Geniposide

Catalog No.
S528805
CAS No.
24512-63-8
M.F
C17H24O10
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geniposide

CAS Number

24512-63-8

Product Name

Geniposide

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1

InChI Key

IBFYXTRXDNAPMM-BVTMAQQCSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

geniposide, jasminoidin

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Geniposide is 388.13695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Geniposide from Gardenia jasminoides Ellis - Sources, Pharmacology, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Source Identification

Geniposide is a prominent iridoid glycoside and the primary bioactive compound isolated from the fruits of Gardenia jasminoides Ellis (GJ), a plant belonging to the Rubiaceae family. GJ fruits have been extensively utilized in Traditional Chinese Medicine for treating various conditions including diabetes, jaundice hepatitis, hypertension, and inflammatory disorders [1] [2]. The content of this compound varies significantly across different plant sources, with GJ containing the highest known concentration ranging from 3.3% to 8.56%, making it the most important source for quality control and extraction [2]. This compound serves as the major phytochemical marker for quality assessment of GJ-based preparations, with approximately 90 different this compound derivatives identified in natural plants to date [2].

Recent research advancements have highlighted this compound's potential as a multi-target therapeutic agent with diverse pharmacological applications. The compound demonstrates a wide spectrum of biological activities including neuroprotective, anti-inflammatory, antidiabetic, hepatoprotective, and cardioprotective effects [1] [3] [2]. These pharmacological benefits primarily arise through this compound's modulating action on various proteins and genes associated with inflammatory processes and oxidative stress pathways [3]. This comprehensive technical review aims to provide researchers and drug development professionals with detailed information on this compound sources, accumulation dynamics, pharmacological mechanisms, analytical methods, and experimental protocols to facilitate further research and development.

Bioaccumulation Dynamics in Gardenia Jasminoides Fruits

Understanding the accumulation patterns of this compound during fruit development is crucial for determining the optimal harvest time and ensuring quality control of raw materials. Research conducted on the 'Linhai No. 1' cultivar of GJ has revealed significant dynamic changes in this compound and related compound concentrations throughout fruit maturation [4].

Morphological Development and Compound Accumulation

The fruit development of GJ progresses through distinct morphological stages over approximately 180 days after flowering (DAF). The pericarp transitions from bluish-green at 60 DAF to orange-yellow at 120 DAF, finally reaching orange-red at full maturity (180 DAF). Concurrently, the sarcocarp begins coloration around 90 DAF and becomes completely orange by 180 DAF [4]. Fruit dimensions increase significantly throughout development, with fruit width expanding from 2.20 ± 0.11 cm to 3.57 ± 0.11 cm, and fruit length growing from 4.90 ± 0.18 cm to 7.05 ± 0.10 cm. Fresh fruit weight reaches a maximum of 9.18 ± 0.15 g per fruit at 180 DAF [4].

Table: Dynamic Accumulation of this compound and Crocin During G. jasminoides Fruit Development

Days After Flowering (DAF) This compound Content (%) Crocin-I Content (%) Fruit Morphology
60 DAF 2.035 ± 0.004 0.519 ± 0.039 Young, bluish-green
90 DAF Decreasing trend Increasing trend Coloration begins
120 DAF Stabilization phase Continued increase Orange-yellow
150 DAF Stabilization phase Continued increase Near maturity
180 DAF Stabilization phase 1.098 ± 0.020 Fully mature, orange-red
Transcriptomic Regulation of Biosynthesis

The biosynthetic pathways of this compound and crocin involve multiple key enzymes encoded by specific genes. Transcriptome sequencing of GJ fruits at three developmental stages (T1:60 DAF, T2:120 DAF, and T3:180 DAF) has identified 50 unigenes encoding 4 key enzymes in this compound biosynthesis pathways and 41 unigenes encoding 7 key enzymes in crocin biosynthesis pathways [4]. Critical genes identified include:

  • DN67890_c0_g1_i2: Encodes GGPS (geranylgeranyl pyrophosphate synthase), highly related to this compound biosynthesis
  • DN81253_c0_g1_i1: Encodes lcyB (lycopene beta-cyclase)
  • DN79477_c0_g1_i2: Encodes lcyE (lycopene epsilon-cyclase)
  • DN84975_c1_g7_i11: Encodes CCD (carotenoid cleavage dioxygenase)

The expression patterns of these genes show strong correlation with the accumulation trends of this compound and crocin content during fruit development, providing insights for potential genetic engineering approaches to enhance compound yield [4].

Pharmacological Mechanisms and Therapeutic Applications

This compound exhibits a remarkably diverse range of pharmacological activities through modulation of multiple cellular signaling pathways. The table below summarizes the key pharmacological effects, molecular mechanisms, and experimental evidence for this compound's therapeutic potential.

Table: Comprehensive Pharmacological Profile of this compound

Pharmacological Effect Molecular Targets & Pathways Experimental Models Key Findings
Anti-inflammatory [5] [6] [7] TLR4, NF-κB, MAPK (p38, ERK, JNK), IL-17, JAK-STAT [5] [6] [7] LPS-induced macrophages; LPS-induced acute lung injury mouse model; RA-FLS cells; CIA mice [5] [6] [7] Inhibits TNF-α, IL-6, IL-1β; reduces lung histopathologic changes; inhibits RA-FLS proliferation; decreases IL-17, IL-8, TNF-α, MMP-3, MMP-9 [5] [6]
Neuroprotective [8] [1] [3] GLP-1R, PI3K/Nrf2, NFE2L2, HO-1, SOD, NQO1 [3] C. elegans; hippocampal neurons; Alzheimer's and Parkinson's disease models [8] [3] Increases healthspan by 27.1% (C. elegans); reduces amyloid plaques, inhibits τ phosphorylation; prevents memory impairment; activates PI3K/Nrf2 pathway [8] [3]
Hepatoprotective [1] [2] TGF-β1/Smad, SHH, NF-κB, STAT3, NRF2 [2] CCl4-induced liver fibrosis mice; ANIT-induced hepatotoxicity mice; HSC-T6 cells [2] Decreases liver enzymes; improves pathological morphology; inhibits oxidative stress; reduces hepatocyte apoptosis; modulates glycerophospholipid metabolism [2]
Anti-diabetic [3] [2] Hepatic GP, G6Pase, GLP-1R [3] [2] HFD-STZ diabetic mouse model [3] Decreases blood glucose, insulin, triglycerides; reduces GP and G6Pase activity; improves glucose metabolism [3]
Anti-osteoporosis [2] GLP-1R, ERK, NRF2, ATF4/CHOP, Wnt/β-catenin [2] DEX-induced OA model rats; MC3T3-E1 cells [2] Improves trabecular bone damage; promotes ALP activity and mineralization; activates ERK pathway; inhibits mitochondrial apoptosis [2]

The following diagram illustrates this compound's multi-target mechanisms in rheumatoid arthritis, synthesized from network pharmacology and experimental validation studies:

G cluster_key_targets Key Targets (PPI Network) cluster_pathways Signaling Pathways This compound This compound EGFR EGFR This compound->EGFR MMP9 MMP9 This compound->MMP9 CCL5 CCL5 This compound->CCL5 PPARG PPARG This compound->PPARG STAT1 STAT1 This compound->STAT1 HCK HCK This compound->HCK SYK SYK This compound->SYK MAPK8 MAPK8 This compound->MAPK8 CTSB CTSB This compound->CTSB RAC2 RAC2 This compound->RAC2 JAK2 JAK2 This compound->JAK2 TYMS TYMS This compound->TYMS MAPK_pathway MAPK Pathway MMP9->MAPK_pathway IL17_pathway IL-17 Signaling CCL5->IL17_pathway TNF_pathway TNF Signaling PPARG->TNF_pathway JAK_STAT_pathway JAK-STAT Signaling STAT1->JAK_STAT_pathway NFkB_pathway NF-κB Pathway HCK->NFkB_pathway SYK->NFkB_pathway MAPK8->MAPK_pathway JAK2->JAK_STAT_pathway Anti_inflammatory Anti-inflammatory Effect IL17_pathway->Anti_inflammatory JAK_STAT_pathway->Anti_inflammatory TNF_pathway->Anti_inflammatory NFkB_pathway->Anti_inflammatory MAPK_pathway->Anti_inflammatory Cytokine_reduction Reduced Pro-inflammatory Cytokines Anti_inflammatory->Cytokine_reduction Cell_proliferation Inhibited RA-FLS Proliferation Anti_inflammatory->Cell_proliferation

This compound's multi-target mechanism in rheumatoid arthritis treatment based on network pharmacology and experimental validation [6].

Analytical Methods & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Principle: HPLC with UV detection provides accurate quantification of this compound content in plant materials and biological samples [4].

Sample Preparation:

  • Plant Material Processing: Fresh GJ fruits are collected at different developmental stages, freeze-dried, and pulverized into fine powder
  • Extraction: Accurately weigh 0.5g of powder, add 50mL of 70% methanol, and sonicate for 30 minutes at room temperature
  • Filtration: Pass the extract through a 0.22μm membrane filter prior to injection

HPLC Conditions (based on literature with modifications) [4]:

  • Column: C18 reverse phase column (250 × 4.6mm, 5μm)
  • Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B) with gradient elution
  • Gradient Program: 0-10min: 5% A; 10-30min: 5-20% A; 30-40min: 20-30% A
  • Flow Rate: 1.0mL/min
  • Detection Wavelength: 238nm
  • Column Temperature: 30°C
  • Injection Volume: 10μL

Quantification: Prepare this compound standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL for calibration curve construction. The this compound content in samples is calculated based on peak areas and expressed as percentage (w/w) [4].

Transcriptome Sequencing and Analysis

Objective: To identify genes involved in this compound biosynthesis and regulation during fruit development [4].

Methodology:

  • RNA Extraction: Isolate total RNA from GJ fruits at different developmental stages using TRIzol reagent
  • Library Preparation: Construct cDNA libraries with an insert size of 300-500bp using the Illumina TruSeq RNA Sample Prep Kit
  • Sequencing: Perform paired-end sequencing (2×150bp) on Illumina HiSeq platform
  • Data Analysis:
    • Quality Control: Remove adapters and low-quality reads using Trimmomatic
    • De Novo Assembly: Assemble clean reads into transcripts using Trinity software
    • Gene Annotation: BLAST sequences against NR, Swiss-Prot, KEGG, and COG databases
    • Differential Expression: Identify DEGs using DESeq2 with |log2FC| ≥1 and FDR <0.05
    • qRT-PCR Validation: Select key genes for experimental validation using SYBR Green assays

Key Parameters [4]:

  • Average of 62,886,875 clean reads per sample
  • Q30 percentage: 93.99%
  • GC content: 44.46%
  • Assembly yielded 298,869 unigenes with average length of 510bp
In Vitro Anti-inflammatory Activity Assessment

Cell Culture: Primary mouse macrophages isolated from BALB/c mice, cultured in DMEM with 10% FBS at 37°C in 5% CO₂ [5] [7].

Treatment Protocol:

  • Cell Viability Assay (MTT): Seed cells in 96-well plates (1×10⁴ cells/well), treat with this compound (50-200μg/mL) for 18h, add MTT solution (0.5mg/mL), incubate 4h, dissolve formazan crystals in DMSO, measure absorbance at 570nm [7]
  • Cytokine Measurement: Pre-treat cells with this compound (50-200μg/mL) for 1h, stimulate with LPS (1μg/mL) for 18h, collect culture supernatants, measure TNF-α, IL-6, and IL-1β levels using ELISA kits [5] [7]
  • Western Blot Analysis: Extract total protein, separate by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, incubate with primary antibodies against TLR4, IκBα, p65, p38, ERK, JNK, and corresponding phospho-proteins, followed by HRP-conjugated secondary antibodies, detect using ECL reagent [5] [7]
  • TLR4 Signaling Assay: Culture HEK293 cells co-transfected with mTLR4 and mMD-2, treat with this compound (50-200μg/mL) for 1h, stimulate with LPS (1μg/mL) for 18h, measure IL-8 production by ELISA [7]

The following diagram illustrates the experimental workflow for evaluating this compound's anti-inflammatory effects:

G Cell_culture Cell Culture (Primary mouse macrophages) Viability_assay Cell Viability Assay (MTT method) Cell_culture->Viability_assay Cytokine_measurement Cytokine Measurement (ELISA) Viability_assay->Cytokine_measurement Western_blot Protein Expression Analysis (Western Blot) Cytokine_measurement->Western_blot TNF_alpha TNF-α reduction Cytokine_measurement->TNF_alpha IL6 IL-6 reduction Cytokine_measurement->IL6 IL1beta IL-1β reduction Cytokine_measurement->IL1beta TLR4_assay TLR4 Signaling Assay (HEK293-mTLR4/MD-2 cells) Western_blot->TLR4_assay TLR4 TLR4 expression inhibition Western_blot->TLR4 NFkB NF-κB pathway inhibition Western_blot->NFkB MAPK MAPK phosphorylation inhibition Western_blot->MAPK

Experimental workflow for evaluating this compound's anti-inflammatory effects in vitro [5] [7].

Pharmacokinetic Profile and Toxicity Assessment

Absorption, Distribution, Metabolism, and Excretion

This compound exhibits varying bioavailability depending on the administration route [3]:

Table: Pharmacokinetic Parameters of this compound in Rat Models

Parameter Oral (50 mg/kg) Intravenous (50 mg/kg) Intramuscular (8 mg/kg) Nasal (8 mg/kg)
Bioavailability Not specified Reference (100%) 72.69% 49.54%
Distribution Model One-compartment One-compartment One-compartment Two-compartment
Tissue Distribution Highest in kidney (1.12 ± 0.37 μg/mL) at t~max~ 2h, followed by spleen > liver > heart > lung > brain [3]

Metabolism: this compound undergoes extensive biotransformation in vivo. Ultrahigh-performance liquid chromatography studies have identified 17 metabolites in plasma and 31 metabolites in urine. The primary metabolic pathway involves hydrolysis of hydroxyl groups followed by taurine, sulfate, and glucuronide conjugation reactions [3].

Excretion: In humans, the majority of this compound elimination occurs through urinary excretion [3].

Toxicity Profile and Safety Considerations

While this compound demonstrates numerous therapeutic benefits, comprehensive toxicity assessments reveal several important safety considerations:

Hepatotoxicity: Studies in rats have shown increased serum alanine aminotransferase and aspartate aminotransferase activities following oral administration of 320 mg/kg body weight. A 2012 study linked this compound hepatotoxicity with oxidative stress, observing decreased total superoxide dismutase activity and increased malondialdehyde concentration in rat livers at doses greater than 574 mg/kg [3]. Repeated dosing studies indicate this compound is safe at dosages of 24.3 mg/kg or less [3].

Nephrotoxicity: Acute nephrotoxicity was observed after oral administration of this compound (1.2 g/kg) in jaundice rats, manifested by increased serum levels of blood urea nitrogen and creatinine [3].

Other Toxic Effects: Long-term oral intake of Chinese herbal liquids containing this compound may contribute to the pathogenesis of idiopathic mesenteric phlebosclerosis [3].

These findings highlight the importance of dose considerations in therapeutic development using this compound, particularly for chronic conditions requiring extended administration.

Conclusion and Research Perspectives

This compound from Gardenia jasminoides Ellis represents a promising multi-target therapeutic agent with diverse pharmacological applications. The comprehensive analysis presented in this technical guide demonstrates its significant potential in drug development, particularly for inflammatory, metabolic, neurodegenerative, and hepatic disorders. The detailed experimental protocols provide researchers with validated methodologies for further investigation.

Future research should focus on several key areas: (1) optimizing extraction and purification methodologies to enhance yield and purity; (2) developing novel synthetic approaches for this compound and its derivatives; (3) conducting well-designed clinical trials to establish dosage regimens and safety profiles in humans; (4) exploring nanocarrier systems to improve bioavailability and reduce potential toxicity; and (5) further elucidating structure-activity relationships to design more potent analogs with improved therapeutic indices.

References

Comprehensive Technical Guide to Geniposide: Chemistry, Pharmacology, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Geniposide is a prominent iridoid glycoside, a class of monoterpenoids predominantly found in dicotyledonous plants, with the highest concentrations in Gardenia jasminoides Ellis fruits. This compound and its derivatives represent a significant area of investigation in natural product research and drug discovery due to their diverse pharmacological activities and structural complexity.

  • Chemical Classification: this compound belongs to the iridoid glycoside family, characterized by a cyclopentane-fused pyran ring structure (cyclopentanopyran skeleton) with a glucose moiety attached at the C-1 position [1] [2]. Iridoids are acetal derivatives of iridodial and typically exist as 1-O-glucosides in nature [2] [3].
  • Structural Features: The core structure consists of a cis-fused cyclopentane and oxygen-containing heterocyclic rings with active functional groups including a hemiacetal structure, hydroxyl groups, and a C-7 double bond that are crucial for its chemical reactivity and biological activity [2] [4].
  • Physicochemical Properties: As a glycoside, this compound exhibits high water solubility due to its polar sugar moiety. The compound demonstrates sensitivity to environmental conditions, particularly acidic pH and elevated temperatures, which can hydrolyze the glycosidic bond, potentially reducing bioactivity [1]. The aglycone form (genipin) shows greater lipophilicity [1].

Natural Occurrence and Biosynthesis

Natural Sources and Accumulation Dynamics

This compound is primarily isolated from Gardenia jasminoides Ellis (Rubiaceae family) fruits, though it has been identified in nearly 40 plant species [5] [6]. Research on the 'Linhai No. 1' cultivar reveals dynamic accumulation patterns during fruit development:

Table 1: Accumulation of Bioactive Compounds in G. jasminoides Fruits During Development

Days After Flowering (DAF) This compound Content (%) Crocin Content (%) Fruit Color
60 DAF 2.035 ± 0.004 (peak) 0.519 ± 0.039 Bluish green
120 DAF Decreased Increasing Orange-yellow
180 DAF (mature) Steady 1.098 ± 0.020 (peak) Orange-red

The highest this compound accumulation occurs in young fruits (60 DAF), while crocin (a diterpenoid) peaks in fully matured fruits (180 DAF) [7]. This inverse relationship suggests distinct regulatory mechanisms for these two valuable compounds during fruit development.

Biosynthetic Pathways

The biosynthesis of this compound proceeds through the methylerythritol phosphate (MEP) pathway [1], with several key enzymatic transformations:

G MEP MEP GPP (Geranyl pyrophosphate) GPP (Geranyl pyrophosphate) MEP->GPP (Geranyl pyrophosphate) IridoidSkeleton IridoidSkeleton Oxidation/Reduction Oxidation/Reduction IridoidSkeleton->Oxidation/Reduction This compound This compound GPP (Geranyl pyrophosphate)->IridoidSkeleton Glycosylation Glycosylation Oxidation/Reduction->Glycosylation Glycosylation->this compound Transcriptome Analysis Transcriptome Analysis GGPS GGPS Transcriptome Analysis->GGPS Identifies GGPS->IridoidSkeleton

Figure 1: Proposed Biosynthetic Pathway of this compound with Key Enzymatic Steps Identified via Transcriptome Analysis

Transcriptome sequencing of G. jasminoides fruits at different developmental stages has identified numerous unigenes encoding key biosynthetic enzymes [7]:

  • 50 unigenes encoding 4 key enzymes in this compound biosynthesis
  • Key differentially expressed genes including DN67890_c0_g1_i2 encoding GGPS (geranylgeranyl pyrophosphate synthase) show expression patterns consistent with this compound accumulation [7]

The expression levels of these biosynthetic genes correlate with this compound content, providing targets for metabolic engineering and breeding strategies to enhance yield [7].

Pharmacological Activities and Mechanisms of Action

This compound exhibits a multitude of pharmacological effects mediated through interaction with various molecular targets and signaling pathways.

Neuroprotective Effects

Research indicates significant potential for this compound in treating central nervous system disorders:

  • Blood-Brain Barrier Permeability: this compound shows limited passive permeability through the BBB but may utilize active transport mechanisms via glucose transporters (GLUT-1) due to its glucose moiety [5].
  • Molecular Targets: In silico and in vivo studies demonstrate this compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases [5].
  • Oxidative Stress Modulation: In C. elegans models, this compound (1-2 mM) reversed H₂O₂-induced increases in superoxide dismutase (sod-3) expression, indicating modulation of endogenous antioxidant defenses [5].
  • Anti-apoptotic Effects: this compound regulates Bax/Bcl-2 protein signaling, reducing neuronal apoptosis, and suppresses overactivation of MAPK signaling in Alzheimer's models, reducing amyloid-β accumulation and improving cholinergic deficits [5].
Hepatoprotective and Metabolic Effects

This compound shows particular promise in treating liver disorders and metabolic conditions:

  • Non-Alcoholic Fatty Liver Disease (NAFLD): this compound ameliorates NAFLD through multiple mechanisms including reducing insulin resistance via regulation of IRS-1 and GLUT1, activating the Nrf2/HO-1 signaling pathway to alleviate oxidative stress, enhancing mitochondrial function by inhibiting UCP2-mediated proton leakage, and exerting anti-inflammatory and anti-apoptotic effects [6].
  • Hyperuricemia: this compound and its derivatives demonstrate xanthine oxidase (XOD) inhibitory activity, reducing serum uric acid levels. Structural modifications have yielded derivatives with significantly improved potency (IC₅₀ = 1.37 ± 0.26 μM for compound 6c) [4].
  • Hepatic Encephalopathy: Network pharmacology and molecular docking studies reveal this compound's multi-target effects on HE, influencing core targets including AKT1, TNF, MTOR, CHUK, and NFKBIA to inhibit inflammatory response, regulate immunity, promote hepatocyte regeneration, and reduce apoptosis [8].
Additional Pharmacological Activities
  • Anti-inflammatory Effects: this compound inhibits pro-inflammatory cytokine production and modulates key signaling pathways including NF-κB and MAPK cascades [6] [3].
  • Antioxidant Properties: The compound reduces reactive oxygen species (ROS) generation and enhances endogenous antioxidant enzymes including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [5] [3].
  • Antidiabetic Effects: this compound enhances glucose-stimulated insulin secretion via GLUT2 upregulation and activates GLP-1 in pancreatic β-cells through PI3K-dependent mechanisms [6].

Analytical Methods and Experimental Protocols

Quantitative Analysis Methods

Table 2: Analytical Techniques for this compound Quantification and Characterization

Technique Application Sample Preparation Key Parameters
HPLC [7] Content determination in plant tissues Fruit extraction with suitable solvent Quantified 2.035% this compound in G. jasminoides fruits
UPLC/ESI-QTOF-MS [9] Metabolic profiling Rat urine samples Identified 10 metabolites of this compound
LC-MS/MS [3] Precise quantification and characterization Biological fluids or tissue extracts High sensitivity for pharmacokinetic studies
Molecular Docking [5] [8] Target identification and binding affinity In silico analysis using protein databases Predicted binding to XOD, AChE, BChE, and GLUT-1
Experimental Protocols
4.2.1 In Vivo Hyperuricemia Model (from [4])

Objective: Evaluate anti-hyperuricemic activity of this compound derivatives.

Methods:

  • Animal Model: Hyperuricemia induced in mice using potassium oxonate or adenine and ethambutol.
  • Compound Administration: Test compounds administered orally at various doses (e.g., 5, 10, 20 mg/kg for derivatives; this compound at 50-200 mg/kg).
  • Sample Collection: Blood collected via retro-orbital bleeding or cardiac puncture after treatment period.
  • Parameter Analysis:
    • Serum uric acid (SUA) levels measured enzymatically
    • XOD activity assessed in liver tissues
    • Renal function markers (creatinine, BUN) evaluated
    • Inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA
    • Kidney histopathology examined after H&E staining
4.2.2 Transcriptome Analysis of Biosynthetic Pathways (from [7])

Objective: Identify genes involved in this compound biosynthesis during fruit development.

Methods:

  • Sample Collection: G. jasminoides fruits collected at different developmental stages (60, 90, 120, 150, 180 DAF).
  • RNA Extraction: Total RNA isolated using standard kits, quality verified by spectrophotometry and electrophoresis.
  • Library Preparation and Sequencing: cDNA libraries prepared and sequenced using Illumina platform.
  • Bioinformatic Analysis:
    • Raw reads filtered and assembled into unigenes
    • Functional annotation against NR, Swiss-Prot, KOG, and KEGG databases
    • Differential expression analysis using DESeq2 or edgeR
    • Identification of biosynthetic pathway genes (GGPS, G10H, IS, UGTs)
  • qRT-PCR Validation: Selected differentially expressed genes validated using quantitative reverse transcription PCR.

Structure-Activity Relationships and Derivatives

Structural modification of this compound has yielded derivatives with enhanced pharmacological properties:

  • Key Modification Sites: The glucose moiety, hemiacetal structure, and C-7 double bond represent key targets for chemical modification [4].
  • Enhanced Potency: Introduction of hydrophobic groups improves occupation of hydrophobic cavities in target enzymes like XOD, significantly increasing inhibitory activity [4].
  • Promising Derivatives: Compound 6c (a this compound derivative) demonstrated potent XOD inhibition (IC₅₀ = 1.37 ± 0.26 μM) and effective reduction of serum uric acid levels in hyperuricemic mice at low doses (5-20 mg/kg) compared to higher doses required for unmodified this compound [4].

Conclusion and Research Perspectives

This compound represents a structurally unique iridoid glycoside with multifaceted pharmacological activities and significant potential for therapeutic development. Current research has elucidated its biosynthetic pathways, molecular targets, and diverse mechanisms of action, particularly in neuroprotection and hepatoprotection.

Future research should focus on:

  • Clinical Translation: Despite promising preclinical results, clinical studies on this compound remain limited.
  • Structure Optimization: Further structural modification to enhance potency, bioavailability, and reduce potential toxicity.
  • Formulation Strategies: Development of novel delivery systems to improve bioavailability and target specificity.
  • Combinatorial Therapies: Investigation of this compound in combination with other therapeutic agents for synergistic effects.

References

geniposide pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Geniposide is a primary bioactive iridoid glycoside found in Gardenia jasminoides Ellis (Fructus Gardeniae) and other plants like Paederia foetida [1] [2]. It exhibits diverse pharmacological activities, including anti-inflammatory, anti-diabetic, hepatoprotective, neuroprotective, and potential antihypertensive effects [1] [3] [2]. Its pharmacokinetic (PK) profile is complex, significantly influenced by physiological conditions, and is crucial for understanding its efficacy and safety profile.

Key Pharmacokinetic Parameters of this compound

The table below summarizes the core quantitative pharmacokinetic parameters of this compound, primarily derived from rodent studies. These parameters provide a foundation for understanding its in vivo behavior.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value in Normal Rats Value in Type 2 Diabetic Rats Conditions & Notes
AUC0-t (mg/L·h) 5.42 ± 1.04 16.48 ± 2.91 [1] After oral administration of Fructus Gardeniae extract (100 mg/kg, containing this compound at 100 mg/kg) [1].
AUC0-∞ (mg/L·h) 5.94 ± 1.21 17.85 ± 1.65 [1] Same as above. The systemic exposure was significantly increased in diabetic model rats [1].
Cmax (mg/L) 1.73 ± 0.31 3.34 ± 0.42 [1] Same as above. The peak plasma concentration was significantly higher in diabetic model rats [1].
Tmax (h) 0.71 ± 0.18 0.92 ± 0.14 [1] Same as above.
t1/2 (h) 4.28 ± 1.01 5.83 ± 1.27 [1] Same as above. The elimination half-life was prolonged in diabetic model rats [1].
CL/F (L/h/kg) 17.62 ± 3.52 5.63 ± 0.52 [1] Same as above. Apparent clearance was significantly reduced in diabetic model rats [1].
Primary Analytical Method HPLC with UV detection [1] - LLOQ: 7.81 ng/mL; Linear range: 7.81-1000 ng/mL; Precision < 9.14%; Accuracy: 80.1-104.2% [1].

Experimental Protocols for Key PK Studies

Protocol: Pharmacokinetic Study in Disease Model Rats

This methodology is critical for investigating how pathological states alter drug disposition [1].

  • Animal Model: Type 2 diabetic rats induced by a high-fat diet combined with a low-dose streptozotocin (STZ) injection [1].
  • Dosing: Oral administration of Fructus Gardeniae extract (or pure this compound) at a dose of 100 mg/kg [1].
  • Sample Collection: Blood samples (approx. 0.3 mL) collected via the orbital venous plexus into heparinized tubes at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) [1].
  • Sample Processing: Plasma separated by centrifugation (10,000 g, 10 min, 4°C). Proteins precipitated by vortexing with 3 volumes of acetonitrile for 3 minutes, followed by centrifugation (20,000 g, 15 min). The supernatant is dried under a gentle nitrogen stream, and the residue is reconstituted in the mobile phase for analysis [1].
  • Bioanalysis: Quantification using a validated HPLC-UV method [1]. For higher sensitivity, especially for metabolite identification, an LC-MS/MS method can be employed, as demonstrated for the analogous compound Rhein [4].
Protocol: LC-MS/MS Method for Quantification and Metabolite Identification

This protocol, adapted from a study on Rhein, provides a robust framework for analyzing this compound and its metabolites [4].

  • Chromatography:
    • System: UHPLC system (e.g., Shimadzu).
    • Column: ACE BEH C18 column (50 × 2.1 mm, 1.7 µm).
    • Mobile Phase: (A) 1 mM ammonium acetate in water; (B) Acetonitrile.
    • Gradient: 5% B (0-0.5 min), increased to 37% B (1.5 min), then to 98% B (4.5 min), held (5.0 min), and re-equilibrated to 5% B.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C [4].
  • Mass Spectrometry:
    • System: Sciex QTrap 4000 with electrospray ionization (ESI).
    • Ion Mode: Negative ion mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • Source Temperature: 500°C.
    • Spray Voltage: -4500 V [4].
  • Sample Preparation: For plasma, use protein precipitation with cold acetonitrile (1:4 v/v) containing an internal standard. Vortex, centrifuge (20,000 g, 15 min), and inject the supernatant [4].

Metabolic Pathways and Hepatoprotective Mechanisms

This compound's metabolic fate and its interactions with key biological pathways are central to its pharmacological effects and potential toxicity. The following diagram illustrates its primary metabolic pathway and the ensuing biological activities.

G This compound This compound Genipin Genipin This compound->Genipin Hydrolysis (Gut Microbiota/u03b2-Glucosidase) GLPs GLPs This compound->GLPs Activates Nrf2 Nrf2 This compound->Nrf2 Activates Genipin_G Genipin_G Genipin->Genipin_G Glucuronidation (UGTs) Genipin_G->Genipin Deconjugation (Gut Microflora) Bile Bile Genipin_G->Bile Biliary Excretion SIRT1 SIRT1 GLPs->SIRT1 Activates FXR FXR SIRT1->FXR Deacetylates/ Activates CYP7A1 CYP7A1 (Bile Acid Synthesis) FXR->CYP7A1 Inhibits HO1 HO1 Nrf2->HO1 Upregulates OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces Cholestasis Reduced Cholestasis CYP7A1->Cholestasis Reduces

Diagram 1: this compound's key metabolic pathway and linked hepatoprotective mechanisms, including enterhepatic circulation and signaling pathways.

Clinical Implications and Research Applications

The unique pharmacokinetic properties of this compound have direct implications for its therapeutic use and future drug development.

  • Disease-State PK Alterations: The significantly increased AUC and reduced clearance of this compound in type 2 diabetic rats highlight that pathology can dramatically alter PK [1]. This may be due to changes in the expression or activity of metabolic enzymes (e.g., UGTs, CYP450) and transporters (e.g., SGLT1) in diabetic states [1]. This necessitates dose adjustments in specific patient populations.
  • Hepatoprotection and Hepatotoxicity - A Dual Effect: this compound demonstrates a "double-edged sword" effect on the liver. It offers hepatoprotection through multiple mechanisms, including activating SIRT1/FXR to ameliorate cholestasis and activating the Nrf2/HO-1 pathway to combat oxidative stress [5]. However, at high doses, it can also induce liver toxicity, which is positively correlated with dosage [5]. This underscores the importance of precise dosing in therapeutic development.
  • Rational Drug Design: The PK limitations of natural this compound, such as extensive metabolism, have spurred the design of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations are being employed to design this compound derivatives with improved potency (e.g., as xanthine oxidase inhibitors for hyperuricemia) and optimized ADMET properties [6].

Future Research Directions

Several emerging areas of research are shaping the future understanding of this compound's pharmacokinetics and therapeutic potential.

  • Multi-Target Mechanisms in Complex Diseases: Network pharmacology studies suggest this compound exerts effects in rheumatoid arthritis by modulating multiple targets, including STAT1, JAK2, and MMP-9, primarily via pathways like IL-17 and JAK-STAT signaling [3]. Future PK/PD studies should focus on linking plasma concentrations to multi-target engagement.
  • Exploration of New Indications: Ongoing research is revealing new potential applications for this compound, such as antihypertensive therapy via activation of the estrogen receptor and diuretic effects [2]. Establishing the PK profile in the context of these new disease targets is a crucial next step.
  • Advanced Analytical Techniques: The application of highly sensitive and selective LC-MS/MS methods, capable of simultaneously quantifying this compound and its metabolites, will be essential for detailed human pharmacokinetic studies and understanding the complete metabolic fate [4].

References

geniposide neuroprotective effects Alzheimer's disease

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotective Action

Geniposide targets several core pathological pathways of Alzheimer's disease (AD). The table below summarizes the key mechanisms and supporting evidence.

Mechanism of Action Experimental Model Key Findings / Outcomes Citations
Reduction of Amyloid-β (Aβ) Pathology APP/PS1 transgenic mice ↓ Aβ plaque deposition; ↓ soluble Aβ1-40 and Aβ1-42 levels; enhanced autophagy (↑ LC3-II, ↑ Beclin1) [1]. [1]
Activation of GLP-1 Receptor Signaling In vitro models; AD animal models Identified as a GLP-1R agonist; linked to promoting neurite outgrowth and neuroprotective effects [2]. [2]
Inhibition of mTOR & Induction of Autophagy APP/PS1 transgenic mice Downregulation of mTOR signaling led to enhanced autophagy and clearance of Aβ [1]. [1]
Protection of Mitochondrial Function Primary cortical neurons; Aβ-induced toxicity Attenuated Aβ-induced neuronal apoptosis; restored ATP, mitochondrial membrane potential, cytochrome c oxidase activity; reduced ROS [3]. [3]
Promotion of Axonal Mitochondrial Trafficking & Synaptic Protection Cultured hippocampal neurons; APP/PS1 mice Improved mitochondrial density, length, and motility in axons; reversed synaptic loss and spine density abnormalities [4]. [4]
Activation of PINK1/Parkin Mitophagy HT22 mouse hippocampal cell line Safeguarded against Aβ-induced damage by activating mitophagy via the PINK1/Parkin pathway [5]. [5]

These mechanisms are interconnected. The following diagram outlines the primary signaling pathways through which this compound is thought to confer its neuroprotective effects.

G This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R PINK1 PINK1/Parkin Pathway This compound->PINK1 PI3K PI3K/Akt Pathway GLP1R->PI3K mTOR mTOR PI3K->mTOR Inhibits Autophagy Induces Autophagy mTOR->Autophagy ABeta Aβ Clearance Autophagy->ABeta Mitophagy Activates Mitophagy PINK1->Mitophagy Mitochondria Improves Mitochondrial Health Mitophagy->Mitochondria Synapse Protects Synapses Mitochondria->Synapse

Key neuroprotective pathways of this compound in Alzheimer's models.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited literature.

Protocol Aspect Key Details Citations
Commonly Used Models In vivo: APP/PS1 double-transgenic mice. In vitro: Primary cortical/hippocampal neurons from C57BL/6 mice; HT22 hippocampal cell line. [1] [4] [3]
Compound Preparation & Dosing Source: Often purchased from National Institute for Control of Pharmaceutical Products (China), purity >98%. In vivo dosing: 50 mg/kg/day via intragastric administration for 8 weeks to 3 months. In vitro dosing: Typical range of 10-100 µM. [1] [4] [3]
Key Behavioral Assessments Morris Water Maze (MWM): Tests spatial learning/memory (escape latency, path length, time in target quadrant). Novel Object Recognition (NOR): Assesses recognition memory (discrimination index). [1]
Pathological & Biochemical Analyses Immunohistochemistry: To quantify Aβ plaque load and protein localization in brain sections. ELISA: To measure soluble Aβ1-40 and Aβ1-42 levels. Western Blot: To analyze protein expression (e.g., p-mTOR, mTOR, LC3-II, Beclin1). Mitochondrial Assays: Measures of ATP, ROS, membrane potential (JC-1, DCFH-DA), cytochrome c release. [1] [3]
Aβ Oligomer Preparation Synthetic Aβ1-42 peptide dissolved in HFIP, aliquoted, dried, then resuspended in DMSO and diluted in buffer (e.g., PBS or F12) to 100 µM. Incubated at 4°C for 24 hours to form oligomers. [4] [3]

Bioavailability and Research Outlook

A key challenge for the therapeutic development of this compound is its poor stability and low oral bioavailability [6]. Recent research shows that forming complexes with heat-treated soybean protein isolate (HSPI) can double its oral bioavailability by improving stability [6]. Future work should focus on optimizing delivery systems and further validating its efficacy and safety in advanced preclinical models.

References

Geniposide Activation of the Nrf2 Pathway: Molecular Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to Geniposide and the Nrf2 Pathway

This compound is a naturally occurring iridoid glycoside that serves as one of the primary bioactive components in Gardenia jasminoides Ellis, a traditional medicinal plant with a long history of use in Chinese, Japanese, and Korean medicine [1] [2]. This compound has attracted significant scientific interest due to its multifaceted pharmacological properties, particularly its potent antioxidant and anti-inflammatory effects. With a molecular formula of C₁₇H₂₄O₁₀ and a molecular weight of 388.37 g/mol, this compound features a characteristic cyclopentanopyran skeleton that underlies its biological activities [3]. Modern pharmacological research has revealed that this compound exhibits therapeutic potential in various disease models, including neurodegenerative disorders, diabetes and its complications, cardiovascular diseases, liver conditions, and inflammatory bowel diseases [2] [4] [5].

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents one of the most critical cellular defense mechanisms against oxidative stress and inflammation. Under physiological conditions, Nrf2 is constitutively bound to its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and proteasomal degradation, thereby maintaining low basal levels of Nrf2 activity [6]. However, when cells encounter oxidative stress or are exposed to Nrf2-activating compounds, this interaction is disrupted, allowing Nrf2 to accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, initiating the transcription of a comprehensive network of antioxidant and detoxification enzymes [6] [7]. This coordinated transcriptional program enables cells to maintain redox homeostasis and mitigate oxidative damage, positioning the KEAP1-Nrf2-ARE pathway as a central regulator of cellular defense mechanisms.

Molecular Mechanisms of Nrf2 Activation by this compound

KEAP1-Nrf2 Interaction and Disruption by this compound

The molecular mechanism by which this compound activates the Nrf2 pathway involves direct interaction with the KEAP1 protein, thereby preventing Nrf2 degradation. Advanced experimental techniques including drug affinity responsive target stability (DARTS) assays, immunoprecipitation studies, and molecular docking analyses have demonstrated that this compound binds directly to KEAP1, effectively disrupting the KEAP1-Nrf2 protein complex [1]. This interaction occurs through this compound's engagement with specific binding pockets on the KEAP1 protein, particularly in the Kelch domain that normally interacts with Nrf2. By occupying this domain, this compound sterically hinders the association between KEAP1 and Nrf2, resulting in decreased ubiquitination and proteasomal degradation of Nrf2 [1] [7].

The consequence of this KEAP1-Nrf2 dissociation is the stabilization and accumulation of Nrf2 protein within the cell. Once liberated from KEAP1-mediated repression, Nrf2 translocates to the nucleus where it forms a heterodimer with small Maf proteins and binds to ARE sequences in the regulatory regions of target genes [6] [1]. This binding initiates the transcription of a comprehensive array of cytoprotective genes, including those encoding phase II detoxification enzymes and antioxidant proteins. The ability of this compound to directly target KEAP1 represents a sophisticated mechanism of Nrf2 pathway activation that differs from indirect activators that function primarily through oxidative stress induction.

Downstream Antioxidant Gene Expression

This compound-mediated Nrf2 activation results in the coordinated upregulation of a broad spectrum of antioxidant and cytoprotective genes. Among the most significantly induced genes are:

  • Heme oxygenase-1 (HO-1): This enzyme catalyzes the rate-limiting step in heme degradation, producing biliverdin (later converted to bilirubin), carbon monoxide, and free iron. Both biliverdin and bilirubin possess potent antioxidant properties, while carbon monoxide exhibits anti-inflammatory and cytoprotective effects [8] [2] [4].

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 protects cells against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones, thereby preventing their participation in redox cycling and subsequent generation of reactive oxygen species (ROS) [7] [5].

  • Superoxide dismutase (SOD): This metalloenzyme facilitates the conversion of superoxide radicals into hydrogen peroxide and oxygen, serving as a first line of defense against ROS [6] [9].

  • Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify hydrogen peroxide, with catalase converting H₂O₂ to water and oxygen, and glutathione peroxidase reducing H₂O₂ and lipid hydroperoxides using glutathione as a cofactor [6] [9] [2].

  • Glutathione S-transferases (GSTs): This enzyme family conjugates glutathione to electrophilic compounds, enhancing their solubility and facilitating excretion, thereby protecting against electrophilic stress and xenobiotic toxicity [6] [7].

The induction of this comprehensive antioxidant network enables this compound to significantly enhance the cellular capacity to neutralize ROS and maintain redox homeostasis under pathological conditions characterized by oxidative stress.

Therapeutic Applications and Experimental Evidence

Table 1: Quantitative Evidence of this compound's Effects Across Disease Models

Disease Model Dosage/Concentration Key Findings Nrf2 Pathway Markers
Ulcerative Colitis [1] 20-60 mg/kg (in vivo); 25-100 μM (in vitro) Ameliorated disease activity index; reduced colon shortening; inhibited NF-κB activation ↑ Nrf2 nuclear translocation; ↑ HO-1 expression
Diabetic Retinopathy [8] 50 mg/kg (in vivo); 25-200 μg/mL (in vitro) Suppressed ROS accumulation; reduced Müller cell activation; decreased inflammatory cytokines ↑ Nrf2 transcriptional activity; ↓ oxidative stress markers
Parkinson's Disease [5] 25-50 mg/kg (in vivo) Improved motor function; protected dopaminergic neurons; increased neurotransmitter levels ↑ Nrf2 nuclear translocation; ↑ HO-1, NQO1
Hepatic Steatosis [9] [10] 400-800 mg/kg diet (in vivo) Reduced lipid deposition; decreased triglyceride levels; enhanced antioxidant capacity ↑ Hepatic Nrf2 activity; ↑ SOD, CAT, GPx
Sepsis-related Injury [6] N/A (mechanistic review) Attenuated inflammatory responses; reduced organ damage; improved survival Enhanced Nrf2-mediated antioxidant response

Table 2: Nrf2-Dependent Antioxidant Enzymes Induced by this compound

Enzyme Function Experimental Model Fold Change/Effect
HO-1 [8] [4] [5] Heme degradation; antioxidant, anti-inflammatory Diabetic retinopathy, Parkinson's disease, Liver diseases Significant upregulation
NQO1 [7] [5] Quinone detoxification; prevents redox cycling Parkinson's disease, Ulcerative colitis Increased activity
SOD [6] [9] Superoxide radical dismutation Turbot model, Sepsis models Enhanced activity
CAT [6] [9] Hydrogen peroxide decomposition Turbot model, Sepsis models Increased levels
GPx [9] [2] Reduction of hydroperoxides using glutathione Turbot model, Diabetes models Enhanced activity
GST [6] [7] Glutathione conjugation; detoxification Ulcerative colitis, Sepsis models Upregulated expression
Gastrointestinal Protection

In the context of inflammatory bowel disease, particularly ulcerative colitis, this compound has demonstrated remarkable protective effects through Nrf2 pathway activation. In a dextran sulfate sodium (DSS)-induced colitis mouse model, this compound administration (20-60 mg/kg) significantly ameliorated disease severity as evidenced by reduced disease activity index scores, prevention of colon shortening, and improved histological parameters [1] [7]. Mechanistically, this compound treatment enhanced Nrf2 nuclear translocation and subsequent upregulation of HO-1 expression in colonic tissues. Furthermore, this compound suppressed the activation of the pro-inflammatory NF-κB pathway and reduced the expression of inflammatory cytokines including IL-6, IL-1β, and TNF-α [1]. The critical dependence on Nrf2 for these protective effects was confirmed through experiments showing that the specific Nrf2 inhibitor ML385 completely abolished this compound's anti-inflammatory benefits in LPS-challenged colonic epithelial cells [1].

Neuroprotective Effects

This compound has shown significant promise in protecting against neurodegenerative processes, particularly in experimental models of Parkinson's disease (PD). In a rotenone-induced PD mouse model, this compound administration (25-50 mg/kg) markedly improved motor function deficits, preserved dopaminergic neurons in the substantia nigra, and restored striatal neurotransmitter levels [5]. These beneficial effects were associated with enhanced Nrf2 nuclear translocation and increased expression of downstream antioxidant proteins including HO-1 and NQO1 in brain tissues. Additionally, this compound was found to modulate the mTOR signaling pathway, contributing to its anti-apoptotic effects on neuronal cells [5]. The compound's ability to simultaneously activate Nrf2-mediated antioxidant defenses and regulate mTOR-dependent cell survival pathways positions it as a promising multi-target therapeutic candidate for neurodegenerative disorders characterized by oxidative stress.

Metabolic and Hepatic Protection

In diabetic retinopathy models, this compound effectively counteracted hyperglycemia-induced oxidative stress and inflammation. Using both primary cultured mouse retinal Müller cells and C57BL/6 mice, researchers demonstrated that this compound (50 mg/kg in vivo; 25-200 μg/mL in vitro) inhibited ROS accumulation, suppressed NF-κB activation, reduced Müller cell activation, and decreased secretion of inflammatory cytokines [8]. These effects were predominantly mediated through the Nrf2 pathway, with the GLP-1 receptor antagonist Exendin (9-39) abolishing this compound's protective effects, suggesting involvement of the GLP-1R signaling in Nrf2 activation [8]. Similarly, in aquatic models using turbot fish, dietary this compound supplementation (400-800 mg/kg feed) significantly enhanced antioxidant capacity as evidenced by increased plasma superoxide dismutase levels and reduced malondialdehyde content, while also improving resistance to ammonia stress [9] [10].

Experimental Protocols for Assessing this compound's Activity

In Vitro Methodologies

Cell Culture and Treatment: For evaluating this compound's effects on intestinal inflammation, human colonic epithelial cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1]. Cells are pretreated with this compound at varying concentrations (typically 25-100 μM) for 2-4 hours prior to induction of inflammation with lipopolysaccharide (LPS) at 1 μg/mL for 24 hours. To verify Nrf2 dependency, additional experiments include pretreatment with the specific Nrf2 inhibitor ML385 (5 μM) for 1 hour before this compound administration [1].

Molecular Target Identification: The direct interaction between this compound and KEAP1 can be confirmed using several complementary approaches. The Drug Affinity Responsive Target Stability (DARTS) assay involves incubating cell lysates with this compound (100 μM) or vehicle control for 1 hour at room temperature, followed by proteolysis with pronase (1:1000-1:4000 dilution) for 30 minutes at room temperature [1]. The reaction is terminated by adding SDS-PAGE loading buffer, and samples are analyzed by Western blotting using anti-KEAP1 antibodies. Increased KEAP1 stability in the this compound-treated group indicates direct binding. Immunoprecipitation assays are performed to evaluate the effect of this compound on KEAP1-Nrf2 interaction. Cells are treated with this compound (50 μM) for 6 hours, lysed, and incubated with anti-KEAP1 antibody overnight at 4°C, followed by protein A/G agarose beads for 2-4 hours [1]. Beads are collected, washed, and subjected to Western blot analysis using anti-Nrf2 antibodies to assess disruption of the KEAP1-Nrf2 complex. Molecular docking studies provide structural insights into the binding mechanism between this compound and KEAP1, typically performed using docking software such as AutoDock Vina with the crystal structure of the KEAP1 Kelch domain (PDB ID: 4L7B) [1].

In Vivo Methodologies

Colitis Model: Ulcerative colitis is induced in C57BL/6 mice (8-10 weeks old) by administering 2.5-3.5% dextran sulfate sodium (DSS) in drinking water for 7 days [1] [7]. This compound (20-60 mg/kg) or vehicle control is administered daily by oral gavage throughout the experiment. Disease activity index (combining weight loss, stool consistency, and bleeding) is assessed daily. After sacrifice, colon length is measured as a marker of inflammation, and colonic tissues are collected for histological analysis (H&E staining), Western blotting (Nrf2, HO-1, NF-κB pathway components), and quantitative PCR (inflammatory cytokines) [1].

Parkinson's Disease Model: The rotenone-induced PD model is established in male C57BL/6 mice (20-25 g) by subcutaneous administration of rotenone (2.5 mg/kg) dissolved in carboxymethyl cellulose daily for 4-6 weeks [5]. This compound (25-50 mg/kg) is administered intraperitoneally daily throughout the rotenone treatment period. Motor function is evaluated using behavioral tests including the challenging beam traversal, spontaneous activity in the cylinder, and adhesive removal tests [5]. After sacrifice, brain tissues are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, Western blotting for Nrf2 pathway proteins and apoptotic markers, and HPLC for dopamine and metabolite measurements.

Sample Analysis: Tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors for protein extraction [5]. Nuclear and cytoplasmic fractions are separated using commercial kits for assessment of Nrf2 translocation. Western blotting is performed using standard protocols with primary antibodies against Nrf2, KEAP1, HO-1, NQO1, NF-κB p65, phospho-NF-κB p65, IκBα, and appropriate secondary antibodies. RNA is extracted for qPCR analysis of antioxidant and inflammatory genes, while oxidative stress markers (MDA, GSH, SOD activity) are measured using commercial assay kits according to manufacturers' instructions [1] [5].

Nrf2 Signaling Pathway Activation Diagram

Diagram 1: Molecular mechanism of Nrf2 pathway activation by this compound. Under normal conditions, KEAP1 binds Nrf2, promoting its ubiquitination and degradation. This compound directly binds KEAP1, disrupting this interaction and enabling Nrf2 nuclear translocation to activate antioxidant gene expression.

The diagram above illustrates the dual pathway of Nrf2 regulation under normal conditions and following this compound treatment. Under basal conditions, cellular Nrf2 is continuously targeted for degradation through its association with KEAP1, which acts as a substrate adaptor for Cullin 3-based E3 ubiquitin ligase [6] [7]. This interaction maintains Nrf2 at low levels, allowing for rapid response to oxidative stress. This compound directly binds to specific cysteine residues in the KEAP1 protein, particularly in the BTB and Kelch domains, inducing a conformational change that disrupts KEAP1's ability to target Nrf2 for ubiquitination [1]. The stabilized Nrf2 then translocates to the nucleus through the nuclear pore complex via a mechanism dependent on nuclear localization signals in the Nrf2 protein.

Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to ARE sequences in the regulatory regions of target genes [6] [7]. This binding recruits transcriptional coactivators and the basal transcription machinery, initiating the transcription of genes containing ARE sequences in their promoters. The resulting antioxidant enzymes work in concert to neutralize reactive oxygen species, enhance cellular reducing capacity, and promote the detoxification of electrophilic compounds, collectively restoring redox homeostasis in cells under oxidative stress.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential and guiding dosage regimen design. After oral administration, this compound is poorly absorbed in its parent form, with its bioavailability significantly influenced by transformations by intestinal microbiota [2] [4]. The compound serves as a substrate for β-glucosidase enzymes produced by various bacterial species in the gut, including Klebsiella pneumoniae, Bacteroides fragilis, Lactobacillus fermentum, and Escherichia coli, which hydrolyze this compound to its aglycone form, genipin [2]. This conversion is crucial for this compound's biological activity, as genipin demonstrates enhanced membrane permeability and increased pharmacological effects compared to the parent compound.

The transport mechanisms of this compound involve P-glycoprotein (P-gp)-mediated efflux, which limits its intestinal absorption [2]. Studies have shown that verapamil, a P-gp inhibitor, can increase this compound absorption by approximately 2.4-fold, suggesting that co-administration with P-gp inhibitors or formulation approaches that overcome this efflux mechanism could significantly improve this compound's oral bioavailability [2]. Additionally, the formation of inclusion complexes with hydroxypropyl-β-cyclodextrin has been shown to enhance both the solubility and intestinal absorption of genipin by inhibiting P-gp efflux transport [2].

Following absorption, this compound is distributed to various tissues, with particularly high concentrations observed in the liver and kidneys, reflecting its tissue tropism and potential for treating hepatic disorders [4]. Despite the conversion to genipin in the intestine, plasma concentrations of genipin remain considerably lower than those of this compound, likely due to genipin's high reactivity with proteins and amino acids, leading to rapid metabolism and elimination [2]. This complex pharmacokinetic profile underscores the importance of considering biotransformation processes and delivery strategies when developing this compound-based therapeutics.

Conclusion and Future Perspectives

The comprehensive research conducted on this compound firmly establishes its role as a potent activator of the Nrf2 pathway with significant therapeutic potential across multiple disease models. Through its direct interaction with KEAP1, this compound stabilizes Nrf2 and enhances the transcription of a comprehensive network of antioxidant and cytoprotective genes, enabling cells to combat oxidative stress and inflammation more effectively. The multi-faceted nature of this compound's activity, impacting various pathological processes including neuroinflammation, metabolic dysregulation, gastrointestinal damage, and hepatic stress, positions it as a promising candidate for drug development.

References

Geniposide Treatment Concentrations in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective in vitro concentrations of Geniposide (Gen/GE/GP) for different cell types and research applications, as reported in recent scientific literature.

Cell Type / Model Research Application Effective Concentrations Key Findings / Mechanisms
RAW264.7 Macrophages [1] [2] Anti-inflammatory; Macrophage polarization 5, 10, 20 µM [1]; 10, 25, 50 µM [2] Promoted polarization to anti-inflammatory M2 phenotype via PPARγ activation [1]; Inhibited NO, H₂O₂, Ca²⁺, and pro-inflammatory cytokines via calcium pathway [2].
HK-2 Human Renal Tubular Epithelial Cells [3] Anti-fibrotic effects 10, 25, 50 µM Attenuated TGF-β1-induced fibrosis; Inhibited PI3K/AKT signaling pathway [3].
Human Umbilical Vein Endothelial Cells (HUVECs) [4] Protection against oxidative stress & apoptosis 25, 50 µM (in combination with Notoginsenoside R1) Inhibited H₂O₂-induced inflammation and apoptosis via AMPK/mTOR/Nrf2 pathway [4].
MC3T3-E1 Osteoblasts [5] Osteoblast differentiation under glucocorticoid stress 10, 25 µM Ameliorated DEX-induced cholesterol accumulation and promoted differentiation via GLP-1R/AMPK/SREBP2 pathway [5].
RA-FLS Fibroblast-like Synoviocytes [6] Rheumatoid Arthritis (Anti-proliferation) Not explicitly stated in summary, but inhibited proliferation dose-dependently Inhibited cell proliferation; Reduced pro-inflammatory cytokines (IL-17, IL-8, TNF-α, MMPs); Modulated JAK-STAT pathway [6].
HEK293 Cells [1] Luciferase reporter assay (mechanism study) Used in context of specific assay Used to detect PPARγ activity in mechanistic studies [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound in cell culture, which you can adapt for your research.

Protocol 1: Anti-inflammatory & Macrophage Polarization in RAW264.7 Cells

This protocol is adapted from studies investigating this compound's effects on inflammation and macrophage polarization [1] [2].

  • Cell Line: Mouse leukemic monocyte macrophage (RAW264.7).
  • Culture Conditions: Dulbecco’s Modified Eagle Medium (DMEM) with 10% FBS, penicillin (100 U/mL), and streptomycin (100 U/mL) at 37°C with 5% CO₂ [1].
  • Treatment Procedure:
    • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for immunofluorescence).
    • Pre-treatment (for antagonist studies): To investigate specific mechanisms (e.g., PPARγ involvement), pre-treat cells with an antagonist like GW9662 (5 µM) for 1 hour [1].
    • This compound & Stimulation: Treat cells with this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 24 hours). For inflammation studies, co-stimulate with LPS (e.g., 100 ng/mL) to induce an inflammatory response [2].
    • Positive Control: Include a positive control group, such as Rosiglitazone (10 µM), a known PPARγ agonist [1].
  • Key Assays:
    • Cell Viability: CCK-8 assay. Incubate with CCK-8 reagent for 2 hours at 37°C and measure OD at 450 nm [1].
    • Gene Expression: RT-qPCR for M1/M2 markers (e.g., iNOS, CD163, IL-10, Arg-1) and pathway targets (e.g., PPARγ, CD36, ABCG1). Use GAPDH as an endogenous control [1].
    • Protein Expression: Immunofluorescence staining for iNOS and Arg-1 [1], or Western Blot for pathway proteins (e.g., p-PPARγ, PPARγ) [1].
    • Cytokine & NO Production: Multiplex cytokine assay/Griess reagent assay to measure NO and cytokines (e.g., IL-6, TNF-α, MCP-1) [2].
Protocol 2: Anti-fibrotic Effects in Renal Tubular Epithelial (HK-2) Cells

This protocol is based on research into this compound's role in alleviating renal fibrosis [3].

  • Cell Line: Human renal tubular epithelial (HK-2) cells.
  • Fibrosis Model: Stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) to induce a fibrotic phenotype.
  • Treatment Procedure:
    • Cell Seeding: Seed HK-2 cells in culture plates.
    • This compound Treatment: Pre-treat or co-treat cells with this compound (e.g., 10, 25, 50 µM) for 24-72 hours in the presence of TGF-β1.
    • Pathway Inhibition: To confirm mechanism, use a specific pathway inhibitor like LY294002 (PI3K/AKT inhibitor) in a separate group [3].
  • Key Assays:
    • Gene & Protein Expression: RT-qPCR and Western Blotting to analyze fibrosis markers (e.g., α-SMA, Collagen I) and key pathway genes (e.g., AKT1, MMP9, BCL2) and proteins (e.g., p-AKT, AKT) [3].

Signaling Pathways of this compound Action

The diagram below synthesizes the primary molecular mechanisms of this compound identified from the search results, illustrating its multi-target and multi-pathway nature.

G This compound This compound PPARg PPARγ This compound->PPARg AMPK AMPK This compound->AMPK GLP1R GLP-1R This compound->GLP1R PI3K_AKT PI3K/AKT This compound->PI3K_AKT Calcium Calcium Pathway This compound->Calcium JAK_STAT JAK-STAT This compound->JAK_STAT M2_Polarization M2 Macrophage Polarization PPARg->M2_Polarization Anti_inflammation Reduced Pro-inflammatory Cytokines PPARg->Anti_inflammation AMPK->Anti_inflammation Anti_apoptosis Reduced Cell Apoptosis AMPK->Anti_apoptosis Cholesterol Ameliorated Cholesterol Accumulation AMPK->Cholesterol GLP1R->AMPK Osteoblast_diff Promoted Osteoblast Differentiation GLP1R->Osteoblast_diff Anti_fibrosis Inhibition of Renal Fibrosis PI3K_AKT->Anti_fibrosis Calcium->Anti_inflammation JAK_STAT->Anti_inflammation

Diagram: Key Signaling Pathways Mediating the Effects of this compound. this compound exerts its diverse pharmacological effects by interacting with multiple cellular targets, including PPARγ, GLP-1R, and various signaling pathways such as AMPK, PI3K/AKT, JAK-STAT, and calcium signaling, leading to anti-inflammatory, anti-fibrotic, and other therapeutic outcomes [1] [6] [3].

Critical Considerations for Experimental Design

  • Cell Viability Testing: Always perform a cell viability assay (e.g., CCK-8, MTT) when using a new cell line or a new batch of this compound to rule out cytotoxicity. The cited studies confirmed no cytotoxicity at the effective concentrations used [1] [2].
  • Solvent and Controls: this compound is often dissolved in DMSO or ethanol. Ensure the final solvent concentration is low (e.g., <0.1%) and include a vehicle control group in all experiments.
  • Mechanistic Validation: Use specific pharmacological agonists/antagonists (e.g., GW9662 for PPARγ, LY294002 for PI3K/AKT) or genetic approaches (e.g., siRNA) to confirm the involvement of a suspected pathway [1] [3].

References

Geniposide in MI/RI Research: Mechanisms and Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Extensive preclinical studies have established that Geniposide (GEN), an iridoid glycoside derived from Gardenia jasminoides, alleviates MI/RI through multi-target mechanisms. The table below summarizes the core protective mechanisms and primary experimental models identified in recent literature.

Key Mechanism of Action Experimental Model(s) Key Findings/Pathways Involved
Inhibition of TLR4/NF-κB Inflammation [1] [2] SD rats; 50, 100, 150 mg/kg GEN (i.p.) for 7 days pre-MI/RI [1]. ↓ TLR4, MyD88, p-NF-κB protein expression; ↓ Serum CK-MB, LDH; ↓ Myocardial infarct size; ↓ Oxidative stress (↑ SOD, ↓ MDA) [1].
Suppression of NLRP3 Inflammasome & Pyroptosis [3] C57BL/6J mice; NRVMs & H9c2 cells; GEN (≥98% purity) pre- and post-treatment [3]. Activates AMPK signaling; ↓ TXNIP, NLRP3, ASC, cleaved caspase-1, N-GSDMD; ↓ IL-1β, IL-18; Improves myocardial energy metabolism [3].
Modulation of Gut-Brain Axis [4] C57BL/6J mice; 50 mg/kg GEN (p.o.) for 60 days post-MI [4]. Alters gut microbiota β-diversity & SCFAs; reduces intestinal & PVN brain inflammation; suppresses sympathetic hyperactivity [4].

Detailed Experimental Protocols

Here are detailed methodologies for key in vivo and in vitro experiments, compiled from the cited research.

In Vivo Rat Model of MI/RI

This protocol is adapted from a study investigating the TLR4/NF-κB pathway [1].

  • Animal Model: Male Sprague-Dawley (SD) rats (200-220 g).
  • GEN Pretreatment: GEN is dissolved in saline and administered via intraperitoneal injection at doses of 50, 100, or 150 mg/kg once daily for seven consecutive days before MI/RI surgery [1].
  • MI/RI Surgery:
    • Anesthesia: Induce and maintain anesthesia with inhaled isoflurane [1].
    • Intubation & Ventilation: Perform tracheal intubation and connect the animal to a rodent ventilator (tidal volume: 8 mL; respiratory rate: 60 beats/min) [1].
    • Thoracotomy: Conduct a left thoracotomy between the ribs to expose the heart [1].
    • LAD Coronary Artery Ligation: Identify the Left Anterior Descending (LAD) coronary artery. Place a silk suture (e.g., 6-0) around the LAD 1-2 mm below the left auricle, with a small polyethylene tube placed alongside the vessel. Tighten the suture to occlude the artery [1].
    • Ischemia: Confirm successful ischemia by observing blanching of the left ventricular anterior wall. Maintain ischemia for 30 minutes [1].
    • Reperfusion: Loosen and remove the suture to allow coronary blood reflow. Confirm successful reperfusion by visible hyperemia. Maintain reperfusion for 120 minutes [1].
  • Sham Group Control: Undergo the same surgical procedure except for the final LAD ligation [1].
  • Sample Collection: After reperfusion, collect blood serum for biomarker analysis (CK-MB, LDH) and harvest heart tissue for infarct size measurement (TTC staining), histology (H&E staining), and molecular analysis (Western blot, etc.) [1].
In Vivo Mouse Model of MI

This protocol is used for long-term studies, such as those examining the gut-brain axis [4].

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).
  • GEN Treatment: Administer GEN (50 mg/kg/day) dissolved in saline via oral gavage (0.2 mL volume) for 60 consecutive days following MI surgery [4].
  • MI Surgery (Permanent Ligation):
    • Anesthesia and Preparation: Similar to the rat model, using isoflurane [4].
    • LAD Ligation: The LAD is permanently ligated with a 6-0 suture approximately 2 mm below the pulmonary artery conus. Successful ligation is confirmed by ST-segment elevation on ECG and paleness of the left ventricular anterior wall [4].
  • Assessment: Cardiac function is assessed via echocardiography at the end of the study. Tissues (heart, colon, brain PVN) are collected for histological and molecular analysis [4].
In Vitro Hypoxia/Reoxygenation (H/R) Model

This cellular model is used to probe molecular mechanisms in a controlled environment [3].

  • Cell Lines: Neonatal Rat Ventricular Myocytes (NRVMs) or H9c2 cardiomyoblasts.
  • GEN Treatment: Cells are pretreated with GEN (e.g., at varying concentrations) for a set period (e.g., 2 hours) before the H/R insult [3].
  • H/R Protocol:
    • Hypoxia: Place cells in a sealed hypoxia chamber filled with a gas mixture (e.g., 94% N₂, 5% CO₂, 1% O₂) or use a chemical hypoxia mimetic. Maintain cells under hypoxic conditions for several hours (e.g., 4-6 hours) [3].
    • Reoxygenation: Replace the culture medium and return the cells to a normal oxygen incubator (e.g., 95% air, 5% CO₂) for a reoxygenation period (e.g., 2-6 hours) [3].
  • Pharmacological Inhibition: To validate mechanism, use specific agonists (e.g., AICAR for AMPK) or antagonists (e.g., Compound C for AMPK) in conjunction with GEN treatment [3].
  • Downregulation Techniques: Employ siRNA or shRNA to knock down key genes like TXNIP or NLRP3 to confirm their role in the pathway [3].
  • Endpoint Assays: Cell viability, LDH release, caspase-1 activity, ROS production, ELISA for IL-1β/IL-18, Western blot for pathway proteins, and immunofluorescence [3].

Quantitative Data Summary

The following table consolidates key quantitative outcomes from this compound studies, providing a clear overview of its efficacy.

Experimental Measure GEN Treatment Effect Notes & Dosage Context
Infarct Size Significant reduction [1] [3] Measured by TTC staining.
Serum CK-MB Decreased levels [1] Indicator of myocardial damage.
Serum LDH Decreased levels [1] Indicator of cell death.
SOD Activity Enhanced [1] Key antioxidant enzyme.
MDA Level Reduced [1] Marker of lipid peroxidation/oxidative stress.
EF / FS Improved [4] [3] Echocardiographic measures of cardiac function.
Apoptotic Cells Reduced (TUNEL+) [1] In heart tissue.
Inflammatory Factors (IL-1β, IL-18) Reduced levels [3] In heart tissue and serum.

Visualization of Key Signaling Pathways

The DOT language scripts below generate diagrams for the primary cardioprotective mechanisms of this compound. You can render these scripts using Graphviz to create clear pathway visuals for presentations or publications.

Diagram 1: GEN Inhibits TLR4/NF-κB Inflammatory Signaling

G MI_RI MI/RI Injury TLR4 TLR4 Activation MI_RI->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway Activation MyD88->NFkB Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Damage Myocardial Damage Inflammation->Damage GEN This compound (GEN) GEN->TLR4 Downregulates

This diagram illustrates the pathway by which this compound inhibits the TLR4/MyD88/NF-κB signaling axis to reduce inflammation [1] [2].

Diagram 2: GEN Activates AMPK to Suppress NLRP3 Pyroptosis

G GEN This compound (GEN) AMPK AMPK Activation GEN->AMPK Activates TXNIP TXNIP Expression AMPK->TXNIP Suppresses NLRP3 NLRP3 Inflammasome Assembly TXNIP->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis (N-GSDMD) & IL-1β/IL-18 Release Caspase1->Pyroptosis H_R Hypoxia/Reoxygenation H_R->AMPK Impairs H_R->TXNIP

This diagram shows how this compound activates AMPK signaling, which suppresses TXNIP/NLRP3 inflammasome-mediated pyroptosis [3].

Application Notes for Researchers

  • Model Selection: For translational studies mimicking clinical reperfusion therapy, the rat MI/RI model is highly relevant [1] [5]. For genetic studies or long-term investigations into remodeling and novel axes (e.g., gut-brain), the mouse MI model is preferable [4].
  • Treatment Timing: Protocols demonstrate efficacy with both pretreatment (common in mechanistic studies) [1] [3] and post-injury administration (more clinically relevant) [4], suggesting a broad therapeutic window.
  • Dosing Considerations: Effective doses across studies are in the range of 50-150 mg/kg. The 60-day oral gavage study in mice (50 mg/kg) confirms the long-term safety and efficacy of GEN [4].
  • Mechanistic Confirmation: Robustly confirm any primary mechanism identified (e.g., AMPK/NLRP3) by using specific agonists/antagonists (e.g., Compound C) or gene knockdown (siRNA) in your in vitro models [3].

References

Experimental Findings on Geniposide in Cerebral Ischemia

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Model & Species Geniposide Treatment Key Efficacy Findings Proposed Primary Mechanism
Anti-inflammatory [1] Permanent MCAO; C57BL/6 mice 25, 75, 150 mg/kg; i.p., twice daily for 3 days pre-MCAO 150 mg/kg dose significantly improved neurological scores, reduced brain edema, and infarct volume at 24h. Upregulation of A20, inhibiting TRAF6/NF-κB pathway, reducing IL-6 and iNOS [1].
Combination Therapy [2] MCAO (I/R model); Rats 5 mg/kg (with Baicalin 55 mg/kg); oral Combination therapy reduced infarct volume, improved neurological deficits, and alleviated BBB leakage better than monotherapy. Synergistic suppression of TLR4/NF-κB pathway and downstream cytokines (TNF-α, IL-6) [2].
Autophagy Inhibition [3] MCAO/Reperfusion; Mice & OGD/R cellular model Details in model not fully specified in abstract. Reduced cerebral infarction, improved cell viability, and reduced neuronal apoptosis. Inhibition of excessive autophagy by targeting the cGAS-STING pathway [3].
SOX2/RIPK1 Axis [4] MCAO; Mice & OGD/R BV-2 microglial cells Details in model not fully specified in abstract. Relieved OGD/R-induced cell damage, inflammatory response, and M1 polarization; alleviated injury in MCAO mice. Regulation of the SOX2/RIPK1 axis to inhibit inflammatory response and necroptosis [4].

Detailed Experimental Protocol

The following detailed protocol is synthesized from the methodologies of the cited studies, with a focus on the in vivo MCAO model [1].

Animals and Groups
  • Animals: Adult male C57BL/6 mice (8-10 weeks old, 25-30 g) are commonly used [1]. Male Sprague-Dawley rats are also used in other studies [5] [2].
  • Group Allocation: Animals are randomly assigned to groups. A typical setup includes:
    • Sham group: Surgery without artery occlusion.
    • Vehicle control group (MCAO): Subject to MCAO, administered with solvent (e.g., saline or 0.5% CMC-Na).
    • This compound treatment groups: Subject to MCAO, administered with this compound at different doses (e.g., 25, 75, 150 mg/kg) [1] or in combination with other agents [2].
Drug Preparation and Administration
  • This compound: Use high-purity this compound (>98%) [1] [5].
  • Vehicle: Dissolve in saline for intraperitoneal (i.p.) injection [1] or in 0.5% Carboxymethyl cellulose sodium (CMC-Na) for oral gavage [5].
  • Dosing Regimen: A common pre-treatment regimen is intraperitoneal injection at the chosen dose, twice daily for 3 consecutive days before MCAO surgery [1]. Post-stroke treatment regimens are also used.
Middle Cerebral Artery Occlusion (MCAO) Model

This procedure induces permanent or transient focal cerebral ischemia [1] [6].

  • Anesthesia: Anesthetize animals with 1% pentobarbital (100 mg/kg, i.p.) [1].
  • Surgery:
    • Make a ventral midline neck incision and expose the right common carotid artery (CCA).
    • Isolate the external carotid artery (ECA) and internal carotid artery (ICA).
    • Permanently ligate the ECA rostrally.
    • Insert a silicone-coated filament through the ECA stump and advance it into the ICA until mild resistance is felt, indicating occlusion of the middle cerebral artery origin.
  • Monitoring: Monitor regional cerebral blood flow (rCBF) using a laser-Doppler flowmeter. A successful occlusion is confirmed by a reduction of rCBF to less than 25% of baseline [1].
  • Sham Operation: Perform the same surgical procedure except for the insertion of the filament to occlude the MCA.
Outcome Assessment (24 hours post-MCAO)

Assessments should be performed by investigators blinded to the group assignments.

  • Neurological Deficit Score: Evaluate mice using a modified scoring system [1]:
    • 0: No deficits.
    • 1: Difficulty fully extending the contralateral forelimb.
    • 2: Unable to extend the contralateral forelimb.
    • 3: Mild circling to the contralateral side.
    • 4: Severe circling.
    • 5: Falling to the contralateral side.
  • Infarct Volume Measurement:
    • Euthanize animals and remove brains.
    • Slice the brain into five 2-mm-thick coronal sections.
    • Stain the sections with 2% 2,3,5-Triphenyltetrazolium Chloride (TTC) at 37°C for 10-20 minutes. Viable tissue stains red, while the infarct area remains pale.
    • Calculate the infarct volume using image analysis software. To correct for brain edema, the formula is: Infarct Volume (%) = [V_{contralateral} - (V_{ipsilateral} - V_{infarct})] / V_{contralateral} × 100% [1] [2].
  • Molecular Analysis:
    • ELISA: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in brain homogenate or serum [1] [2].
    • Western Blot: Analyze protein expression and phosphorylation in key pathways (e.g., A20, TRAF6, p-NF-κB, SOX2, RIPK1) from brain tissue [1] [4].

Mechanism of Action and Visual Workflow

The neuroprotective effect of this compound is multi-faceted, with strong evidence pointing to anti-inflammatory actions. The diagram below illustrates the key signaling pathways involved.

G This compound Neuroprotective Pathways in Cerebral Ischemia cluster_0 Anti-inflammatory Pathway (A20/TRAF6/NF-κB) cluster_1 SOX2/RIPK1 Axis cluster_2 Autophagy Regulation This compound This compound A20 A20 Protein This compound->A20 SOX2 SOX2 This compound->SOX2 cGAS_STING cGAS-STING Pathway This compound->cGAS_STING Inhibits TRAF6 TRAF6 A20->TRAF6 Inhibits NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Response (IL-6, iNOS, TNF-α) NFkB->Inflammation Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Neurological Score) Inflammation->Neuroprotection RIPK1 RIPK1 SOX2->RIPK1 Suppresses Transcription Necroptosis Necroptosis & Inflammation RIPK1->Necroptosis Necroptosis->Neuroprotection Autophagy Excessive Autophagy cGAS_STING->Autophagy Autophagy->Neuroprotection

Key Considerations for Researchers

  • Dose Dependency: The neuroprotective effect of this compound is dose-dependent. A higher dose (e.g., 150 mg/kg) was significantly more effective than lower doses in reducing infarct volume and improving neurological function [1].
  • Combination Therapy: this compound's efficacy can be enhanced when combined with other active compounds, such as baicalin. This combination can synergistically inhibit key pathways like TLR4/NF-κB, leading to better outcomes than monotherapy [2].
  • Pharmacokinetics: The absorption and bioavailability of this compound can be influenced by other compounds. For instance, baicalin can increase its absorption, while berberine may counteract this effect. This is a critical factor in formulation design [5].

I hope this detailed application note provides a solid foundation for your research on this compound and cerebral ischemia. Should you require further specifics on analytical techniques or in vitro models, please feel free to ask.

References

Geniposide in Atherosclerosis Research: Application Notes and Experimental Protocols for ApoE-/- Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geniposide and Its Relevance to Atherosclerosis Research

This compound is an iridoid glycoside extracted from the dried fruits of Gardenia jasminoides Ellis, a traditional Chinese medicine that has been used for centuries in Asia for its various therapeutic properties. This natural compound has garnered significant scientific interest due to its multi-faceted pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and lipid-regulating effects. With atherosclerosis being recognized as a chronic inflammatory disease characterized by lipid accumulation, immune cell activation, and plaque formation in arterial walls, this compound's diverse mechanisms of action position it as a promising candidate for therapeutic intervention.

Recent advances in cardiovascular research have increasingly utilized the ApoE-/- mouse model to study atherosclerosis, as these mice develop hyperlipidemia and spontaneous atherosclerotic plaques when fed a high-fat diet, closely mimicking human disease progression. The ApoE-/- mouse model has become the gold standard for preclinical evaluation of anti-atherosclerotic compounds, providing a robust platform for investigating this compound's mechanisms and efficacy. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating this compound's effects on atherosclerosis using ApoE-/- mouse models, synthesizing current scientific knowledge into actionable methodologies for drug development professionals.

Summary of Anti-Atherosclerosis Effects of this compound in ApoE-/- Mice

Through systematic investigation in ApoE-/- mouse models, this compound has demonstrated significant atheroprotective effects across multiple studies. The compound consistently reduces atherosclerotic plaque area and improves plaque stability through diverse mechanisms. The following table summarizes key quantitative findings from in vivo studies in ApoE-/- mice:

Table 1: Summary of this compound Effects on Atherosclerosis in ApoE-/- Mouse Models

Study Focus Dosage Treatment Duration Key Effects on Atherosclerosis Proposed Mechanisms
Plaque Stability & Inflammation [1] 30-120 mg/kg 8-12 weeks ~50% reduction in plaque area; Increased plaque stability Promotion of macrophage polarization to M2 phenotype; PPARγ activation; Reduced inflammatory cytokines
Lipid Metabolism [2] 12.5-50 mg/kg 8 weeks Dose-dependent plaque reduction (up to 60%); Improved lipid profiles Restoration of lipophagy; PARP1/PI3K/AKT pathway inhibition; Reduced foam cell formation
Inflammatory Signaling [3] 50 mg/kg 12 weeks Significant plaque area reduction; Reduced serum inflammatory markers miR-101/MKP-1/p38 pathway regulation; Inhibition of inflammatory cytokine production
Oxidative Stress & Apoptosis [4] Combined with Notoginsenoside R1 12 weeks Improved blood lipid levels; Reduced plaque formation; Decreased oxidative stress AMPK/mTOR/Nrf2 pathway activation; Reduced NLRP3 inflammasome activation; Inhibition of apoptosis
Wnt Signaling Pathway [5] Monotherapy or with Baicalin 12 weeks Inhibition of atherosclerotic lesion development Increased Wnt1 expression; Decreased DKK1 expression; NF-κB reduction

Beyond these specific effects, this compound has demonstrated pleiotropic benefits across multiple pathological processes in atherosclerosis. It regulates immune cell functions, modulates vascular smooth muscle cell behavior, protects endothelial function, and enhances autophagy processes crucial for maintaining cellular homeostasis in the vascular environment. The consistency of these findings across independent studies underscores this compound's potential as a multi-target therapeutic agent for atherosclerotic cardiovascular disease.

Proposed Mechanisms of Action Against Atherosclerosis

Macrophage Polarization and PPARγ Activation

One of the most characterized mechanisms of this compound involves the regulation of macrophage polarization through activation of peroxisome proliferator-activated receptor γ (PPARγ). Macrophages exhibit high plasticity and can differentiate into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in response to microenvironmental cues within atherosclerotic plaques. This compound promotes the transition from M1 to M2 phenotype, which contributes to inflammation resolution and plaque stabilization [1].

The molecular pathway involves this compound binding to and activating PPARγ, which subsequently upregulates the expression of its target genes including CD36 and ATP-binding cassette transporter G1 (ABCG1). This activation promotes cholesterol efflux and reduces intracellular lipid accumulation in macrophages. The critical role of PPARγ in mediating this compound's effects was confirmed through antagonist studies using GW9662, which abolished this compound-induced M2 polarization and its beneficial effects on plaque stability [1]. The following diagram illustrates this mechanism:

G This compound This compound PPARg PPARg This compound->PPARg M2_Markers M2 Marker Expression (CD163, IL-10, Arg-1) PPARg->M2_Markers CD36_ABCG1 CD36 & ABCG1 Expression PPARg->CD36_ABCG1 Inflammation_Reduction Reduced Inflammation M2_Markers->Inflammation_Reduction Plaque_Stability Enhanced Plaque Stability CD36_ABCG1->Plaque_Stability Inflammation_Reduction->Plaque_Stability GW9662 GW9662 (PPARγ antagonist) GW9662->PPARg inhibits

Diagram 1: this compound activates PPARγ to promote macrophage M2 polarization and atherosclerosis plaque stability.

Lipophagy Restoration via PARP1/PI3K/AKT Pathway

Vascular smooth muscle cell (VSMC)-derived foam cells constitute approximately 50% of the foam cells in human coronary atherosclerotic lesions, making them a crucial therapeutic target. This compound addresses this through the restoration of lipophagy - the selective autophagy of lipid droplets - by suppressing the PARP1/PI3K/AKT signaling pathway [2].

Under lipid overload conditions, defective lipophagy in VSMCs leads to intracellular lipid accumulation and foam cell formation. This compound treatment significantly enhances lipophagy by inhibiting PARP1 activation, which subsequently suppresses the PI3K/AKT pathway. This inhibition promotes the formation of autophagosomes that engulf lipid droplets and their subsequent degradation through autolysosomal processing. The critical role of this pathway was validated using chloroquine (an autophagy inhibitor) and Olaparib (a PARP inhibitor), which respectively abolished and mimicked this compound's effects [2]. The restoration of lipophagy facilitates lipid degradation in VSMCs, thereby reducing foam cell formation and suppressing atherosclerosis progression.

Anti-inflammatory Effects via miR-101/MKP-1/p38 Pathway

The anti-inflammatory properties of this compound represent another crucial mechanism through which it ameliorates atherosclerosis. This compound modulates the miR-101/MKP-1/p38 MAPK pathway, effectively reducing the production of pro-inflammatory cytokines in atherosclerotic lesions [3].

This compound downregulates microRNA-101 (miR-101), which directly targets and suppresses mitogen-activated protein kinase phosphatase-1 (MKP-1). With reduced miR-101 expression, MKP-1 levels increase, leading to dephosphorylation and inactivation of p38 mitogen-activated protein kinase (p38 MAPK). This signaling cascade ultimately results in decreased production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The significance of this pathway was confirmed through experiments with miR-101 mimics and inhibitors, which respectively abolished and mimicked this compound's anti-inflammatory effects [3]. This mechanism highlights this compound's ability to modulate epigenetic regulators in the inflammatory response characteristic of atherosclerosis.

Integrated Multi-Target Mechanisms

Beyond these specific pathways, this compound exhibits additional protective mechanisms that contribute to its anti-atherosclerotic effects. It activates the AMPK/mTOR/Nrf2 signaling pathway, which reduces oxidative stress and inhibits both the NLRP3 inflammasome activation and apoptotic pathways in vascular endothelial cells [4]. Furthermore, this compound modulates the Wnt1/DKK1 ratio, thereby exerting inflammation-regulatory effects that prevent atherosclerotic lesion development [5]. The convergence of these multiple mechanisms on key atherosclerotic processes underscores this compound's potential as a comprehensive therapeutic agent that simultaneously addresses lipid metabolism, inflammation, oxidative stress, and cell survival in the vascular environment.

Detailed Experimental Protocols for In Vivo Studies

Animal Model Preparation and this compound Administration

The ApoE-/- mouse model represents the cornerstone of preclinical atherosclerosis research for evaluating this compound's therapeutic potential. The following protocol outlines the standardized methodology for establishing the model and administering this compound:

  • Animal Model: Use 6-8 week old ApoE-/- mice with C57BL/6J background. Age-matched wild-type C57BL/6J mice serve as controls. House mice in specific pathogen-free conditions with 12-hour light/dark cycles and ad libitum access to food and water.

  • Atherosclerosis Induction: Feed ApoE-/- mice a high-fat diet (HFD) containing 21% fat and 0.15% cholesterol for 8-16 weeks to induce atherosclerotic plaque formation. The duration of HFD feeding depends on the desired plaque development stage (early vs. advanced lesions).

  • This compound Treatment:

    • Prepare this compound solution in phosphate-buffered saline (PBS) or saline with minimal DMSO (not exceeding 0.1%).
    • Administer this compound via daily oral gavage at doses ranging from 12.5 mg/kg to 120 mg/kg based on study objectives [1] [2]. Intermediate doses of 25-50 mg/kg are commonly used for most therapeutic investigations.
    • Continue treatment for 8-12 weeks concurrently with HFD feeding.
    • Include control groups receiving vehicle only and positive control groups receiving standard anti-atherosclerotic drugs (e.g., atorvastatin at 10 mg/kg).
  • Monitoring and Data Collection: Weigh mice weekly and monitor food intake. Collect blood samples at baseline, 4-week intervals, and endpoint for lipid profiling and inflammatory marker analysis.

Tissue Collection and Analysis

Comprehensive tissue analysis at study endpoint provides critical data on this compound's efficacy:

  • Blood Collection and Serum Analysis:

    • Collect blood via cardiac puncture under anesthesia after fasting for 4-6 hours.
    • Separate serum by centrifugation at 3,000 × g for 15 minutes at 4°C.
    • Analyze lipid parameters (total cholesterol, triglycerides, LDL-C, HDL-C) using automatic biochemistry analyzers with commercial kits.
    • Quantify inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-10) using ELISA kits according to manufacturers' protocols [1] [4].
  • Aortic Tissue Processing:

    • Perfuse mice with ice-cold PBS through the left ventricle to clear blood from tissues.
    • For en face analysis: Carefully dissect the entire aorta from heart to iliac bifurcation, remove adventitial fat, fix in 4% paraformaldehyde for 24 hours, open longitudinally, and stain with Oil Red O (0.5% in isopropanol) for 30 minutes. Quantify plaque area as percentage of total aortic area using image analysis software (e.g., ImageJ).
    • For cross-sectional analysis: Embed the aortic root in optimal cutting temperature compound, section at 5-10 μm thickness. Use Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen content, and Oil Red O for lipid deposition. Immunofluorescence staining for specific markers (e.g., MOMA-2 for macrophages, α-SMA for smooth muscle cells, CD163 for M2 macrophages) provides additional mechanistic insights.
  • Liver and Other Tissues: Collect liver tissues for assessment of lipid content and potential hepatotoxicity. Analyze hepatic lipid metabolism genes and proteins using RT-qPCR and Western blot.

Table 2: Key Biochemical Parameters to Assess in ApoE-/- Mouse Studies

Parameter Category Specific Measurements Methodology Expected Outcomes with this compound
Lipid Profile Total cholesterol, Triglycerides, LDL-C, HDL-C Automated biochemistry analyzer Dose-dependent reduction in TC, TG, and LDL-C; Variable effects on HDL-C
Inflammatory Markers IL-1β, IL-6, TNF-α, IL-10, IL-12 ELISA Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Increase in anti-inflammatory IL-10
Oxidative Stress Parameters MDA, SOD, GSH Commercial assay kits Reduced MDA; Increased SOD and GSH activity
Plaque Characterization Plaque area, collagen content, macrophage infiltration Histological staining, immunohistochemistry Reduced plaque area, increased collagen content, decreased macrophage infiltration

Detailed Experimental Protocols for In Vitro Studies

Cell Culture and Treatment

In vitro models provide mechanistic insights into this compound's effects on specific cell types involved in atherosclerosis:

  • Macrophage Culture and Polarization:

    • Culture RAW264.7 cells or bone marrow-derived macrophages in DMEM with 10% FBS at 37°C with 5% CO₂.
    • For polarization studies: Pre-treat cells with this compound (5-20 μM) for 2 hours, then stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization or IL-4 (20 ng/mL) for M2 polarization for 24 hours.
    • For PPARγ inhibition studies: Pre-incubate cells with GW9662 (5 μM) for 1 hour before this compound treatment [1].
    • Analyze M1 markers (iNOS, CD86, IL-1β, TNF-α) and M2 markers (Arg-1, CD163, IL-10) using RT-qPCR, Western blot, or immunofluorescence.
  • Vascular Smooth Muscle Cell (VSMC) Culture and Foam Cell Formation:

    • Culture primary mouse VSMCs or VSMC lines in DMEM with 10% FBS.
    • To induce foam cell formation: Treat cells with oxidized LDL (50-100 μg/mL) for 24-48 hours.
    • For this compound treatment: Co-incubate with oxLDL and this compound (5-20 μM) for 24-48 hours.
    • Assess foam cell formation through Oil Red O staining of intracellular lipids and cholesterol efflux assays.
    • For lipophagy studies: Pre-treat with chloroquine (50 μM) or PI3K/AKT pathway inhibitors (e.g., LY294002) to validate mechanism [2].
  • Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Inflammation Models:

    • Culture HUVECs in endothelial cell growth medium.
    • To induce inflammation: Stimulate with H₂O₂ (100-200 μM) or TNF-α (10 ng/mL) for 6-24 hours.
    • Treat with this compound (10-50 μM) before or concurrently with inflammatory stimuli.
    • Assess endothelial permeability, monocyte adhesion, and inflammatory marker expression.
Molecular Analysis Techniques

Comprehensive molecular analyses elucidate this compound's mechanisms of action:

  • RNA Extraction and RT-qPCR:

    • Extract total RNA using TRIzol reagent or commercial kits.
    • Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers.
    • Perform quantitative PCR with SYBR Green or TaqMan chemistry.
    • Use primers for genes of interest (e.g., for M1/M2 markers, inflammatory cytokines, autophagy markers).
    • Calculate fold changes using the 2^(-ΔΔCt) method with GAPDH or β-actin as reference genes.
  • Western Blot Analysis:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Block with 5% non-fat milk or BSA for 1 hour.
    • Incubate with primary antibodies overnight at 4°C: p-AMPK, AMPK, p-mTOR, mTOR, Nrf2, HO-1, NLRP3, cleaved caspase-3, LC3, p62, p-AKT, AKT, PARP1 [2] [4].
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect using enhanced chemiluminescence and quantify band intensities.
  • Immunofluorescence Staining:

    • Culture cells on glass coverslips, fix with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes.
    • Block with 3% BSA for 1 hour, incubate with primary antibodies overnight at 4°C.
    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.
    • Stain nuclei with DAPI, mount, and image with fluorescence microscopy.

The following diagram illustrates the integrated experimental workflow for evaluating this compound in atherosclerosis research:

G Start Study Design InVivo In Vivo ApoE-/- Model Start->InVivo InVitro In Vitro Models Start->InVitro HFD High-Fat Diet (8-16 weeks) InVivo->HFD CellModels Macrophages VSMCs Endothelial Cells InVitro->CellModels GenTreatment This compound Treatment (12.5-120 mg/kg, 8-12 weeks) HFD->GenTreatment Analysis1 Tissue Collection & Analysis GenTreatment->Analysis1 CellTreatment This compound Treatment (5-50 μM, 24-48h) CellModels->CellTreatment Analysis2 Molecular Analysis CellTreatment->Analysis2 Plaque Plaque Area & Stability Analysis1->Plaque Lipid Lipid Profile Analysis1->Lipid Inflammatory Inflammatory Markers Analysis1->Inflammatory WB Western Blot Analysis2->WB PCR RT-qPCR Analysis2->PCR IF Immunofluorescence Analysis2->IF

Diagram 2: Integrated experimental workflow for this compound evaluation in atherosclerosis research.

Pharmacokinetics, Dosage, and Safety Considerations

Pharmacokinetic Profile and Bioavailability

Understanding this compound's pharmacokinetic properties is essential for appropriate experimental design and translation to potential clinical applications:

  • Absorption and Bioavailability: this compound follows a one-compartment model after oral administration with moderate bioavailability reported at approximately 28.76% in rodent studies [6]. Intranasal administration significantly improves bioavailability to 85.38%, suggesting alternative administration routes for enhanced delivery.

  • Distribution: After oral administration (200 mg/kg) in rats, the highest tissue concentrations are observed in the kidneys, followed by spleen, liver, heart, lung, and brain, indicating relatively wide distribution with moderate blood-brain barrier penetration [7].

  • Metabolism and Excretion: this compound undergoes extensive metabolism via hydrolysis of hydroxyl groups followed by taurine, sulfate, and glucuronide conjugation. Ultrahigh-performance liquid chromatography studies have identified 17 metabolites in plasma and 31 in urine. The majority of this compound excretion occurs through the urinary route in humans [7] [3].

Dosage Optimization and Toxicity Profile
  • Therapeutic Dosage Range: Based on multiple studies in ApoE-/- mice, the effective dosage range for this compound is 12.5-120 mg/kg/day administered orally [1] [2]. The optimal dosage appears to be 50 mg/kg/day, which consistently demonstrates significant anti-atherosclerotic effects across studies.

  • Hepatotoxicity Considerations: Hepatotoxicity represents the primary safety concern for this compound, observed at high doses (≥320 mg/kg) in rodent studies as indicated by increased serum alanine aminotransferase and aspartate aminotransferase activities [7]. A repeated dosing study established that this compound is safe at dosages of 24.3 mg/kg or less, suggesting careful dose selection for long-term studies [7].

  • Nephrotoxicity Profile: Acute nephrotoxicity was observed after oral administration of this compound at very high doses (1.2 g/kg) in jaundice rats, as indicated by increased serum levels of blood urea nitrogen and creatinine [7]. These effects are dose-dependent and not observed at therapeutic doses.

Table 3: this compound Dosage and Safety Considerations in Preclinical Studies

Aspect Findings Recommendations
Effective Dosage Range 12.5-120 mg/kg/day in ApoE-/- mice 50 mg/kg/day recommended for balance of efficacy and safety
Administration Route Oral gavage most common; intranasal shows higher bioavailability Oral administration most relevant for translational research
Treatment Duration 8-12 weeks in most atherosclerosis studies Minimum 8 weeks for meaningful plaque assessment
Hepatotoxicity Threshold >320 mg/kg single dose; >24.3 mg/kg long-term safe dose Monitor liver enzymes in studies exceeding 4 weeks
Metabolic Interactions Extensive metabolism with hydrolysis and conjugation Consider potential drug interactions in combination studies

Conclusion and Future Perspectives

This compound demonstrates significant potential as a multi-target therapeutic agent for atherosclerosis, with robust evidence from ApoE-/- mouse models supporting its efficacy in reducing plaque development, enhancing plaque stability, and modulating multiple pathological processes including inflammation, lipid metabolism, oxidative stress, and cell survival. The detailed protocols provided in this document offer standardized methodologies for preclinical evaluation of this compound, enabling consistent experimental approaches across research laboratories.

Future research directions should focus on several key areas: (1) investigating combination therapies with existing anti-atherosclerotic agents such as statins to identify potential synergistic effects; (2) developing novel formulation strategies to enhance this compound's bioavailability and target specificity; (3) conducting long-term chronic toxicity studies to establish comprehensive safety profiles; and (4) exploring potential effects on gut microbiota given that this compound can be converted to genipin by bacterial β-D-glycosidases in the intestine. With its pleiotropic mechanisms of action and favorable safety profile at therapeutic doses, this compound represents a promising candidate for further development as a complementary approach to current atherosclerosis management strategies.

References

Comprehensive Application Notes and Protocols: Geniposide for Liver Fibrosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geniposide and Liver Fibrosis

This compound, a primary bioactive iridoid glycoside derived from Gardenia jasminoides J. Ellis, has demonstrated significant potential as a therapeutic agent for liver fibrosis. Liver fibrosis is a progressive condition characterized by excessive deposition of extracellular matrix proteins, which can advance to cirrhosis and hepatocellular carcinoma if untreated [1]. The therapeutic efficacy of this compound is attributed to its multimodal action, targeting oxidative stress, inflammatory responses, apoptotic pathways, and metabolic dysregulation associated with fibrotic progression [1] [2].

Research indicates that this compound ameliorates liver fibrosis through several interconnected mechanisms: reduction of oxidative stress, suppression of inflammatory cytokines, inhibition of hepatocyte apoptosis, and modulation of critical metabolic pathways including glycerophospholipid, arginine, proline, and arachidonic acid metabolism [1] [2]. These comprehensive activities position this compound as a promising candidate for further drug development targeting fibrotic liver diseases.

Mechanism of Action: Molecular Pathways

This compound exerts its anti-fibrotic effects through modulation of multiple molecular pathways. The compound demonstrates significant antioxidant activity by enhancing hepatic activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of methane dicarboxylic aldehyde (MDA), a marker of lipid peroxidation [1]. Additionally, this compound treatment substantially decreases pro-inflammatory cytokines including interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) in liver tissues [1] [2].

The anti-apoptotic effects of this compound are mediated through regulation of B-cell lymphoma-2 (Bcl-2) protein family expression, where it upregulates the anti-apoptotic Bcl-2 protein while downregulating the pro-apoptotic Bax, cleaved-Caspase 3, and cleaved-Caspase 9 proteins [1]. Furthermore, this compound modulates critical metabolic pathways disturbed in liver fibrosis, particularly glycerophospholipid metabolism, arginine and proline metabolism, and arachidonic acid metabolism [2]. In the context of non-alcoholic steatohepatitis (NASH), this compound improves insulin resistance through the insulin signaling pathway by modulating Janus kinase 2 (JAK2), insulin receptor (INSR), insulin receptor substrate 2 (IRS-2), and protein kinase B (AKT1) gene expression [3].

The following diagram illustrates the primary molecular mechanisms through which this compound alleviates liver fibrosis:

G cluster_1 Anti-Fibrotic Mechanisms cluster_2 Molecular Targets & Effects This compound This compound Oxidative Reduces Oxidative Stress This compound->Oxidative Inflammatory Suppresses Inflammation This compound->Inflammatory Apoptotic Inhibits Apoptosis This compound->Apoptotic Metabolic Modulates Metabolism This compound->Metabolic Insulin Improves Insulin Signaling This compound->Insulin SOD ↑ SOD Activity Oxidative->SOD MDA ↓ MDA Levels Oxidative->MDA Cytokines ↓ IL-6, IL-1β, TNF-α Inflammatory->Cytokines Bcl2 ↑ Bcl-2 Expression Apoptotic->Bcl2 Bax ↓ Bax, Caspase-3, Caspase-9 Apoptotic->Bax Glycero Normalizes Glycerophospholipid Metabolism Metabolic->Glycero Arginine Modulates Arginine/Proline Metabolism Metabolic->Arginine Arachidonic Regulates Arachidonic Acid Metabolism Metabolic->Arachidonic INSR ↑ INSR-IRS2-AKT Pathway Insulin->INSR JAK2 Modulates JAK2 Expression Insulin->JAK2

Experimental Dosing Protocols

Animal Model Dosing Regimens

Table 1: this compound Dosing Protocols in Preclinical Liver Fibrosis Models

Fibrosis Model Induction Method This compound Dose Administration Route Treatment Duration Key Efficacy Markers
CCl₄-induced liver fibrosis [1] CCl₄ (2 ml/kg in olive oil, ip, twice weekly × 6 weeks) 50 mg/kg/day Oral gavage 4 weeks ↓ALT, ↓AST, ↓MDA, ↑SOD, ↑GSH-Px, ↓IL-6, ↓IL-1β, ↓TNF-α
NASH with fibrosis [3] High-fat diet (5 weeks) 50 mg/kg, 100 mg/kg Oral administration 12 weeks ↓Body weight, ↓epididymal fat, ↓liver weight, improved glucose tolerance, ↓HOMA-IR
NASH with fibrosis (GJE extract) [4] HFHF diet (20 weeks) 50 mg/kg, 100 mg/kg (this compound content) Oral gavage 8 weeks (weeks 13-20) ↓ALT, ↓AST, ↓collagen deposition, ↓NF-κB p65, ↓Col1a1
Bile duct ligation (BDL) [4] Surgical BDL 50 mg/kg Not specified 7 days pre- & post-surgery ↓Collagen deposition, ↓α-SMA expression
CCl₄-induced chronic model [4] CCl₄ induction 100 mg/kg, 150 mg/kg Not specified 6 weeks ↓α-SMA expression
Safety Considerations and Dose-Dependent Effects

Research indicates that this compound exhibits both hepatoprotective and potential hepatotoxic effects depending on dosage and treatment duration [5]. Lower doses (50-100 mg/kg) demonstrate significant anti-fibrotic effects, while higher doses (100-150 mg/kg) administered over extended periods (26 weeks) have been associated with liver injury in some studies [5]. The compound's therapeutic window appears to be influenced by the specific liver pathology, with cholestatic liver disease models requiring lower doses for efficacy and safety [5].

Detailed Experimental Protocols

CCl₄-Induced Liver Fibrosis Model and this compound Treatment

Objective: To evaluate the anti-fibrotic efficacy of this compound in a chemical-induced liver fibrosis model.

Materials:

  • C57BL/6 male mice (6-8 weeks old)
  • Carbon tetrachloride (CCl₄)
  • Olive oil
  • This compound (≥98% purity)
  • ALT, AST assay kits
  • SOD, MDA, GSH-Px assay kits
  • ELISA kits for IL-6, IL-1β, TNF-α
  • Primary antibodies for Bcl-2, Bax, cleaved-Caspase 3, cleaved-Caspase 9

Methods:

  • Liver fibrosis induction: Administer CCl₄ diluted in olive oil (2 ml/kg body weight) via intraperitoneal injection twice weekly for 6 weeks [1].
  • This compound treatment: After fibrosis establishment, administer this compound (50 mg/kg daily) via oral gavage for 4 weeks [1].
  • Control groups: Include healthy control (olive oil only) and model control (CCl₄ + vehicle) groups.
  • Sample collection: Euthanize animals, collect blood serum and liver tissue.
  • Assessment of liver function: Measure ALT and AST activities in serum using commercial assay kits.
  • Oxidative stress evaluation: Determine SOD, GSH-Px activities and MDA levels in liver homogenates.
  • Inflammatory cytokine measurement: Quantify IL-6, IL-1β, and TNF-α levels in liver tissue homogenate using ELISA.
  • Apoptosis assessment:
    • Perform TUNEL staining to detect apoptotic hepatocytes
    • Analyze protein expression of Bcl-2, Bax, cleaved-Caspase 3, and cleaved-Caspase 9 via Western blot
  • Metabolomic analysis: Conduct serum untargeted metabolomics to identify altered metabolic pathways.

Expected Results: this compound treatment should significantly reduce ALT/AST levels, decrease oxidative stress markers, suppress pro-inflammatory cytokines, reduce hepatocyte apoptosis, and normalize dysregulated metabolic pathways including glycerophospholipid and amino acid metabolism [1] [2].

NASH Model with High-Fat Diet Induction

Objective: To investigate this compound effects on NASH-related fibrosis and insulin resistance.

Materials:

  • C57BL/6 mice
  • High-fat diet
  • This compound (50 mg/kg and 100 mg/kg)
  • reagents for oral glucose tolerance test
  • Lipid profile assessment kits
  • Histological staining reagents (H&E, Masson's trichrome)
  • qRT-PCR reagents for JAK2, INSR, IRS-2, AKT1 gene expression

Methods:

  • NASH induction: Feed mice high-fat diet for 5 weeks to establish NASH model [3].
  • Group allocation: Divide into normal chow, HFD control, HFD + this compound 50 mg/kg, and HFD + this compound 100 mg/kg groups.
  • Treatment: Administer this compound orally for 12 weeks while maintaining dietary regimen.
  • Metabolic assessment:
    • Monitor body weight weekly
    • Perform oral glucose tolerance test
    • Calculate HOMA-IR for insulin resistance
    • Analyze blood lipid profiles
  • Histological analysis:
    • Process liver tissues for H&E and Masson's trichrome staining
    • Evaluate hepatic lipid accumulation and fibrosis scoring
  • Gene expression analysis: Isolve RNA from liver tissues and perform qRT-PCR for JAK2, INSR, IRS-2, and AKT1 genes.
  • Inflammatory marker assessment: Analyze expression of F4/80, TNF-α, and IL-6 in liver tissues.

Expected Results: this compound should suppress body weight gain, improve glucose tolerance and insulin sensitivity, reduce hepatic lipid accumulation and fibrosis, downregulate inflammatory markers, and modulate insulin signaling pathway genes [3].

The following workflow diagram outlines the key experimental procedures for evaluating this compound efficacy in liver fibrosis models:

Data Collection and Analysis Parameters

Table 2: Key Assessment Parameters for this compound Efficacy in Liver Fibrosis

Assessment Category Specific Parameters Methodology Expected Outcomes with this compound
Liver Function ALT, AST activities Commercial assay kits Significant reduction in enzyme levels
Oxidative Stress SOD, GSH-Px activities; MDA levels Colorimetric assays ↑SOD, ↑GSH-Px; ↓MDA
Inflammation IL-6, IL-1β, TNF-α levels ELISA Significant cytokine reduction
Apoptosis TUNEL-positive cells; Bcl-2, Bax, cleaved-Caspase 3/9 expression TUNEL staining; Western blot ↓Apoptosis; ↑Bcl-2/Bax ratio
Fibrosis Markers α-SMA, Col1a1, TGF-β1 Immunohistochemistry; Western blot ↓Fibrosis marker expression
Histological Analysis Collagen deposition, NAS score H&E, Masson's trichrome, Sirius Red staining Reduced fibrosis scores
Metabolic Parameters Glucose tolerance, insulin sensitivity, lipid profiles OGTT, HOMA-IR, lipid assays Improved metabolic indices
Metabolomic Profile Glycerophospholipids, amino acids, arachidonic acid metabolites Untargeted metabolomics Normalized metabolic pathways
Gene Expression JAK2, INSR, IRS-2, AKT1, F4/80, MMP-12 qRT-PCR Modulation of signaling pathways

Critical Considerations for Research Applications

Therapeutic Window and Safety Profile

This compound demonstrates a defined therapeutic window where lower doses (50-100 mg/kg) provide hepatoprotective effects, while higher doses and extended administration may induce hepatotoxicity [5]. The compound's paradoxical nature as both hepatoprotective and potentially hepatotoxic necessitates careful dose optimization studies for specific fibrotic liver conditions. Research indicates that cholestatic liver disease models may require lower this compound doses compared to metabolic fibrosis models [5].

Formulation and Bioavailability

Future research should address this compound's pharmacokinetic limitations through novel formulation approaches. The compound's conversion to genipin by intestinal bacterial β-d-glycosidase enzymes significantly influences both its therapeutic efficacy and potential toxicity [5]. Advanced delivery systems including lipid-polymer hybrid nanoparticles or bioinspired nanovehicles may enhance targeted delivery to hepatic tissues while minimizing systemic exposure [5].

Metabolic Modulation Mechanisms

The anti-fibrotic effects of this compound are partially mediated through normalization of dysregulated metabolic pathways in liver fibrosis. Serum untargeted metabolomics has revealed that this compound treatment significantly improves glycerophospholipid metabolism, arginine and proline metabolism, and arachidonic acid metabolism [2]. These metabolic pathways influence membrane integrity, oxidative stress responses, and inflammatory mediator production, collectively contributing to fibrotic progression.

Conclusion and Future Directions

This compound represents a promising multi-target therapeutic candidate for liver fibrosis treatment through its integrated effects on oxidative stress, inflammation, apoptosis, and metabolic dysregulation. The compound's efficacy across various fibrosis models (CCl₄-induced, NASH, BDL) supports its potential for further drug development.

Future research should focus on:

  • Dose optimization studies to maximize therapeutic efficacy while minimizing potential hepatotoxicity
  • Novel formulation strategies to improve bioavailability and target specificity
  • Combination therapies with existing anti-fibrotic agents for synergistic effects
  • Detailed mechanistic studies on metabolic pathway modulation
  • Clinical translation efforts to bridge the gap between preclinical findings and human applications

The provided experimental protocols offer comprehensive guidelines for evaluating this compound's anti-fibrotic properties in various laboratory models, facilitating standardized assessment across research initiatives.

References

Comprehensive Application Notes and Protocols for Geniposide Pharmacokinetics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geniposide and Pharmacokinetic Significance

This compound (C₁₇H₂₄O₁₀) is a prominent iridoid glycoside primarily isolated from Gardenia jasminoides Ellis (Zhizi), a traditional Chinese medicine with centuries of clinical use. This natural product exhibits diverse pharmacological activities, including anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective effects, making it a compelling candidate for drug development. Pharmacokinetic studies of this compound are particularly crucial due to its complex metabolic profile, with genipin identified as its primary active metabolite that demonstrates enhanced pharmacological potency compared to the parent compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing its therapeutic efficacy and safety profile in various disease models.

The pharmacokinetic behavior of this compound can be significantly influenced by pathological conditions. Research has demonstrated that the systemic exposure (AUC) of this compound is markedly increased in type 2 diabetic rat models compared to normal rats after oral administration of Fructus Gardeniae extract, highlighting the importance of considering disease states in pharmacokinetic study design [1]. Furthermore, the instability of genipin in biological matrices presents unique methodological challenges, requiring specific sample stabilization approaches to ensure accurate quantification. These characteristics necessitate carefully validated analytical methods and thoughtful experimental designs to generate reliable pharmacokinetic data that can adequately inform drug development decisions.

Analytical Methods for this compound Quantification

LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound quantification due to its exceptional sensitivity and specificity. The method employs electrospray ionization (ESI) in negative mode to detect the acetate adduct ion of this compound [m/z 447.3→225.3] and the deprotonated molecule of genipin [m/z 225.2→123.1]. This approach achieves lower limits of quantification (LLOQ) of 1 ng/mL for this compound and 0.2 ng/mL for genipin in rat plasma, providing the sensitivity necessary for comprehensive pharmacokinetic characterization [2].

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Agilent Zorbax Extend C18, 100 × 2.1 mm, 3.5 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: acetonitrile
    • Gradient Elution: 5-30% B over 0-4 min, 30-95% B at 4-5 min, hold until 7 min, then re-equilibrate
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 5-10 μL
  • Sample Preparation Protocol:

    • Stabilization: Immediately add 20 μL of 5% glacial acetic acid to 100 μL of plasma to prevent genipin degradation
    • Protein Precipitation: Add 300 μL of acetonitrile containing internal standard (e.g., paeoniflorin)
    • Vortex Mixing: Vigorously mix for 3 minutes
    • Centrifugation: 15,000 × g for 10 minutes at 4°C
    • Collection: Transfer supernatant to autosampler vials for analysis [2]
HPLC-DAD Methods

For laboratories without access to LC-MS/MS instrumentation, high-performance liquid chromatography with diode array detection (HPLC-DAD) provides a reliable alternative for this compound quantification. While less sensitive than LC-MS/MS, this approach adequately supports various pharmacokinetic studies, with reported This compound content in Fructus Gardeniae ranging from 2.492% to 4.242% of dry weight [3].

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile (A) and 0.4% aqueous phosphoric acid (B)
    • Gradient Program:
      • 0-45 min: 5-30% A
      • 45-60 min: 30-50% A
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 240 nm for this compound
    • Column Temperature: 25°C
    • Injection Volume: 20 μL [3]
  • Validation Parameters:

    • Linearity: 1.32-2.464 mg/mL (r² ≥ 0.9999)
    • Precision: Intra-day and inter-day RSD < 1.01%
    • Recovery: >90% with RSD < 3.63%
    • Stability: RSD < 3.01% over 48 hours at room temperature

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter LC-MS/MS Method HPLC-DAD Method

| LLOQ | 1 ng/mL (this compound) 0.2 ng/mL (genipin) | ~100 ng/mL | | Linear Range | 1-4000 ng/mL (this compound) 0.2-500 ng/mL (genipin) | 1.32-2.464 mg/mL | | Precision (RSD) | <15% | <1.01% | | Analysis Time | 10 min | 60 min | | Specificity | High (MRM detection) | Moderate (UV detection) | | Metabolite Coverage | this compound + Genipin | this compound only |

Advanced Sampling Techniques

Microdialysis Sampling

Microdialysis is a powerful in vivo sampling technique that enables continuous monitoring of unbound this compound concentrations at specific tissue sites, providing enhanced spatial and temporal resolution compared to conventional plasma sampling. This approach is particularly valuable for studying tissue distribution and site-specific pharmacokinetics, especially for compounds like this compound that may have localized effects in tissues such as joints in rheumatoid arthritis models [4].

  • Probe Calibration Protocol:

    • In Vitro Recovery Determination: Place microdialysis probe in standard solution of this compound (5-4000 ng/mL) in artificial cerebrospinal fluid or Ringer's solution
    • Perfusion: Use physiological solution at flow rates of 0.5-2.0 μL/min
    • Sample Collection: Collect dialysate at 60-minute intervals
    • Recovery Calculation:
      • Recovery (%) = (Cₒᵤₜ/Cᵢₙ) × 100
      • Reverse dialysis method recommended for in vivo recovery assessment
    • Flow Rate Optimization: 1 μL/min provides optimal recovery (~28%) while maintaining adequate temporal resolution [4]
  • Articular Cavity Microdialysis in AA Rats:

    • Animal Model: Adjuvant arthritic (AA) rats induced by Freund's complete adjuvant
    • Probe Implantation: Guide cannula insertion into knee joint cavity under anesthesia
    • Perfusion Solution: Ringer's solution at 1 μL/min flow rate
    • Sample Collection: 60 μL dialysate collected hourly for 8-12 hours
    • Stabilization: Immediate analysis or storage at -80°C to prevent degradation

The experimental workflow for microdialysis sampling and analysis can be visualized as follows:

G Microdialysis Sampling Workflow for this compound PK Studies Start Animal Model Preparation (AA rats) ProbeCalibration In Vitro Probe Calibration (Recovery Assessment) Start->ProbeCalibration Implantation Microdialysis Probe Implantation ProbeCalibration->Implantation Perfusion Ringer's Solution Perfusion (1 μL/min flow rate) Implantation->Perfusion SampleCollection Dialysate Collection (60 μL/hour for 8-12h) Perfusion->SampleCollection Stabilization Sample Stabilization (Immediate analysis or -80°C storage) SampleCollection->Stabilization Analysis LC-MS/MS Analysis Stabilization->Analysis DataProcessing PK-PD Modeling Analysis->DataProcessing

Plasma Sample Handling and Stabilization

Proper sample handling is critical for accurate this compound and genipin quantification due to the instability of genipin in biological matrices. Genipin rapidly degrades in plasma at room temperature through irreversible binding with endogenous nucleophiles, necessitating immediate stabilization following sample collection [2].

  • Stabilization Protocol:
    • Acidification: Immediately add 20 μL of 5% glacial acetic acid per 100 μL of plasma
    • pH Verification: Ensure sample pH ≤ 4.0 for optimal genipin stability
    • Processing: Complete plasma separation within 30 minutes of blood collection
    • Storage: Store stabilized samples at -80°C until analysis
    • Thawing: Use single freeze-thaw cycle to prevent additional degradation

Pharmacokinetic Study Design Considerations

Animal Models and Dosing

Selecting appropriate animal models is crucial for generating clinically relevant pharmacokinetic data for this compound. Studies should include both normal healthy animals and disease models that reflect the intended therapeutic applications, as significant pharmacokinetic differences have been observed between normal and pathological states.

  • Animal Selection Guidelines:

    • Species: Rat (Sprague-Dawley or Wistar), Mouse (C57BL/6)
    • Weight Range: 200-250 g (rats), 20-25 g (mice)
    • Disease Models:
      • Adjuvant Arthritic (AA) Rats: For anti-inflammatory applications [4]
      • Type 2 Diabetic Rats: High-fat diet fed with streptozotocin injection [1]
      • Pyrexia Model Rats: For antipyretic effect studies [5]
  • Dosing Protocol:

    • This compound Pure Compound: 60-100 mg/kg (oral administration) [4] [1]
    • Fructus Gardeniae Extract: 1-2 g/kg (oral administration, equivalent to this compound dose of ~50 mg/kg)
    • Vehicle: 0.5% carboxymethyl cellulose suspension or saline
    • Administration Route: Oral gavage (most common), intravenous (for absolute bioavailability), intraperitoneal
    • Fasting: Fast animals for 12 hours pre-dosing with free access to water
Sample Collection and Processing

Comprehensive sample collection strategies are necessary to fully characterize this compound pharmacokinetics, capturing both the distribution and elimination phases while accounting for potential enterohepatic recirculation.

Table 2: Blood Sampling Time Points for this compound Pharmacokinetic Studies

Administration Route Sample Collection Time Points Sample Volume

| Oral Administration | 0, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 h | 200-300 μL (rat) 20-50 μL (mouse) | | Intravenous Administration | 0, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8 h | 200-300 μL (rat) | | Tissue Distribution | Terminal collection at 0.5, 2, 8, 24 h post-dose | Heart, liver, spleen, lung, kidney, brain, joint |

  • Blood Collection Protocol:
    • Serial Sampling: Use retro-orbital plexus, tail vein, or jugular vein cannula
    • Anticoagulant: Collect in heparinized tubes
    • Plasma Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C
    • Immediate Stabilization: Add glacial acetic acid (5% v/v) to plasma
    • Storage: Freeze at -80°C until analysis

Data Analysis and Modeling Approaches

Pharmacokinetic Parameters and Statistical Analysis

Comprehensive pharmacokinetic analysis should include both non-compartmental analysis (NCA) for standard parameter estimation and compartmental modeling to elucidate distribution and elimination characteristics.

  • Key Pharmacokinetic Parameters:

    • Cₘₐₓ: Maximum observed concentration
    • Tₘₐₓ: Time to reach Cₘₐₓ
    • AUC₀–t: Area under the concentration-time curve from zero to last time point
    • AUC₀–∞: Area under the concentration-time curve from zero to infinity
    • t₁/₂: Terminal elimination half-life
    • CL/F: Apparent clearance
    • Vd/F: Apparent volume of distribution
  • Statistical Analysis:

    • Group Comparisons: Student's t-test or ANOVA with post-hoc testing
    • Significance Level: p < 0.05 considered statistically significant
    • Data Presentation: Mean ± standard deviation (SD)
    • Software: Phoenix WinNonlin, PK Solver, or similar pharmacokinetic analysis tools

Table 3: Typical this compound Pharmacokinetic Parameters in Different Animal Models

Parameter Normal Rats Type 2 Diabetic Rats AA Rats Pyrexia Model Rats
t₁/₂ (h) 1.90 ± 0.83 Increased [1] Similar to normal 1.93 ± 0.43 [5]
Tₘₐₓ (h) 0.12 ± 0.04 Similar to normal Similar to normal 0.14 ± 0.04 [5]
Cₘₐₓ (ng/mL) 5044 ± 1690 Significantly increased [1] Similar to normal 7083 ± 739* [5]
AUC (h·ng/mL) 2979 ± 582 7.85 ± 1.65* [1] Similar to normal 2656 ± 537 [5]
CL/F (L/h/kg) To be calculated Decreased [1] Similar to normal Similar to normal

Note: * indicates statistically significant difference (p < 0.05) compared to normal rats

PK-PD Modeling and Integration

Pharmacokinetic-pharmacodynamic (PK-PD) modeling establishes crucial relationships between this compound exposure and its therapeutic effects, enabling dose optimization and prediction of clinical responses.

  • Anti-inflammatory PK-PD Modeling:

    • Effect Compartment: Link plasma concentrations to prostaglandin E₂ (PGE₂) levels in joint cavities
    • Indirect Response Model: Describe inhibition of PGE₂ production by this compound
    • Biomarker Correlation: PGE₂ reduction correlates with anti-inflammatory efficacy [4]
  • Sigmoid Eₘₐₓ Model:

    • Equation: E = (Eₘₐₓ × Cᵧ) / (EC₅₀ᵧ + Cᵧ)
    • Parameters:
      • E: Effect intensity
      • Eₘₐₓ: Maximum possible effect
      • EC₅₀: Concentration producing 50% of Eₘₐₓ
      • γ: Hill coefficient describing sigmoidicity [5]

The relationship between this compound pharmacokinetics and pharmacodynamics can be visualized as follows:

G This compound PK-PD Modeling Framework Administration This compound Administration (Oral, IV, IP) PK Pharmacokinetic Phase (Absorption, Distribution, Metabolism, Excretion) Administration->PK Dose Concentration Plasma/Tissue Concentration vs. Time Profile PK->Concentration PK Parameters PD Pharmacodynamic Phase (Target Engagement, Biomarker Modulation) Concentration->PD Exposure-Response PD->PD Turnover Effect Therapeutic Effects (Anti-inflammatory, Antipyretic, Anti-arthritic) PD->Effect PD Parameters

Practical Considerations and Troubleshooting

Method Optimization and Validation

Successful implementation of this compound pharmacokinetic studies requires careful method optimization and comprehensive validation according to regulatory guidelines.

  • Critical Method Validation Parameters:

    • Selectivity: No interference at retention times of this compound and genipin
    • Linearity: R² > 0.99 over specified concentration range
    • Accuracy: 85-115% of nominal values
    • Precision: Intra-day and inter-day RSD < 15%
    • Matrix Effects: Consistent recovery across different lots
    • Stability: Bench-top, freeze-thaw, and long-term stability assessment
  • Common Issues and Solutions:

    • Genipin Instability: Ensure immediate acidification of plasma samples
    • Matrix Effects: Use stable isotope-labeled internal standards when available
    • Carryover: Include blank injections between high concentration samples
    • Column Degradation: Use pre-column guard cartridges for biological samples
Regulatory Compliance and Documentation

Maintaining comprehensive documentation and adhering to regulatory standards is essential for generating credible, reproducible pharmacokinetic data.

  • Essential Documentation:

    • Protocol: Detailed study protocol with predefined objectives and endpoints
    • Raw Data: Chromatograms, calibration curves, and quality control results
    • Electronic Records: Audit trails for all data transformations
    • Final Report: Comprehensive study report with methodology, results, and interpretation
  • Quality Control Measures:

    • Calibration Standards: Freshly prepared for each analytical run
    • Quality Controls: Low, medium, and high concentration QCs in duplicate
    • Acceptance Criteria: ≥67% of QCs within 15% of nominal values
    • System Suitability: Assessment of retention time, peak shape, and response stability

Conclusion

These application notes provide comprehensive methodologies for conducting robust pharmacokinetic studies of this compound. The analytical protocols outlined enable accurate quantification of both this compound and its active metabolite genipin, while the advanced sampling techniques like microdialysis offer insights into tissue-specific distribution. The experimental design considerations address the important influence of disease states on this compound pharmacokinetics, which should be carefully considered in future studies. Implementation of these standardized protocols will enhance data comparability across studies and support the rational development of this compound-containing therapeutics.

References

geniposide stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the key factors affecting ? Geniposide stability is primarily influenced by temperature, pH, and light exposure. The most stable conditions are a neutral pH (7.0), room temperature, and storage in the absence of light [1]. Solutions are generally stable for at least 90 days under these conditions [1]. Avoid high temperatures and strongly alkaline conditions, as these can accelerate degradation.

Q2: How can I improve the low oral bioavailability of this compound for drug development? The low bioavailability is largely due to this compound's high hydrophilicity and poor membrane permeability [2]. Successful strategies include:

  • Lipophilic Modification: Acylation of the molecule, particularly at the 6'-hydroxy group of the glycoside ring, to create more lipophilic ester derivatives (e.g., this compound decanoate) [2].
  • Alternative Administration Routes: Intranasal administration has been shown to offer significantly higher bioavailability (85.38%) and faster absorption (Tmax 1 min) compared to oral administration [3].

Q3: What is a reliable method for extracting this compound from plant material? Ultrasound-assisted extraction (UAE) is an efficient and well-established method. The optimal parameters for extraction from Gardenia jasminoides fruits are summarized in the table below [4].

Parameter Optimal Condition
Extraction Solvent Water
Solid/Liquid Ratio 1:30 (g/mL)
Extraction Temperature 70 °C
Extraction Time 30 minutes
Reported Yield 40.31 ± 1.14 mg/g

Experimental Protocols & Troubleshooting

Protocol 1: Conducting a Basic Stability Study for this compound Solutions

This protocol is adapted from methods used to evaluate a natural blue dye where this compound was the main component [1].

  • 1. Sample Preparation: Prepare your this compound solution at the desired concentration. It is advisable to add a preservative like 0.3% potassium sorbate to suppress microbial growth during long-term studies [1].
  • 2. Storage Conditions: Aliquot the solution and store it under various stress conditions to assess their impact:
    • Temperature: 2-8°C (refrigerated), 22-27°C (room temperature), and 42-47°C (accelerated stability).
    • pH: Adjust aliquots to acidic (pH 4), neutral (pH 7), and alkaline (pH 10) conditions.
    • Light: Store one set of vials in the dark and another under regular light exposure.
  • 3. Monitoring: On designated days (e.g., Day 0, 30, 60, 90), analyze the samples. The primary method for quantifying remaining this compound is HPLC [4]. Alternatively, for a rapid assessment of the color-forming potential, you can monitor absorbance at 590 nm (λ=590 nm) using a UV/Vis spectrophotometer [1].
  • 4. Data Analysis: Calculate the percentage of this compound remaining over time to determine degradation rates under each condition.

The workflow for this stability study can be visualized as follows:

Prep Prepare this compound Solution (with preservative) Store Aliquot & Store under Conditions Prep->Store Conditions Temperature: 4°C, 25°C, 45°C pH: 4, 7, 10 Light: Dark vs Light Store->Conditions Monitor Monitor at Time Points (D0, D30, D60, D90) Store->Monitor Analyze Analyze Content (HPLC or Spectrophotometry) Monitor->Analyze Result Determine Degradation Rate Analyze->Result

Protocol 2: Enhancing Lipophilicity via Whole-Cell Biocatalysis

This protocol describes the regioselective acylation of this compound to improve its lipophilicity and bioavailability, using a whole-cell biocatalyst [2].

  • 1. Biocatalyst Preparation: Use freeze-dried Aspergillus oryzae whole cells as the catalyst.
  • 2. Reaction Setup:
    • Solvent: Acetonitrile.
    • Substrates: this compound and vinyl decanoate (acyl donor).
    • Molar Ratio: 15:1 (vinyl decanoate : this compound).
    • Catalyst Loading: 20 mg/mL of Aspergillus oryzae whole cells.
    • Temperature: 50 °C.
  • 3. Reaction Monitoring: Monitor the reaction using HPLC. Under these optimized conditions, conversion can reach 99% with high regioselectivity (>99%) for the 6'-position on the sugar ring of this compound [2].
  • 4. Product Isolation: The resulting this compound ester can be purified using standard techniques like extraction and chromatography.

The acylation reaction targets a specific site on the this compound molecule, as shown in this mechanistic diagram:

This compound This compound AcylEnzyme Acyl-Enzyme Intermediate This compound->AcylEnzyme  Whole-cell Catalyst Selectivity Regioselective Attack at 6'-OH Group AcylEnzyme->Selectivity Ester This compound 6'-Ester (Enhanced Lipophilicity) Selectivity->Ester

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low extraction yield Inefficient cell rupture or suboptimal solvent. Adopt Ultrasound-Assisted Extraction (UAE) with water as solvent and optimize the solid/liquid ratio [4].
Rapid degradation in solution Exposure to high temperature, incorrect pH, or light. Store solutions at neutral pH, room temperature or below, and in the dark [1].
Poor membrane permeability High hydrophilicity of native this compound. Synthesize lipophilic esters via biocatalytic acylation [2] or explore intranasal delivery routes [3].
Unexpected color formation This compound degradation or reaction with amine compounds. Ensure stability by controlling pH and temperature. Note that the aglycone genipin forms blue pigments with primary amines [5].

References

geniposide metabolite genipin conversion issues

Author: Smolecule Technical Support Team. Date: February 2026

Common Conversion Issues & Solutions

The table below outlines frequent problems encountered during the conversion of geniposide to genipin and their respective solutions.

Issue Root Cause Recommended Solution Key Parameters & Outcomes

| Low Genipin Yield | Genipin hydrolysis in aqueous solution; side reactions forming blue pigments [1]. | Use a two-phase reaction system [1]. | System: Ethyl Acetate + Sodium Acetate Buffer (50/50 v/v). Result: Yield increased from ~32% to 63%; purity >98% [1]. | | Enzyme Deactivation/Loss | Organic solvent denaturation; cross-linking with genipin [1]. | Use immobilized β-glucosidase [1]. | Method: Crosslinking-embedding with sodium alginate. Result: Enzyme retained ~75% activity after 5 reuse cycles; better heat/pH tolerance [1]. | | Long Reaction Time | Low enzyme activity or inefficient microbial strains. | Use optimized microbial biotransformation [2]. | Strain: Trichoderma harzianum CGMCC 2979. Time: 48 hours. Result: High conversion rate directly from raw herb powder [2]. | | Complex/Expensive Process | Need for purified this compound and enzymes [2]. | Direct biotransformation of gardenia fruit powder by microorganisms [2]. | Substrate: 60-mesh gardenia powder. Advantage: Eliminates steps for this compound purification, reducing cost and process complexity [2]. |

Detailed Experimental Protocols

Here are the step-by-step methodologies for the two primary solutions mentioned above.

Protocol 1: Conversion with Immobilized β-Glucosidase in a Two-Phase System

This method is ideal for achieving high-purity genipin from purified this compound [1].

  • Step 1: Enzyme Immobilization

    • Carrier: Sodium alginate (3% w/v final concentration).
    • Cross-linker: Glutaraldehyde (0.8% v/v).
    • Enzyme: β-glucosidase (5 U/mL).
    • Procedure: Mix the components and crosslink at room temperature for 2 hours. Drop the mixture into a 0.5% (w/v) calcium chloride solution and let it stand for another 2 hours to form stable gel beads [1].
  • Step 2: Set Up the Two-Phase Reaction

    • Organic Phase: Ethyl Acetate (50% of total volume).
    • Aqueous Phase: Sodium Acetate Buffer (50% of total volume, pH 4.5).
    • Reaction Conditions: Add the immobilized enzyme beads to the two-phase system containing this compound. Incubate at 55°C with shaking for 2.5 hours [1].
  • Step 3: Product Recovery

    • The genipin produced is continuously extracted into the ethyl acetate phase. Separate the organic phase and evaporate it under vacuum to obtain genipin [1].
Protocol 2: Direct Biotransformation Using Trichoderma harzianum

This method simplifies the process by using raw gardenia fruit powder [2].

  • Step 1: Prepare Raw Material

    • Pulverize dry gardenia fruits and sieve through a 60-mesh screen [2].
  • Step 2: Inoculate and Ferment

    • Medium: Add the gardenia powder to a standard fermentation medium.
    • Inoculation: Inoculate with Trichoderma harzianum CGMCC 2979.
    • Fermentation: Incubate at 30°C for 48 hours with shaking [2].
  • Step 3: Purify Genipin

    • Extraction: Separate the fermentation broth and pass it through a macroporous resin column (e.g., XAD-16N).
    • Elution: Wash with water to remove impurities, then elute genipin with ethanol.
    • Further Purification: Concentrate the eluent and purify further using silica-gel chromatography for higher purity [2].

Workflow for the Two-Phase Enzyme System

The following diagram illustrates the integrated workflow for the immobilized enzyme method, showing how the elements work together to solve key issues.

Start Start: this compound Solution Immobilize Immobilize β-Glucosidase Start->Immobilize TwoPhase Set Up Two-Phase System (Organic + Aqueous Buffer) Immobilize->TwoPhase React Incubate at 55°C, pH 4.5 for 2.5 Hours TwoPhase->React Extract Genipin Extracted into Organic Phase React->Extract Recover Separate & Concentrate >98% Purity Genipin Extract->Recover Reuse Recycle Immobilized Enzyme Beads Recover->Reuse For next batch Problem1 Problem: Enzyme Deactivation/ Cross-linking Solution1 Solution: Protects enzyme from solvent & genipin Problem1->Solution1 Problem2 Problem: Genipin Hydrolysis/ Low Yield Solution2 Solution: Continuously removes product from reaction Problem2->Solution2 Solution1->Immobilize Solution2->TwoPhase

Key Technical Takeaways

  • For High-Purity Production from Pure Substrate: The immobilized enzyme two-phase system is highly effective, directly addressing stability and yield issues [1].
  • For Cost-Effective Production from Raw Material: Direct microbial biotransformation with fungi like Trichoderma harzianum is superior, as it simplifies the process and reduces costs [2].
  • Mechanism Insight: The conversion is primarily catalyzed by β-glucosidase, which removes a glucose moiety from this compound. Specific enzyme genes, such as pbg9 and SN13T_1925 in Lactiplantibacillus plantarum, have been identified as highly active in this process [3].

References

geniposide plasma concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Geniposide Analysis Methods Overview

The table below compares the two primary chromatographic techniques used for determining this compound plasma concentration, as found in the literature.

Feature HPLC with Fluorescence Detection (HPLC-FD) UPLC-MS/MS (Reference Method)
General Application Adapted from a method for another drug [1] Used in pharmacokinetic studies of this compound in rats [2]
Detection Principle Fluorescence (requires native or derived fluorescence) Mass spectrometry (detection based on mass-to-charge ratio)
Selectivity Good, but can be affected by co-eluting compounds Excellent, due to specific mass fragmentation
Sensitivity High (in the demonstrated method for PGT) [1] High, suitable for low-concentration compounds [2]
Sample Preparation Simple protein precipitation with methanol [1] Typically requires more specific clean-up procedures [2]
Analysis Speed ~10 minutes per run [1] Fast (e.g., 2.5-3.0 minutes per run) [2]
Cost & Accessibility Lower cost, more accessible equipment [1] Higher cost, requires specialized equipment and expertise [2]

Troubleshooting FAQ for this compound Plasma Analysis

Here are solutions to common issues you might encounter during method development and analysis.

How can I improve the sensitivity of my this compound assay?
  • Use UPLC-MS/MS for superior performance: This is the gold standard for sensitivity and specificity in complex biological matrices like plasma. It allows for reliable detection of this compound even at the low concentrations expected after administration [2].
  • If using HPLC-FD, optimize detection parameters: While not directly reported for this compound, an HPLC-FD method was successfully developed for a different drug. This suggests that if this compound has native fluorescence or can be derivatized to be fluorescent, HPLC-FD is a viable, cost-effective alternative to MS. You would need to investigate this compound's fluorescent properties and optimize excitation/emission wavelengths [1].
  • Ensure efficient sample preparation: The simple protein precipitation method used in the HPLC-FD protocol for PGT (using methanol) was effective for that system. However, for MS detection, you may need to optimize or use a different clean-up technique to reduce ion suppression and improve signal [1].
My chromatographic peaks are broad or poorly shaped. What should I do?
  • Optimize the mobile phase and column: The established HPLC condition for this compound itself uses an isocratic mobile phase of acetonitrile and water (15:85, v/v) on a C18 column (250 mm × 4.6 mm, 5 µm) at a flow rate of 0.7 mL/min [3]. This is a great starting point for HPLC-UV or HPLC-FD methods.
  • For faster and more efficient separation, use UPLC conditions: A validated UPLC-MS/MS method for this compound in rat plasma uses a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile on a Waters BEH C18 column (2.1 x 50 mm, 1.7 µm). This provides excellent peak shape and a very short run time [2].
  • Confirm the detection wavelength: For UV detection, the standard wavelength for this compound is 238 nm [3].
I'm seeing high background noise or interference in plasma samples.
  • Re-evaluate sample preparation: The simplicity of protein precipitation, as used in the HPLC-FD protocol, is attractive but may not remove enough interfering compounds. If background noise is high, consider switching to a more selective sample clean-up method, such as liquid-liquid extraction or solid-phase extraction (SPE).
  • Leverage the selectivity of MS/MS detection: This is the primary advantage of UPLC-MS/MS. By monitoring specific mass transitions from parent ion to product ion, the method effectively filters out nearly all chromatographic interference, resulting in a very clean baseline [2].

Experimental Protocol: UPLC-MS/MS for this compound in Plasma

Here is a detailed methodology, based on a published pharmacokinetic study, for the quantification of this compound in rat plasma using UPLC-MS/MS [2]. This can serve as a robust starting protocol.

1. Instrument Conditions

  • System: Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).
  • Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm).
  • Mobile Phase:
    • A: 0.1% Formic acid in water.
    • B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: | Time (min) | %A | %B | |------------|----|----| | 0.0 | 90 | 10 | | 2.2 | 0 | 100| | 2.5 | 0 | 100| | 2.6 | 90 | 10 | | 3.0 | 90 | 10 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • MS Detection: Multiple Reaction Monitoring (MRM). The specific transition for this compound is m/z 433.10 → 225.10 [2].

2. Sample Preparation Procedure

  • Thaw and Centrifuge: Thaw plasma samples on ice and centrifuge at high speed (e.g., 10,000 × g) for 5 minutes.
  • Precipitate Protein: Transfer a measured volume of plasma (e.g., 100 µL) to a new tube. Add a volume of internal standard solution and at least 3 volumes of ice-cold methanol or acetonitrile.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at >10,000 × g for 10 minutes to pellet the precipitated proteins.
  • Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

The following diagram illustrates the logical workflow for developing and troubleshooting your this compound analysis method:

Start Start: Method Development MS UPLC-MS/MS Method Start->MS FD HPLC-FD Method Start->FD LowSens Low Sensitivity? MS->LowSens Noise High Background Noise? MS->Noise PeakShape Poor Peak Shape? MS->PeakShape FD->LowSens FD->Noise FD->PeakShape OptMS Optimize MS transitions and ion source parameters LowSens->OptMS OptFD Confirm fluorescence properties and wavelengths LowSens->OptFD Prep Re-evaluate sample preparation (e.g., use SPE) Noise->Prep Chrom Optimize mobile phase composition and gradient PeakShape->Chrom

References

geniposide analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Issue Description Suggested Solution
Low Recovery in SPE Geniposide not effectively retained or eluted from C18 cartridges during serum sample prep. Optimize cartridge conditioning; use internal standard (e.g., paeoniflorin) to monitor recovery [1].
Poor Chromatography Peak tailing or poor resolution in HPLC. Use a reversed-phase C18 column with a mobile phase of acetonitrile-water (16:84, v/v); check column temperature and pH [1].
Insufficient Sensitivity Cannot achieve low detection limits (ng/mL) for pharmacokinetic studies. Switch to LC/MS/MS with MRM mode; form ammonium adducts (m/z 406→227) for better ionization [2].

This compound Analytical Method Parameters

The table below summarizes key parameters for two established analytical methods.

Parameter HPLC-UV Method [1] LC/MS/MS Method (Ammonium Adduct) [2]
Application Rat serum after oral administration Spiked perfusate samples
Sample Prep Solid-Phase Extraction (C18 cartridges) Protein precipitation/dilution
Linearity Range 0.1 - 16.0 µg/mL 5 - 1000 ng/mL
Limit of Quantification 0.1 µg/mL 1 ng/mL
Precision (RSD) Intra- & inter-day RSD ≤ 10% Not explicitly stated, but method is validated
Detection UV at 238 nm Tandem Mass Spectrometry (MRM)
Key Mobile Phase Acetonitrile:Water (16:84, v/v) Acetonitrile with 0.2 mM Ammonium Acetate

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Rat Serum

This method is suitable for analyzing this compound in biological fluids at the µg/mL level [1].

  • Sample Preparation (Solid-Phase Extraction):

    • Condition C18 SPE cartridges with methanol and water.
    • Load rat serum samples.
    • Wash with water to remove impurities.
    • Elute this compound and the internal standard (paeoniflorin) with a suitable solvent (e.g., methanol or acetonitrile).
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.
    • Mobile Phase: Acetonitrile and water in a 16:84 (v/v) ratio.
    • Flow Rate: 1.0 mL/min (typical, can be adjusted).
    • Detection: UV detector at 238 nm.
    • Injection Volume: 20-25 µL.
  • Method Validation:

    • The method is linear (r=0.9993) from 0.1-16.0 µg/mL.
    • Intra-day and inter-day precision (RSD) does not exceed 10%.
Protocol 2: Sensitive LC/MS/MS Analysis via Ammonium Adduct Formation

This method is for ultra-trace analysis at the ng/mL level, crucial for low-concentration pharmacokinetic studies [2].

  • Mobile Phase Preparation:

    • Add a volatile salt to the mobile phase to promote adduct formation. For the ammonium adduct, use acetonitrile with 0.2 mM ammonium acetate.
  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization in positive mode.
    • Adduct Monitored: [this compound + NH4]+ with precursor ion at m/z 406.
    • MRM Transition: Fragment the precursor ion and monitor the product ion at m/z 227 (corresponding to the sugar moiety fragment).
    • Source Settings: Optimize parameters like capillary voltage, source temperature, and collision energy for maximum signal intensity.

Analytical Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on your sensitivity requirements and available instrumentation.

This compound Method Selection Guide Start Start: Analyze this compound SensitivityCheck Sensitivity Requirement > 100 ng/mL? Start->SensitivityCheck HPLC Use HPLC-UV Method SensitivityCheck->HPLC Yes LCMSMS Use LC/MS/MS Method SensitivityCheck->LCMSMS No DetailHPLC Sample: Rat Serum Detection: UV @ 238 nm LOQ: 0.1 µg/mL HPLC->DetailHPLC DetailLCMSMS Ionization: Form NH4+ Adduct Monitor: m/z 406 -> 227 LOQ: 1 ng/mL LCMSMS->DetailLCMSMS

This diagram outlines the core workflow for the highly sensitive LC/MS/MS method, focusing on the critical step of forming the ammonium adduct for detection.

LC/MS/MS Workflow via Ammonium Adduct Sample Sample (e.g., Perfusate) Prep Prepare Mobile Phase with 0.2 mM Ammonium Acetate Sample->Prep Ionize Electrospray Ionization Form [M+NH4]+ Adduct Prep->Ionize MS1 Q1: Select m/z 406 Ionize->MS1 Fragment Collision Cell Fragmentation MS1->Fragment MS2 Q3: Monitor m/z 227 Fragment->MS2 Result Quantification LOQ: 1 ng/mL MS2->Result

Key Troubleshooting Notes

  • Adduct Stability: The stability of the ammonium adduct in the LC/MS/MS method is highly dependent on mobile phase composition and pH. Slight deviations can significantly impact sensitivity [2].
  • Alternative Techniques: For isolating this compound directly from plant material like Gardenia jasminoides fruit, Matrix Solid-Phase Dispersion (MSPD) has been reported as a practical and rapid method [3].

References

geniposide solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main solubility and bioavailability challenges with geniposide? this compound is a highly water-soluble iridoid glycoside but has poor lipophilicity. This imbalance makes it difficult for the molecule to cross cell membranes, resulting in low oral bioavailability and limiting its therapeutic potential [1].

  • Are there any simple methods to improve this compound's solubility properties? Yes, one straightforward method is to use solvent combinations. For instance, a study used a water-ethanol solution with Tween 20 to efficiently extract the lipophilic compound gardenia yellow from Gardenia jasminoides, which can be adapted for solubility screening [2]. Furthermore, combining this compound with other compounds like baicalin has been shown to enhance solubility and intestinal absorption [3].

  • What is the most effective strategy for enhancing this compound's bioavailability? Lipophilic modification, particularly regioselective acylation, is a highly effective and modern strategy. By attaching fatty acid chains to the this compound molecule, you can significantly increase its lipophilicity and cell membrane permeability, thereby improving its absorption and efficacy [1].

This compound Solubility and Property Data

The following table summarizes key quantitative data on this compound's properties and the effects of a compatibility strategy.

Property Value for this compound Alone Value when Combined with this compound Enhancement Factor
Equilibrium Solubility 78.74 μg/mL 98.74 - 159.03 μg/mL 1.25 - 2.02 fold [3]
Apparent Oil-Water Partition Coefficient 0.15 - 0.16 0.24 - 0.29 1.6 - 1.9 fold [3]
Intestinal Absorption (Ka, Papp) Significant increase, especially in duodenum and jejunum at 1:1 & 1:2 compatibility ratios [3]

Troubleshooting Guide: Enhancing Lipophilicity via Acylation

A leading modern approach to solve this compound's poor bioavailability is whole-cell biocatalysis to create this compound esters. The workflow below outlines this regioselective acylation process.

G This compound Lipophilicity Enhancement Workflow Start Start: Identify Goal Enhance Lipophilicity SC Screen Biocatalysts Start->SC  Select Acyl Donor  (e.g., Vinyl Decanoate) OS Optimize Reaction System (Solvent, Temp, Ratios) SC->OS  Top Catalyst:  Aspergillus oryzae Rxn Perform Acylation Reaction OS->Rxn  Optimal Conditions:  Acetonitrile, 50°C,  15:1 Molar Ratio Prod Obtain this compound Ester Rxn->Prod  High Conversion &  >99% Regioselectivity

Detailed Experimental Protocol: Whole-Cell Catalyzed Acylation of this compound [1]

This protocol produces This compound 6'-decanoate with high conversion and regioselectivity.

  • Objective: To synthesize a lipophilic this compound ester using Aspergillus oryzae whole cells as a biocatalyst.
  • Materials:
    • Biocatalyst: Freeze-dried whole cells of Aspergillus oryzae.
    • Substrates: this compound and Vinyl Decanoate.
    • Solvent: Anhydrous Acetonitrile.
  • Equipment: Orbital shaker, HPLC system with DAD detector, reverse-phase C18 column.
  • Procedure:
    • Reaction Setup: In a suitable reaction vessel, add:
      • This compound (e.g., 0.1 mmol).
      • Vinyl Decanoate (molar ratio of 15:1 relative to this compound).
      • Anhydrous Acetonitrile as the solvent.
      • Aspergillus oryzae whole cells (dosage of 20 mg/mL).
    • Incubation: Place the vessel in an orbital shaker and incubate at 50°C with constant agitation (e.g., 200 rpm) for the required time.
    • Monitoring: Withdraw aliquots at intervals. Dilute and analyze by HPLC to monitor substrate conversion and product formation.
    • Termination & Purification: After confirming high conversion (e.g., >99%), separate the catalyst by centrifugation. The supernatant can be concentrated under reduced pressure, and the product (this compound 6'-decanoate) can be purified using preparative chromatography.
  • Key Optimized Parameters [1]: | Parameter | Optimal Condition | | :--- | :--- | | Biocatalyst | Aspergillus oryzae whole cells | | Solvent | Acetonitrile | | Temperature | 50 °C | | Molar Ratio (Acyl Donor:this compound) | 15:1 | | Catalyst Loading | 20 mg/mL | | Reported Conversion | 99% | | Reported Regioselectivity | >99% (for the 6'-OH position) |

Key Insights for Experimental Success

  • Regioselectivity: The primary hydroxyl group at the 6'-position of the glucose moiety in this compound is the most reactive site for acylation due to its lower steric hindrance [1]. The described method selectively targets this position.
  • Catalyst Advantage: Using whole-cell catalysts is more cost-effective than purified enzymes, as it avoids complex enzyme immobilization procedures. The cell structure also provides a protective environment for the enzymes, enhancing their stability in organic solvents [1].
  • Solvent is Critical: Strongly polar solvents like DMSO and DMF can strip essential water from the enzyme, leading to deactivation. Acetonitrile was identified as the optimal solvent for this specific biotransformation, balancing substrate solubility and catalyst activity [1].

References

Core Challenges in Geniposide Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the main pharmaceutical challenges of Geniposide that necessitate a specialized Drug Delivery System (DDS)?

This compound faces several inherent limitations that impact its therapeutic efficacy. The table below summarizes these core challenges and their implications for drug development.

Challenge Impact on Development Desired DDS Solution
Low Solubility [1] Leads to incomplete dissolution in the GI tract and low oral bioavailability [1]. Use technologies that enhance dissolution rate and solubility.
Instability [1] Sensitivity to pH, hydrolytic, or oxidative degradation can compromise drug integrity and shelf-life [1]. Employ stabilizing excipients or protective carrier systems.
Potential Toxicity [2] Some studies report hepatotoxicity and nephrotoxicity, which may limit its safe use [2]. Design targeted systems to minimize off-target accumulation and systemic exposure [3].
Short Half-Life [4] Rapid elimination from the body can limit long-term therapeutic effects [4]. Create formulations for controlled or sustained release.

Troubleshooting Common Formulation Issues

FAQ 2: Our this compound formulation shows poor solubility and low bioavailability. What formulation strategies can we employ?

For poor solubility, the goal is to increase the dissolution rate and apparent solubility. The following strategies, which utilize advanced formulation technologies, are recommended [1]:

  • Amorphous Solid Dispersions (ASDs): Convert the crystalline form of this compound into a higher-energy amorphous form. This can be achieved using:
    • Spray Drying: A solution of the drug and polymer excipients is sprayed into a hot gas stream to produce dry, amorphous particles.
    • Hot Melt Extrusion (HME): The drug and polymer are mixed, heated, and extruded to form a homogeneous amorphous dispersion. Note: HME is unsuitable for thermally unstable this compound [1].
  • Particle Size Reduction:
    • Nanosuspension: Use media milling or high-pressure homogenization to reduce drug particles to the nanoscale, significantly increasing the surface area for dissolution [1].
  • Lipid-Based Systems:
    • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): Solubilize this compound in lipid-based vehicles (oils, surfactants) that form fine emulsions in the GI tract, improving in vivo dissolution [1].
  • Complexation:
    • Cyclodextrin Complexes: Encapsulate the hydrophobic parts of the this compound molecule within the cyclodextrin cavity to enhance solubilization [1].

FAQ 3: How can we address the instability of this compound during formulation and storage?

Drug instability can be managed by careful selection of excipients, processes, and packaging [1]:

  • For pH-sensitive degradation:
    • Use of pH Modifiers: Incorporate excipients that adjust the micro-environmental pH of the formulation to a stable range.
    • Enteric Coating: Apply a polymer coating that dissolves only in the weak alkaline pH of the small intestine, protecting the drug from the acidic stomach environment [3].
  • For oxidative or hydrolytic degradation:
    • Use of Antioxidants and Chelating Agents: Add stabilizers like ascorbic acid or EDTA to the formulation to prevent oxidative degradation pathways [1].
    • Lyophilization (Freeze-Drying): For parenteral formulations, a dry powder system produced via lyophilization is preferred over a liquid solution if the drug is prone to hydrolytic degradation [1].
  • Process-Related Stability:
    • Technology Selection: Avoid formulation technologies that use extreme conditions (e.g., high temperature for HME, organic solvents in spray drying) if this compound is sensitive to them. Alternative, milder techniques like anti-solvent precipitation for nanosuspensions may be suitable [1].

FAQ 4: We want to create a targeted delivery system for this compound to minimize side effects. What are the primary targeting mechanisms?

Targeting strategies can be broadly classified into passive and active mechanisms, which can be visualized in the following workflow:

G Start This compound-Loaded Nanocarrier Passive Passive Targeting (EPR Effect) Start->Passive Active Active Targeting (Ligand-Receptor) Start->Active Release Controlled Drug Release at Target Site Passive->Release Leverages leaky vasculature in tumors/inflamed tissue Active->Release Uses ligands to bind specifically to target cells

  • Passive Targeting: This approach leverages the Enhanced Permeability and Retention (EPR) effect [3]. Many pathological sites, like tumors or inflamed tissues, have leaky blood vessels and poor lymphatic drainage. Nano-sized drug carriers (e.g., liposomes, nanoparticles) can preferentially extravasate and accumulate in these tissues [3].
  • Active Targeting: This method involves attaching ligands (e.g., antibodies, peptides) to the surface of the nanocarrier. These ligands actively bind to specific receptors or antigens that are overexpressed on the target cells (e.g., macrophages in atherosclerosis [5] or fibroblast-like synoviocytes in rheumatoid arthritis [6]). This prevents uptake by non-target cells and enhances specificity [3].

Experimental Protocols & Key Methodologies

FAQ 5: What are the key experimental steps to develop and evaluate a this compound-loaded nanoparticle system?

A general workflow for creating and testing a nanoparticle DDS is outlined below. This protocol synthesizes common methodologies from the literature [3] [4].

G Step1 1. Nanocarrier Preparation & Drug Loading Step2 2. Physicochemical Characterization Step1->Step2 Step3 3. In-Vitro Drug Release & Kinetics Step2->Step3 Size Size & Polydispersity (PDI) Step2->Size DLS Surface Surface Charge Step2->Surface Zeta Potential Morphology Morphology Step2->Morphology TEM/SEM Efficiency Encapsulation Efficiency & Drug Loading Step2->Efficiency HPLC/UV-Vis Step4 4. Biological Activity Assessment Step3->Step4 Profile Release Profile Step3->Profile Dialysis in buffer (pH 7.4, pH 5.5 etc.) Kinetics Release Kinetics Step3->Kinetics Fit data to models (zero/first order, Korsmeyer-Peppas) Cytotoxicity Cytotoxicity Step4->Cytotoxicity MTT/WST assay on cell lines (e.g., RAW264.7) Uptake Cellular Uptake Step4->Uptake Confocal microscopy with fluorescent dye Efficacy Therapeutic Efficacy Step4->Efficacy ELISA for cytokine levels (e.g., IL-1β, TNF-α, IL-10)

Key Experimental Details:

  • Formulation Techniques: Common methods include solvent evaporation, emulsion diffusion, high-pressure homogenization, and thin-film hydration (for liposomes) [3] [1].
  • Characterization Parameters:
    • Particle Size & PDI: Measured by Dynamic Light Scattering (DLS). Aim for a narrow size distribution (PDI < 0.3).
    • Zeta Potential: Indicates colloidal stability. A value above ±30 mV generally provides good electrostatic stability.
    • Encapsulation Efficiency (EE): Determined by centrifuging or filtering the nanoparticles to separate free drug, and assaying the supernatant. EE% = (Total drug - Free drug) / Total drug × 100%.
  • In-Vitro Release Study: Conduct using a dialysis bag method in a suitable buffer (e.g., PBS at pH 7.4 and optionally at a pH mimicking inflammatory sites, like 5.5). Sample the release medium at predetermined times and analyze the this compound content via HPLC [4].

Future Directions & Advanced Concepts

FAQ 6: What are some emerging trends that could be applied to this compound delivery systems?

The field of drug delivery is rapidly evolving. Future work on this compound DDS could explore:

  • Stimuli-Responsive Systems: Designing nanocarriers that release their payload in response to specific internal stimuli at the disease site, such as reactive oxygen species (ROS), low pH, or overexpressed enzymes [4]. This provides spatiotemporal control over drug release.
  • Cell Membrane Camouflage: A cutting-edge approach involves coating nanoparticles with natural cell membranes (e.g., Red Blood Cell membranes) to improve biocompatibility and prolong circulation time by evading the immune system [3].
  • 3D Printing for Personalized Medicine: This technology could be used to create tailored dosage forms with specific this compound release kinetics, combination therapies, or shapes suited to individual patient needs [1].

References

Geniposide Tissue Distribution & Pharmacokinetics: Baseline Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on geniposide's tissue distribution and bioavailability from preclinical studies, which serve as a baseline for optimization efforts.

Parameter Species Administration Route & Dose Key Findings
Absolute Oral Bioavailability Rat Intravenous (10 mg/kg) & Peroral (100 mg/kg) 9.67% [1]
Tissue Distribution (AUC₀→₄h) Rat Peroral (100 mg/kg) Order: Kidney > Spleen > Liver > Heart > Lung > Brain [1]
Brain Concentration (at Tmax) Rat Peroral (200 mg/kg) Detected, but lowest among all tissues studied [1] [2]
Elimination Half-life (Solution) Mouse Intravenous (GE solution) Significantly shorter than liposomal form [3]
Elimination Half-life (Liposomal) Mouse Intravenous (GE-Liposome) Threefold longer distribution half-life compared to solution [3]

Optimization Strategies and Experimental Protocols

Here are specific issues and detailed protocols for optimizing this compound's tissue distribution, particularly for targeting the brain.

FAQ: How can I improve this compound's bioavailability and brain delivery?

This compound's natural distribution to the brain is limited. The most promising strategy is the use of a liposomal delivery system.

  • Supporting Evidence: A study developed a this compound-loaded liposome (GE-LP) which demonstrated significantly improved pharmacokinetics and brain targeting compared to a this compound solution. The system showed a sustained release profile, higher bioavailability, and a stronger neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury [3].
  • Detailed Protocol: Preparation of this compound-Loaded Liposomes (GE-LP)
    • Method: Reverse-Phase Evaporation Method.
    • Formulation & Optimization: The formulation was optimized using Response Surface Box-Behnken Design (BBD). Key characterization parameters for the final product include:
      • Particle Size: ~223.8 nm [3]
      • Polydispersity Index (PDI): Indicates a narrow size distribution.
      • Entrapment Efficiency (EE): Percentage of this compound successfully encapsulated within the liposomes.
      • Drug Loading (DL): Amount of this compound relative to the total liposome weight.
    • In Vivo Validation: The optimized GE-LP was evaluated in a Middle Cerebral Artery Occlusion (MCAO) rat model. Animals treated with GE-LP showed a significant improvement in neurological deficit scores compared to those treated with the this compound solution, confirming enhanced therapeutic efficacy [3].

The following diagram illustrates the workflow for creating and validating this compound-loaded liposomes.

G Start Start: Develop GE-Liposome Method Use Reverse-Phase Evaporation Method Start->Method Optimize Optimize Formulation via Box-Behnken Design (BBD) Method->Optimize Char1 Characterize Liposomes: • Particle Size (~224 nm) • PDI • Entrapment Efficiency • Drug Loading Optimize->Char1 Validate In Vivo Validation in MCAO Rat Model Char1->Validate Result Result: Improved Neurological Scores & Brain Targeting Validate->Result

FAQ: What is a key safety consideration for dosing this compound in animal studies?

This compound exhibits dose- and time-dependent hepatotoxicity. While it shows therapeutic benefits for the liver at low-to-moderate doses, high doses can cause liver injury.

  • Problem: The hepatotoxicity is linked to its metabolite, genipin, and can alter genes responsible for bile acid regulation [4].
  • Troubleshooting Guide:
    • For cholestatic liver disease models: Administer lower doses of this compound and limit treatment duration to 1-4 weeks [4].
    • For other disease models (e.g., NAFLD): Low and moderate doses have shown therapeutic potential with an acceptable safety profile in studies. The hepatotoxic effects are more pronounced in normal mice than in disease models [4].
    • General Advice: Carefully review the dosing regimen (both amount and duration) from literature in your specific disease context and monitor liver enzyme markers (e.g., ALT, AST) in your experiments [4] [2].

Key Biological Pathways and Mechanisms

Understanding the mechanisms of action is crucial for rational drug development. The diagram below summarizes the primary signaling pathways through which this compound is known to exert its therapeutic effects, based on network pharmacology and experimental studies.

G GE This compound IL17 IL-17 Signaling Pathway GE->IL17 JAK JAK-STAT Signaling Pathway GE->JAK Rap1 Rap1/PI3K/Akt Pathway GE->Rap1 Nrf2 PI3K/Nrf2 Pathway GE->Nrf2 MAPK MAPK Signaling GE->MAPK Inflam Inhibition of Inflammation OxStress Reduction of Oxidative Stress Apop Inhibition of Apoptosis Auto Improvement of Autophagy IL17->Inflam JAK->Inflam Rap1->Inflam Rap1->Apop Rap1->Auto Nrf2->OxStress MAPK->Inflam

References

Pharmacokinetic Parameters of Geniposide in Different Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key pharmacokinetic findings from available studies. Please note that variations in experimental conditions mean the data are not directly comparable.

Study Model Administered Dose Key Pharmacokinetic Parameters Observed Non-Linearity Citation

| Cerebral Ischemia (MCAO) Rats (with Geniposide + Berberine + Baicalin) | 142.28 mg/kg (oral) | Significant differences in PK parameters were observed when this compound was administered with other compounds. Baicalin increased this compound absorption, an effect partially decreased by berberine [1]. | Yes | [1] | | Normal Rats (Yin-Chen-Hao-Tang Formula) | 1 g/kg and 3 g/kg (oral, herbal powder) | Cmax and AUC were higher and not proportional to the dose. Tmax and t1/2 were consistent at the 1 g/kg dose. Clearance at the higher dose did not decrease proportionally [2]. | Yes | [2] | | Normal Rats (Various Routes) | 50 mg/kg (oral, IV); 8 mg/kg (IM, nasal) | Absolute bioavailability (F):

  • Intramuscular: 72.69%
  • Nasal: 49.54%
  • Oral: Lower than IM and nasal (exact value not stated). Oral and IV administration followed a one-compartment model [3]. | Information not available | [3] |

Experimental Protocol Overview

The methodology from the cerebral ischemia study provides a robust template for a comparative pharmacokinetic study [1]. The workflow is summarized in the diagram below:

start Study Initiation m1 Animal Model Preparation (Induction of Disease) start->m1 m2 Randomization into treatment groups m1->m2 m3 Oral Administration of This compound Preparation m2->m3 m4 Serial Blood Sample Collection via Abdominal Vein m3->m4 m5 Sample Centrifugation & Serum Separation m4->m5 m6 Serum Sample Processing (Protein Precipitation) m5->m6 m7 HPLC Analysis with DAD Detection m6->m7 m8 Pharmacokinetic Data Analysis using Software m7->m8

Key Experimental Details:

  • Animal Models: Studies used Male Sprague-Dawley (SD) rats [1]. A diabetic model would require induction via streptozotocin (STZ) or using genetically diabetic rodents.
  • Dosing: Herbal powders were dissolved in 0.5% carboxymethyl cellulose sodium (CMC-Na) aqueous solution for oral administration (gavage) [1].
  • Sample Collection: Serial blood samples (e.g., 0.5 mL) are collected from the abdominal vein at predetermined time points, centrifuged, and the serum is stored at -70°C until analysis [1].
  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is commonly used. One study employed a Waters 515 pump with a DAD detector, using a C18 column, a mobile phase of Acetonitrile and 0.1% H3PO4, and detection at 238 nm [1]. UPLC-MS/MS offers higher sensitivity for simultaneous compound quantification [2].
  • Data Processing: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using specialized software like Kinetica [1].

References

Comparative Analysis of Geniposide, Berberine, and Baicalin Interactions: Experimental Evidence for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Multi-Component Therapeutic Strategy

The combination of geniposide, berberine, and baicalin represents a scientifically intriguing multi-component therapeutic approach derived from the traditional Chinese medicine formulation Huang-Lian-Jie-Du-Tang (HLJDT). These three bioactive compounds have attracted significant research attention due to their synergistic interactions and complementary pharmacological activities. Modern pharmacological studies have demonstrated that these compounds collectively target multiple pathological pathways in complex diseases, particularly cerebrovascular and metabolic disorders. The strategic combination addresses a fundamental challenge in drug development: effectively managing multi-factorial diseases through polypharmacology while potentially reducing individual component dosages and associated side effects. This comparative guide provides a comprehensive analysis of experimental data on the interactions between these compounds, offering evidence-based insights for researchers and drug development professionals working on combination therapies and natural product-based medicines.

The growing interest in these compounds stems from their diverse biological activities: this compound, an iridoid glycoside from Gardenia jasminoides Ellis, exhibits neuroprotective properties and anti-inflammatory effects [1]; berberine, an isoquinoline alkaloid primarily from Coptis chinensis, demonstrates lipid-regulating capacity and neuroprotective benefits [2]; and baicalin, a flavonoid from Scutellaria baicalensis, shows anti-atherosclerotic activity and blood-brain barrier protection capabilities [3] [4]. When combined, these compounds interact in complex ways that modulate their individual pharmacokinetics and pharmacodynamics, resulting in enhanced therapeutic efficacy against various pathological conditions.

Pharmacokinetic Interactions: Absorption and Bioavailability

The interactions between this compound, berberine, and baicalin significantly influence their pharmacokinetic profiles, particularly regarding absorption and systemic availability. Experimental evidence from controlled studies in rat models of cerebral ischemia provides quantitative data on how these components affect each other's pharmacokinetic parameters when administered in different combinations. These interactions are crucial for formulation development and dosage regimen design.

Table 1: Pharmacokinetic Parameters of this compound in Combination with Berberine and/or Baicalin in MCAO Rat Model

Combination Cmax (μg/mL) Tmax (h) AUC(0-t) (μg/mL·h) Key Findings
This compound alone Data not available Data not available Data not available Baseline parameters
This compound + Baicalin Data not available Data not available Data not available Baicalin increased this compound absorption
This compound + Berberine Data not available Data not available Data not available Berberine hardly affected this compound absorption
This compound + Baicalin + Berberine Data not available Data not available Data not available Berberine decreased baicalin-enhanced absorption

The pharmacokinetic studies revealed that baicalin significantly enhances this compound absorption, potentially through inhibition of efflux transporters or modification of gastrointestinal environment [5] [6]. Interestingly, berberine alone demonstrated minimal impact on this compound pharmacokinetics but effectively modulated the enhancing effect of baicalin when all three compounds were administered together. This tripartite interaction highlights the complexity of multi-component formulations and underscores the importance of systematic pharmacokinetic evaluation in development strategies. The non-linear pharmacokinetics observed in these studies further emphasize the need for careful dose optimization in therapeutic applications.

G cluster_legend Key Pharmacokinetic Interactions Baicalin Baicalin Absorption Absorption Baicalin->Absorption Increases This compound This compound This compound->Absorption Berberine Berberine Berberine->Baicalin Attenuates enhancement Berberine->Absorption No significant effect Combination Combination Combination->Absorption Complex interaction Legend1 Baicalin enhances this compound absorption Legend2 Berberine shows minimal direct effect Legend3 Berberine modulates baicalin's enhancement

Visualization of Key Pharmacokinetic Interactions Between this compound, Baicalin, and Berberine

The diagram illustrates the complex pharmacokinetic interplay between these three compounds, with baicalin enhancing this compound absorption, berberine showing minimal direct effect on this compound pharmacokinetics, and berberine paradoxically attenuating baicalin's absorption-enhancing effect when all three are combined. These interactions demonstrate the importance of considering compound ratios and potential competitive behaviors during formulation development.

Comparative Therapeutic Efficacy in Disease Models

Cerebral Ischemia and Neuroprotective Effects

The combination of this compound, berberine, and baicalin (BBG) has demonstrated significant neuroprotective effects in experimental models of cerebral ischemia. In refined Huang-Lian-Jie-Du-Decotion (BBG) studies, this triple combination exhibited efficacy comparable to the full HLJDD formulation in treating cerebral ischemia-reperfusion injury when administered within 5 hours after injury initiation [7]. The therapeutic effects were mediated through multiple mechanisms including restoration of energy metabolism, reduction of oxidative stress, and modulation of amino acid metabolism. The combination also demonstrated favorable effects on inflammatory response and nucleic acid metabolism, contributing to its overall neuroprotective profile.

In models of chronic cerebral ischemia, the combination of baicalin and this compound (BC/GD) has shown efficacy in ameliorating both cerebral and kidney pathological injury, highlighting the systemic benefits of this combination [8]. The treatment resulted in improved cognitive function, increased cerebral blood flow, and inhibition of microglia activation with polarization toward pro-inflammatory phenotypes. These effects were mediated through the HIF-1α/EPO/NF-κB pathway, demonstrating a well-defined mechanism of action for the observed therapeutic benefits.

Atherosclerosis and Cardiovascular Protection

The combination of baicalin and this compound has demonstrated potent anti-atherosclerotic effects in apolipoprotein E knockout (ApoE-/-) mice models. After 12 weeks of oral administration, both individual compounds and their combination significantly reduced atherosclerotic plaque areas in the aorta [9]. The mechanisms involved both lipid regulation and immunomodulation, with this compound particularly effective in decreasing serum total cholesterol (TC) and LDL-cholesterol levels. Both compounds increased the frequency of splenic regulatory T-cells (Treg) and associated anti-inflammatory cytokines (TGF-β1 and IL-10), indicating a multimodal mechanism of action against atherosclerosis.

Table 2: Therapeutic Effects of Different Combinations in Disease Models

Disease Model Combination Key Efficacy Findings Proposed Mechanisms
Cerebral I/R Injury BBG (this compound + Berberine + Baicalin) Reduced cerebral infarct volume, improved neurological scores Energy metabolism balance, oxidative stress reduction, inflammatory regulation [7]
Atherosclerosis Baicalin + this compound Decreased atherosclerotic plaque areas, improved lipid profiles Lipid regulation, Treg cell increase, anti-inflammatory cytokine production [9]
Chronic Cerebral Ischemia BC/GD (Baicalin + this compound) Ameliorated cerebral/kidney injury, improved cognitive function HIF-1α/EPO/NF-κB pathway modulation, microglia polarization [8]
Oxygen-Glucose Deprivation BC/GP (Baicalin + this compound) Reduced microglia apoptosis, inhibited inflammatory response 5-LOX/LTB4 pathway suppression, NF-κB activation inhibition [4]

The baicalin and this compound combination (BC/GP) has also demonstrated efficacy in inhibiting polarization and inflammatory injury of oxygen-glucose deprivation/reoxygenation (OGD/R)-treated microglia by suppressing the 5-LOX/LTB4 pathway [4]. This combination reduced apoptosis in a dose-dependent manner and significantly increased cell viability at a concentration of 12.5 μM. The treatment suppressed OGD/R-induced increases in TNF-α, IL-1β, NF-κB, and pNF-κB, and inhibited the transfer of NF-κB p65 from the cytoplasm to the nucleus in microglia. These findings support the potential of this combination for treating neuroinflammatory conditions associated with cerebral ischemia.

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways and Molecular Targets

The therapeutic effects of this compound, berberine, and baicalin combinations are mediated through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, and cellular survival. Experimental evidence has identified several key pathways through which these compounds exert their synergistic effects:

  • 5-LOX/LTB4 Pathway: The combination of baicalin and this compound significantly inhibits the 5-lipoxygenase/leukotriene B4 pathway, reducing the production of pro-inflammatory mediators and attenuating microglial activation following cerebral ischemia [4]. Molecular docking studies have shown considerable binding activity of both baicalin and this compound with LTB4 synthase LTA4H, providing a structural basis for this inhibitory activity.

  • HIF-1α/EPO/NF-κB Pathway: In chronic cerebral ischemia models, the baicalin-geniposide combination modulates microglia polarization through the hypoxia-inducible factor 1α/erythropoietin/nuclear factor kappa B pathway [8]. This regulation results in increased expression of HIF-1α and EPOR, with concurrent reduction in NF-κB phosphorylation and pro-inflammatory factor levels.

  • NF-κB Signaling: All three compounds demonstrate inhibitory effects on nuclear factor kappa B activation, thereby reducing the expression of downstream inflammatory cytokines including TNF-α, IL-1β, and IL-6 [4] [7]. This anti-inflammatory activity contributes significantly to their neuroprotective and anti-atherosclerotic effects.

  • NMDAR-Mediated Neuroprotection: this compound has been shown to reduce cerebral infarct volume and alleviate neuronal damage by enhancing GluN2A-containing NMDA receptor expression, which activates survival signals including pAKT, pERK, and PSD-95 [1]. This mechanism is particularly important for the neuroprotective effects observed in cerebral ischemia models.

G cluster_0 Mechanism of Action in Cerebral Ischemia Combination Baicalin + this compound Combination LOXPathway 5-LOX/LTB4 Pathway Inhibition Combination->LOXPathway HIFPathway HIF-1α/EPO/NF-κB Pathway Modulation Combination->HIFPathway NFkB NF-κB Activation Inhibition Combination->NFkB Cytokines Pro-inflammatory Cytokines Reduction (TNF-α, IL-1β, IL-6) LOXPathway->Cytokines Microglia Microglia Polarization Regulation HIFPathway->Microglia NFkB->Cytokines Neuroprotection Neuroprotective Effects Microglia->Neuroprotection Cytokines->Neuroprotection

Key Signaling Pathways for Baicalin and this compound Combination in Cerebral Ischemia

Anti-inflammatory and Immunomodulatory Mechanisms

The combinations exhibit potent immunomodulatory effects that contribute to their therapeutic efficacy across multiple disease models. In atherosclerosis studies, baicalin and this compound up-regulated Foxp3 expression, promoted the number and function of regulatory T-cells (Treg), and ameliorated atherosclerotic lesion progression through combined lipids regulation and immunoregulation [9]. Similarly, in cerebral ischemia models, the compounds inhibited dendritic cell maturation and activation, reducing the subsequent T-cell mediated immune response that contributes to ischemic damage [3].

The anti-inflammatory properties of these compounds involve the reduction of multiple pro-inflammatory mediators. The combination of baicalin and this compound significantly suppressed the expression of TNF-α, IL-1β, NF-κB, and pNF-κB in OGD/R-treated microglia [4]. This anti-inflammatory effect was comparable to that observed with specific LTB4 inhibitors, confirming the importance of the 5-LOX/LTB4 pathway in their mechanism of action. Additionally, the combinations have been shown to inhibit the translocation of NF-κB p65 from the cytoplasm to the nucleus, further preventing the expression of inflammatory genes [4].

Experimental Methodologies and Protocols

In Vivo Disease Models

The experimental data supporting the interactions between this compound, berberine, and baicalin have been generated using well-established animal models that faithfully recapitulate key aspects of human diseases:

  • Middle Cerebral Artery Occlusion (MCAO) Model: This widely accepted model for cerebral ischemia involves the insertion of a monofilament suture to block the middle cerebral artery in rats [6] [2]. The model successfully reproduces key features of human ischemic stroke, including neurological deficits characterized by hemiparesis, reduced activity, and elevated neurobiological scores. Studies typically employ Sprague-Dawley rats (250-300g) with cerebral ischemia induced for 2-4 hours followed by reperfusion. Drug administration occurs at various time points post-reperfusion to evaluate therapeutic windows.

  • ApoE-/- Mouse Model for Atherosclerosis: This genetic model develops spontaneous atherosclerosis when fed a high-cholesterol diet, making it ideal for evaluating anti-atherosclerotic compounds [3] [9]. Studies typically involve 8-week-old male ApoE-/- mice on a C57BL/6J background fed a high-cholesterol diet for 12 weeks with concurrent drug treatment. Atherosclerotic plaque areas in the aorta are quantified using standardized morphometric methods, and serum lipid parameters are analyzed enzymatically.

  • Chronic Cerebral Ischemia (CCI) Model: This model involves bilateral common carotid artery stenosis to induce chronic hypoperfusion in rats [8]. The model reproduces key features of human chronic cerebral ischemia, including progressive cognitive impairment and concomitant kidney injury. The treatment duration typically extends for several weeks to evaluate long-term effects on both cerebral and renal pathology.

In Vitro Models and Assessment Methods
  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: This cellular model simulates ischemia-reperfusion injury in vitro by culturing cells under hypoxic conditions with depleted glucose, followed by return to normal conditions [4]. BV-2 microglial cells are commonly used, subjected to OGD for 2-4 hours followed by 12-24 hours of reoxygenation. Drug treatments are applied at various concentrations during the reoxygenation phase.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is routinely employed for quantitative analysis of the compounds in biological samples [6] [2]. The typical mobile phase for this compound analysis consists of acetonitrile and 0.1% phosphoric acid with isocratic elution, with detection at 238 nm. For simultaneous quantification of multiple compounds, gradient elution with ammonium acetate (pH 3.0) and acetonitrile is employed with detection at multiple wavelengths (238 nm, 254 nm, 280 nm).

  • Molecular Biology Techniques: Western blotting and qRT-PCR are standard for protein and gene expression analysis of pathway components [4] [8]. ELISA assays quantitatively measure cytokine levels (TNF-α, IL-1β, IL-6), while immunohistochemistry visualizes protein expression in tissue sections. Flow cytometry analyzes cell surface markers and apoptosis rates, providing quantitative data on cellular responses.

Conclusion and Research Implications

The comprehensive analysis of experimental data demonstrates that the combinations of this compound, berberine, and baicalin exhibit significant synergistic interactions that enhance their therapeutic efficacy compared to individual components. The multi-target mechanisms of these combinations, addressing inflammation, oxidative stress, lipid metabolism, and immune regulation simultaneously, represent a promising approach for treating complex multifactorial diseases like cerebral ischemia and atherosclerosis.

From a drug development perspective, the pharmacokinetic interactions between these compounds, particularly the enhancement of this compound absorption by baicalin and the modulatory effect of berberine on this interaction, highlight the importance of systematic formulation optimization. The established experimental protocols and models provide robust methodologies for further investigation of these combinations. The favorable therapeutic windows observed in cerebral ischemia models, particularly for the BBG combination, suggest clinical potential that warrants further exploration through well-designed preclinical and clinical studies.

References

Mechanisms of Action: Geniposide vs. Standard NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the fundamental mechanisms of Geniposide and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which is crucial for understanding their different applications.

Feature This compound Standard NSAIDs
Primary Molecular Target Multiple targets (Multi-targeting) [1] [2] Cyclooxygenase (COX) enzymes [3]
Key Pathways/Processes JAK-STAT, IL-17, S1P-S1PR1/3, NF-κB, apoptosis, autophagy [4] [1] [5] COX-1 and COX-2 pathway inhibition [3]
Nature of Action Broad, multi-targeted; modulates immune response, oxidative stress, and cell death [4] [5] Focused, primarily inhibits prostaglandin synthesis [3]
Reported Advantages in Studies Potential for fewer gastric side effects (non-COX targeting), effects beyond inflammation (e.g., autophagy) [4] [5] Rapid, potent anti-inflammatory and analgesic effect [3]
Key Limitations Not yet clinically available for inflammation; requires more safety/efficacy data [4] Well-known risks (e.g., GI bleeding, renal impairment, cardiovascular events) [3]

The diagrams below summarize the core anti-inflammatory pathways for each therapeutic approach.

GeniposideMechanism This compound This compound S1PR1_3 S1P/S1PR1/3 Pathway This compound->S1PR1_3 Inhibits JAK_STAT JAK-STAT Pathway This compound->JAK_STAT Inhibits IL17 IL-17 Pathway This compound->IL17 Inhibits ApoptosisAutophagy Apoptosis & Autophagy This compound->ApoptosisAutophagy Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits RASFs Reduced Synovial Fibroblast Activation S1PR1_3->RASFs Reduces proliferation & migration Cytokines1 Decreased Inflammation JAK_STAT->Cytokines1 Reduces pro-inflammatory cytokines (IL-6, IL-8) Cytokines2 Decreased Inflammation IL17->Cytokines2 Reduces pro-inflammatory cytokines CellProtection Reduced Tissue Damage ApoptosisAutophagy->CellProtection Protects cells from I/R injury Cytokines3 Decreased Inflammation NFkB->Cytokines3 Reduces pro-inflammatory cytokines (TNF-α)

NSAIDMechanism NSAIDs NSAIDs COX1 COX-1 Enzyme NSAIDs->COX1 Inhibits COX2 COX-2 Enzyme NSAIDs->COX2 Inhibits Prostaglandins1 ↓ Protective Gastric Mucus & Platelet Function COX1->Prostaglandins1 Decreased synthesis Prostaglandins2 ↓ Inflammation Pain Fever COX2->Prostaglandins2 Decreased synthesis

Quantitative Efficacy Data from Preclinical Studies

The table below summarizes key quantitative findings from experimental studies on this compound. Please note that this data is from preclinical models.

Disease Model Key Efficacy Metrics & Experimental Results Experimental Model & Protocol Reference

| Rheumatoid Arthritis (RA) | Inhibition of RA-FLS cell proliferation (IC50 not specified, dose-dependent). Reduction of pro-inflammatory cytokines: IL-17, IL-8, TNF-α, MMP-3, MMP-9. Inhibition of JAK1 and STAT1 phosphorylation. | In vitro: MH7A human rheumatoid arthritis synovial fibroblast (RASF) cell line. Cells treated with this compound (various doses) for 24h. Assays: MTT for proliferation, ELISA for cytokines, RT-qPCR, Western blot. | [1] | | Rheumatoid Arthritis (RA) | Inhibition of RASF migration and invasion. Reduction of inflammatory factors (e.g., cAMP). Restored Gαi/Gαs protein balance. | In vitro: MH7A cell line. Cells stimulated with S1P (5 μmol/L) to induce inflammation, then treated with this compound (25, 50, 100 μmol/L) for 24h. | [2] | | Ischemia/Reperfusion (I/R) Injury | Reduced cerebral infarction size and neurological score. Reduced myocardial infarct size. Improved cardiac function (LVEF, FS). Lowered serum ALT, AST, Cr, BUN. | Systematic Review & Meta-analysis of in vivo animal studies. 13 studies included (279 animals). This compound administered pre- or post-I/R injury. Outcomes measured: infarct size, biochemical markers, functional scores. | [4] | | Diabetic Wound Healing | Promoted lesion retraction (1.06–1.84x enhancement on day 7). Reduced pro-inflammatory cytokines: TNF-α (IC₅₀ ~1.36 g/kg), IL-1β (IC₅₀ ~1.02 g/kg), IL-6 (IC₅₀ ~1.23 g/kg). Increased anti-inflammatory IL-10. | In vivo: Diabetic Wistar rat model (STZ-induced). In vitro: cell-based assays. Rats orally administered this compound (200, 400, 500 mg/kg) for 7 days. Wound area measured; cytokines via ELISA. | [6] | | Atherosclerosis | Alleviated inflammation, inhibited macrophage foam cell formation, improved lipid metabolism, prevented platelet aggregation. | Systematic Review of preclinical studies. Mechanisms identified via in vitro and animal model studies. | [5] |

Detailed Experimental Protocols

For research reproducibility, here are more detailed methodologies from key studies:

  • Network Pharmacology & Molecular Docking (for RA) [1]:

    • Target Prediction: this compound's 2D structure was used to screen targets across TCMSP, SwissTargetPrediction, PharmMapper, and Batman-TCM databases.
    • Disease Target Identification: RA-related differentially expressed genes (DEGs) were identified from the GEO dataset (GSE55235) using the "limma" package in R.
    • Network Analysis: Protein-protein interaction (PPI) networks were constructed using the STRING database and analyzed with Cytoscape to identify hub targets.
    • Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses were performed on the intersecting targets.
    • Molecular Docking: The binding affinity and interactions between this compound and the hub targets (e.g., EGFR, MMP-9, JAK2) were simulated and validated.
  • In Vitro Cell-Based Assay (for RA) [2]:

    • Cell Culture: Human RASF cell line (MH7A) was maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
    • Inflammation Model: Cells were stimulated with Sphingosine-1-Phosphate (S1P) at 5 μmol/L to induce a pro-inflammatory state.
    • Drug Intervention: S1P-stimulated cells were treated with this compound at various concentrations (25, 50, 100 μmol/L) for 24 hours. Inhibitors like VPC 23019 (S1PR1/3 inhibitor) were used as controls.
    • Outcome Measurement:
      • Proliferation: Assessed by MTT or CCK-8 assay.
      • Migration/Invasion: Evaluated using Transwell assays.
      • Protein Expression: Levels of S1PR1/3, Gαi, Gαs, p-ERK, and cytokines were measured by Western blot and ELISA.
  • In Vivo Animal Study (Diabetic Wound) [6]:

    • Model Induction: Diabetic model was established in Wistar rats by feeding a high-fat diet for 10 weeks followed by a single intraperitoneal injection of Streptozotocin (STZ, 55 mg/kg). Rats with fasting blood glucose >16.7 mmol/L were selected.
    • Wound Creation: Under anesthesia, a full-thickness wound (2 cm diameter) was created on the rat's back.
    • Drug Administration: Rats were orally gavaged with this compound (200, 400, 500 mg/kg) or vehicle once daily for 7 days.
    • Outcome Assessment:
      • Wound Area: Measured directly and wound retraction percentage calculated.
      • Histology: Wound tissues were processed for H&E staining to observe inflammatory cell infiltration and fibroblast proliferation.
      • Cytokines: Levels of TNF-α, IL-1β, IL-6, and IL-10 in wound tissue homogenate were quantified using ELISA kits.

Research Implications and Future Directions

  • Advantages of this compound: Its multi-target nature offers potential for treating complex inflammatory diseases like RA, where single-target therapies like NSAIDs may be insufficient [1] [5]. Its non-COX inhibitory mechanism suggests a potentially safer profile regarding gastrointestinal side effects [4] [5].
  • Challenges and Gaps: The most significant limitation is the lack of clinical trial data directly comparing this compound to standard drugs in humans [4]. Current evidence is primarily preclinical. Furthermore, its pharmacokinetic profile requires optimization to enhance bioavailability for clinical use.
  • Future Research Needs:
    • Standardized Clinical Trials: Well-designed RCTs comparing this compound to NSAIDs and DMARDs are essential.
    • Formulation Development: Research into novel drug delivery systems could improve its absorption and efficacy.
    • Combination Therapy: Exploring this compound as an adjunct to existing standard drugs to enhance efficacy or reduce their side effects is a promising avenue.

References

Known Mechanisms of Action and Supporting Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key mechanisms of action of geniposide identified in recent studies and the main types of experimental evidence provided. Please note that none of these studies utilized genetic knockout models for validation [1] [2] [3].

Disease / Condition Proposed Key Mechanism Primary Experimental Evidence (Non-Knockout) Key Signaling Pathways / Targets Identified

| Renal Fibrosis [1] [4] | Inhibition of the PI3K/AKT signaling pathway | • Network Pharmacology & Molecular Docking • In vivo: UUO mouse model • In vitro: TGF-β1-induced HK-2 cells | PI3K/AKT, MAPK, Rap1 Targets: AKT1, MMP9, BCL2, TNF | | Rheumatoid Arthritis (RA) [2] [5] [3] | Inhibition of inflammation and synovial cell proliferation | • Network Pharmacology & Molecular Docking • In vivo: CIA mouse model • In vitro: RA-FLS cells | JAK-STAT, NF-κB, MAPK, IL-17 Targets: JAK1, STAT1, TNF-α, IL-6, IL-1β, MMP-9 | | Colorectal Cancer (CRC) [6] | Regulation of oxidative stress | • Network Pharmacology & Molecular Docking • Bioinformatics analysis of databases | PI3K-Akt, p53, NF-κB, IL-17 Targets: IL1B, GSK3B, NOS3, RELA, CDK4 | | Liver Fibrosis [7] | Inhibition of TGF-β1/Smad and Hedgehog signaling | • In vivo: CCl₄-induced mouse model • In vitro: HSC-T6 hepatic stellate cells | TGF-β1/Smad, Sonic Hedgehog (SHH) |

Detailed Experimental Protocols

Here is a detailed breakdown of the common experimental methodologies used in the cited studies to validate this compound's mechanisms.

Network Pharmacology and Molecular Docking

This is a predictive computational approach used to identify potential targets and mechanisms before laboratory experiments.

  • Protocol Workflow:
    • Target Prediction: The 2D or 3D structure of this compound is submitted to databases like SwissTargetPrediction and PharmMapper to predict its protein targets [2] [5].
    • Disease Target Collection: Genes related to a specific disease (e.g., renal fibrosis, rheumatoid arthritis) are collected from databases like GeneCards and DisGeNET [1].
    • Intersection and Network Analysis: Overlapping genes between this compound and the disease are identified. A Protein-Protein Interaction (PPI) network is built using the STRING database and analyzed with Cytoscape software to find central "hub" genes [1] [6] [2].
    • Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses are performed to identify the biological processes and signaling pathways enriched with the hub genes [1] [6].
    • Molecular Docking: The binding affinity and interaction mode between this compound and the 3D structures of the hub target proteins (e.g., AKT1, STAT1) are simulated computationally [1] [2].
In Vivo Validation (Animal Models)

These studies use disease models in mice or rats to confirm the pharmacological effects observed in silico.

  • Common Models:
    • Unilateral Ureteric Obstruction (UUO) Model: Used for studying renal fibrosis. The left ureter is ligated to induce kidney injury and fibrosis [1].
    • Collagen-Induced Arthritis (CIA) Model: Used for rheumatoid arthritis research. Mice are immunized with type II collagen to trigger an autoimmune arthritis response [2] [3].
    • Carbon Tetrachloride (CCl₄)-Induced Model: A standard model for inducing liver fibrosis and cirrhosis in rodents [7].
  • Treatment and Analysis:
    • Animals are typically divided into sham/control, disease, and disease + this compound treatment groups.
    • This compound is administered via oral gavage or injection. A common dose found in the studies is 50 mg/kg for in vivo experiments [1].
    • Tissues (kidney, joint, liver) are collected for histological staining (H&E, Masson's Trichrome) to assess structural damage and fibrosis, and for molecular analysis (RT-qPCR, Western Blot) [1].
In Vitro Validation (Cell Cultures)

These experiments use human or animal cell lines to dissect the molecular mechanisms at the cellular level.

  • Common Cell Lines & Treatment:
    • HK-2 cells: A human renal tubular epithelial cell line. Often stimulated with Transforming Growth Factor-beta 1 (TGF-β1) to induce a pro-fibrotic state in vitro [1].
    • RA-FLS cells: Fibroblast-like synoviocytes isolated from patients with rheumatoid arthritis. These are key drivers of inflammation and joint destruction in RA [2].
    • HSC-T6 cells: A rat hepatic stellate cell line. Activation of these cells is a central event in liver fibrosis [7].
  • Methodologies:
    • Cell Viability Assays (e.g., MTT): To determine the effect of this compound on cell proliferation and cytotoxicity [2].
    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant [2].
    • Gene and Protein Expression Analysis (RT-qPCR and Western Blot): To quantify changes in the mRNA and protein levels of the target genes and key proteins in the signaling pathways (e.g., p-AKT, p-STAT1) identified through network pharmacology [1] [2].

Visualizing Key Signaling Pathways

The diagram below illustrates the two most consistently reported pathways inhibited by this compound across multiple disease contexts, particularly in renal fibrosis and rheumatoid arthritis.

G ExternalStimuli External Stimuli (e.g., TGF-β₁, Inflammation) PI3K PI3K ExternalStimuli->PI3K Activates JAK JAK ExternalStimuli->JAK Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT CellularResponse Cellular Responses • Fibrosis • Inflammation • Cell Proliferation pAKT->CellularResponse Promotes STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Nucleus->CellularResponse Gene Regulation This compound This compound (Inhibitor) This compound->pAKT Inhibits This compound->pSTAT Inhibits

Research Implications and Future Directions

The collective evidence strongly suggests that this compound acts primarily as a multi-target therapeutic agent by inhibiting central pro-fibrotic and pro-inflammatory signaling pathways, mainly PI3K/AKT and JAK-STAT [1] [2] [3].

  • Current Evidence Level: The mechanisms are supported by a combination of computational prediction, in vitro cell culture data, and in vivo pharmacological studies in animal models. This constitutes good preliminary evidence for its therapeutic potential.
  • The Critical Gap in Knockout Models: The absence of genetic knockout model data means that the necessity of these specific targets (like AKT1 or STAT1) for this compound's effect has not been conclusively proven. Pharmacological inhibitors can have off-target effects, so validation through genetic means is a gold standard in mechanistic studies.
  • Recommendations for Future Research:
    • Utilize CRISPR-Cas9 technology to create knockout cell lines (e.g., AKT1-KO or STAT1-KO) to see if this compound loses its efficacy.
    • Develop conditional knockout mouse models to validate the mechanisms in a whole organism context.
    • Explore the upstream and downstream components of these pathways in greater detail to map the complete mechanism of action.

References

geniposide toxicology comparison other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Toxicology Profile of Geniposide

The table below summarizes key toxicological aspects of this compound identified in scientific studies.

Aspect Summary of Findings Key Details / Mechanisms
Acute Toxicity (Oral) Moderate toxicity (LD₅₀ in rats: ~1500 mg/kg) [1]. Hepatotoxicity observed at single doses ≥574 mg/kg in rats [1].
Primary Organ Toxicity Liver (Hepatotoxicity) and Kidneys (Nephrotoxicity) [2] [3] [1].

| Mechanisms of Hepatotoxicity | Not fully elucidated; several hypotheses proposed [1]. | • Reactive Metabolites: Intestinal flora metabolizes this compound to genipin, which further reacts with amino acids to form genipin dialdehyde, a compound with high protein-binding reactivity [1]. • Oxidative Stress: Depletion of glutathione (GSH) and increase in malondialdehyde (MDA), indicating oxidative damage [1]. • Mitochondrial Dysfunction: Disruption of mitochondrial function in liver cells [1]. | | Influencing Factors | Toxicity can be influenced by several factors. | • Dose and Duration: High doses and long-term administration increase risk [1]. • Intestinal Microbiota: Individual variations in gut flora can affect the metabolic conversion to toxic intermediates [1]. • Drug Processing: Traditional processing methods (e.g., charring) of Gardenia fruit can reduce this compound content and subsequent toxicity [1]. |

Experimental Protocols for Toxicity Assessment

For researchers aiming to conduct their own comparative studies, here are standard experimental methodologies cited in the literature.

  • In Vivo Acute Toxicity Testing [1]:

    • Model: Adult Sprague-Dawley rats.
    • Protocol: Administer a single oral dose of this compound. The LD₅₀ (median lethal dose) is calculated using the Bliss method. Animals are observed for 24-48 hours for signs of toxicity, after which liver and kidney tissues are collected for histopathological examination (H&E staining).
  • In Vivo Subacute/Chronic Toxicity Testing [1]:

    • Model: Rats.
    • Protocol: Administer this compound orally at various doses daily for 14-28 days. Monitor body weight, food/water intake, and behavioral changes. Collect blood for clinical chemistry analysis (e.g., ALT, AST for liver function; CRE, BUN for kidney function). Perform gross necropsy and histopathology on organs post-sacrifice.
  • Biochemical Mechanism Analysis [1]:

    • Oxidative Stress Markers: Measure levels of Glutathione (GSH), Malondialdehyde (MDA), and activity of Superoxide Dismutase (SOD) in liver homogenates using commercial assay kits.
    • Reactive Metabolite Detection: Identify the formation of genipin dialdehyde in intestinal contents or liver tissues using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

A Framework for Comparative Toxicology

To objectively compare this compound with other natural compounds, your analysis should systematically cover the following aspects, ideally in a structured table format:

  • Comparative LD₅₀ Values: Compile and contrast the median lethal doses from animal studies for various natural compounds.
  • Organ Toxicity Profiles: List the primary organs affected by each compound (e.g., hepatotoxicity, nephrotoxicity, cardiotoxicity).
  • Mechanisms of Toxicity: Compare the molecular and cellular pathways through which the compounds exert their toxic effects.
  • Therapeutic Index (TI): Calculate or compare the ratio between the toxic dose (e.g., LD₅₀) and the effective pharmacological dose (ED₅₀). A higher TI indicates a wider safety margin.
  • Metabolism and Detoxification Pathways: Analyze how each compound is absorbed, distributed, metabolized, and excreted (ADME), highlighting the formation of any toxic intermediates.

Proposed Hepatotoxicity Mechanism of this compound

The following diagram illustrates the currently understood pathway by which this compound may cause liver injury, integrating information from the key toxicology studies.

G cluster_legend Key Process Types Start Oral Ingestion of This compound A Absorption into Systemic Circulation Start->A B Metabolism by Intestinal Microbiota A->B C Formation of Genipin B->C D Reaction with Amino Acids (esp. Glycine) C->D E Formation of Highly Reactive Genipin Dialdehyde D->E F Covalent Binding to Liver Proteins E->F G Induction of Oxidative Stress E->G I Hepatocyte Apoptosis and Necrosis F->I H Mitochondrial Dysfunction G->H G->I H->I J Clinical Hepatotoxicity (Elevated ALT/AST) I->J End Liver Injury J->End L1 Initial Exposure L2 Metabolic Activation L3 Toxic Mechanisms & Effects

I hope this structured overview provides a solid foundation for your research. Should you obtain specific toxicology data for other natural compounds, this framework can be readily used to create a direct comparison guide.

References

Geniposide's Therapeutic Potential & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Geniposide, a primary bioactive compound from Gardenia jasminoides Ellis, demonstrates a wide range of pharmacological activities. The table below summarizes its key therapeutic applications and the primary molecular mechanisms identified in preclinical research.

Therapeutic Area Key Experimental Findings Proposed Primary Mechanisms of Action Relevant Experimental Models

| Rheumatoid Arthritis (RA) | ↓ Arthritis score, paw swelling, joint damage [1] [2]. ↓ Pro-inflammatory cytokines (IL-6, IL-1β, IL-17, TNF-α) [1] [3] [2]. Inhibition of RA-FLS cell proliferation [1]. | Inhibition of JAK-STAT signaling (↓ p-JAK1, p-STAT1) [1]. Downregulation of RhoA/p38MAPK/NF-κB/F-actin pathway [3]. Modulation of NF-κB and MAPK pathways [2]. | Adjuvant-induced arthritis (AA) rats [3], Collagen-induced arthritis (CIA) mice [1], MH7A human RA-FLS cell line [1]. | | Liver Diseases | Hepatoprotective (low/moderate dose): ↓ Serum ALT/AST, improved liver histopathology, alleviated NAFLD, modulated bile acid metabolism [4] [5]. Hepatotoxic (high dose): Induced liver injury and intestinal toxicity [4]. | Activation of NRF2; reduction of ER stress [5]. Inhibition of TGF-β1/Smad and SHH signaling (anti-fibrotic) [5]. Modulation of FXR for bile acid homeostasis [4]. | CCl₄-induced liver fibrosis mice [5], ANIT-induced cholestasis rats [5], NAFLD mice models [4], HSC-T6 hepatic stellate cell line [5]. | | Type 2 Diabetes Mellitus (T2DM) | Improved postprandial hyperglycemia in vivo [6]. Weaker α-glucosidase inhibition in vitro compared to crocin I [6]. | The hypoglycemic mechanism is not solely dependent on α-glucosidase inhibition; involves broader, multi-target in vivo pathways [6]. | HFD/STZ-induced T2DM mice [6], α-glucosidase inhibition assay in vitro [6]. | | Ischemia-Reperfusion (I/R) Injury | ↓ Myocardial infarct size, cerebral infarction volume, serum creatinine (Cr), and BUN [7]. | Anti-apoptosis, anti-oxidation, anti-inflammation, and improvement of autophagy [7]. | Animal models of cerebral and myocardial I/R injury [7]. |

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon this work, here is a detailed methodology from two pivotal areas of this compound research.

1. Protocol for Anti-Arthritis Efficacy Assessment (In Vivo) This method is commonly used to evaluate the therapeutic effects of this compound on rheumatoid arthritis.

  • Animal Model: Adjuvant-Induced Arthritis (AA) in SD rats. Induced by intradermal injection of Freund's Complete Adjuvant (FCA) into the right hind paw [3].
  • Drug Administration: this compound (purity >98%) is administered orally at various doses (e.g., 25, 50, 100 mg/kg) after successful model establishment [3].
  • Efficacy Endpoints:
    • Arthritis Score: Evaluated based on paw swelling, redness, and joint rigidity.
    • Paw Volume: Measured with a plethysmometer.
    • Histopathological Analysis: Joint tissues are sectioned and stained with H&E for microscopic evaluation of synovial hyperplasia, inflammation, and bone/cartilage damage [3] [2].
    • Cytokine Measurement: Serum or synovial tissue levels of IL-1β, IL-6, IL-17, and TNF-α are quantified using ELISA kits [1] [2].

2. Protocol for Anti-Inflammatory Mechanism (In Vitro) This protocol investigates the effect of this compound on fibroblast-like synoviocytes (FLSs), key cells in RA pathogenesis.

  • Cell Culture: FLSs are isolated from the synovial tissues of AA rats or use human RA-FLS cell lines (e.g., MH7A) [1] [3].
  • Cell Stimulation & Treatment: Cells are stimulated with Lipopolysaccharide (LPS, 1 μg/mL) to induce an inflammatory state. This compound is applied at different concentrations (e.g., 25, 50, 100 μg/mL) [3].
  • Cell Proliferation Assay: Assessed using the CCK-8 method [3].
  • Cell Permeability Assay: Performed using a Transwell system [3].
  • Protein Expression Analysis:
    • Western Blotting: Used to detect the expression levels of key pathway proteins (RhoA, p-p38MAPK, NF-κB p-p65, F-actin) [3].
    • Immunofluorescence: Employed to observe the arrangement and morphology of F-actin fibers [3].

Visualization of Key Signaling Pathways

The following diagrams illustrate the primary molecular pathways through which this compound exerts its anti-arthritic effects, as identified in the search results.

G LPS Inflammatory Stimulus (e.g., LPS) RhoA RhoA Activation LPS->RhoA p38MAPK p38 MAPK Phosphorylation RhoA->p38MAPK FActin F-Actin Rearrangement RhoA->FActin NFkB NF-κB Activation p38MAPK->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, IL-17, TNF-α) NFkB->Cytokines Hyperpermeability FLS Hyperpermeability & Proliferation FActin->Hyperpermeability Cytokines->Hyperpermeability RA_Pathology Joint Inflammation & Damage Hyperpermeability->RA_Pathology GE This compound (GE) GE->RhoA Inhibits GE->p38MAPK Inhibits GE->NFkB Inhibits GE->FActin Normalizes GE->Cytokines Suppresses

Diagram Title: this compound inhibits the RhoA/p38MAPK/NF-κB/F-actin pathway in RA.

G Cytokines2 Cytokine Signaling (IL-6, etc.) JAK JAK Phosphorylation Cytokines2->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Nucleus STAT->Nucleus Translocation GeneTrans Pro-inflammatory Gene Transcription Nucleus->GeneTrans Inflammation Sustained Inflammation GeneTrans->Inflammation GE2 This compound (GE) GE2->JAK Inhibits Phosphorylation GE2->STAT Inhibits Phosphorylation

Diagram Title: this compound suppresses the JAK-STAT signaling pathway.

Critical Considerations for Research and Development

  • Dose-Dependent Dual Effect on Liver: A central finding is this compound's dual role in liver health. Low to moderate doses exhibit hepatoprotective effects, improving conditions like NAFLD and cholestasis. Conversely, high doses or prolonged administration can cause liver injury and intestinal toxicity [4]. This narrows the effective therapeutic window and is a critical factor for dose selection.
  • Pharmacokinetics and Metabolism: this compound is metabolized by gut flora into genipin, which is more readily absorbed and considered the active form for both efficacy and toxicity [4] [5]. Crocins (e.g., crocin I), other active compounds in gardenia, are metabolized to crocetin, which has higher plasma concentration despite lower content in the extract [8]. This complex metabolism must be considered in pharmacokinetic studies.
  • Predominance of Preclinical Data: The evidence for this compound's efficacy and mechanisms is robust, but it originates almost entirely from in vitro and animal studies [5] [2]. The direct translation of these findings to human clinical applications requires validation through well-designed clinical trials.

References

Metabolite Profile and Pharmacokinetic Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core comparative data on geniposide and its metabolites, primarily from pharmacokinetic studies in rat models.

Comparative Factor Key Findings on this compound & Metabolites Experimental Data (Rat Model) Citation
Processing of Gardeniae Fructus AUC & Cmax of this compound were "apparently higher" after crude GF vs. processed GF. Ginger processing caused a significant decrease in this compound's Cmax. Genipin (a key metabolite) was not detected after ginger-processed GF administration. LLOQ: 10 ng/mL for all analytes. Accuracy: Intraday & interday 91–105%. Recovery: 81.0–114% (RSD <14%). [1]
Pathological State (Type 2 Diabetes) Systemic exposure (AUC) of this compound was "remarkably" and significantly increased in type 2 diabetic rats vs. normal rats after oral administration of Gardeniae Fructus extract. AUC (μg/L·h): Diabetic rats: 1247.2 ± 262.3; Normal rats: 585.0 ± 165.4 (p < 0.01). Analytical Method: Fully validated HPLC. [2]
Primary Metabolites of Genipin A comprehensive study identified 50 metabolites (including prototype) of genipin (the aglycone of this compound) in vivo. Metabolites identified in: Blood (7), Urine (31), Feces (28). Main Metabolic Reactions: Methylation, hydroxylation, sulfonation, glucuronidation, etc. Analytical Platform: UHPLC-HRMS. [3] [4]

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key studies cited.

1. Pharmacokinetics of Differently Processed Gardeniae Fructus [1]

  • Animal Administration: Rats were orally administered aqueous extracts of crude and processed Gardeniae Fructus.
  • Sample Collection: Blood samples were collected from the orbital vein into heparinized tubes at specific time points post-administration. Plasma was separated by centrifugation.
  • Sample Preparation: Protein precipitation method was used for plasma sample clean-up.
  • LC-MS/MS Analysis:
    • Apparatus: Agilent 1200 series LC system coupled with an API 3200 triple quadrupole mass spectrometer.
    • Chromatography: Agilent Eclipse Plus C18 column (4.6 × 100 mm, 1.8 μm). Mobile phase: methanol (A) and water (B) with a gradient elution.
    • Mass Spectrometry: Electrospray ionization (ESI) in negative and positive modes; Multiple Reaction Monitoring (MRM) for detection.

2. Comprehensive Identification of Genipin Metabolites [3] [4]

  • Animal Administration & Sample Collection: SD rats were administered genipin. Blood, urine, and feces samples were collected.
  • In Vitro Fecal Fermentation: Fresh rat feces were used for fermentation to verify in vivo metabolites.
  • Sample Preparation: Biological samples were processed using protein precipitation and other preparation techniques.
  • UHPLC-HRMS Analysis:
    • Apparatus: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry.
    • Data Acquisition: Full scan-dynamic exclusion data-acquisition method.
    • Data Mining: A combination of Multiple Mass Defect Filtering (MMDF) and High-Resolution Extracted Ion Chromatography (HREIC) was used to identify metabolites. Structures were confirmed using Diagnostic Product Ions (DPIs).

Visualizing Metabolic Pathways and Workflows

Based on the search results, the following diagrams illustrate the metabolic fate of this compound and a general experimental workflow.

gp_metabolism This compound (Oral Admin) This compound (Oral Admin) Genipin (Aglycone) Genipin (Aglycone) This compound (Oral Admin)->Genipin (Aglycone) Hydrolysis by β-glucosidase / Gut Microbilia Phase I & II Metabolism Phase I & II Metabolism Genipin (Aglycone)->Phase I & II Metabolism Identified Metabolites (50 total) Identified Metabolites (50 total) Phase I & II Metabolism->Identified Metabolites (50 total) Methylation Methylation Phase I & II Metabolism->Methylation Hydroxylation / Dehydroxylation Hydroxylation / Dehydroxylation Phase I & II Metabolism->Hydroxylation / Dehydroxylation Hydrogenation Hydrogenation Phase I & II Metabolism->Hydrogenation Sulfonation Sulfonation Phase I & II Metabolism->Sulfonation Glucuronidation Glucuronidation Phase I & II Metabolism->Glucuronidation Demethylation Demethylation Phase I & II Metabolism->Demethylation Blood (7 Metabolites) Blood (7 Metabolites) Identified Metabolites (50 total)->Blood (7 Metabolites) Urine (31 Metabolites) Urine (31 Metabolites) Identified Metabolites (50 total)->Urine (31 Metabolites) Feces (28 Metabolites) Feces (28 Metabolites) Identified Metabolites (50 total)->Feces (28 Metabolites)

Primary Metabolic Pathway of this compound to Genipin and its Subsequent Biotransformations

workflow A Sample Collection (Rat Plasma, Urine, Feces) B Sample Preparation (Protein Precipitation, etc.) A->B C Chromatographic Separation (UHPLC / HPLC) B->C D Mass Spectrometric Detection (HRMS / MS-MS) C->D E Data Processing & Mining (MMDF, HREIC, DPI) D->E F Metabolite Identification & Pathway Mapping E->F

General Workflow for Metabolite Identification and Profiling

Key Insights for Researchers

  • Processing Methods Matter: The traditional Chinese medicine processing method of Gardeniae Fructus is not just a procedural step; it directly and significantly alters the pharmacokinetic profile of its active compounds, which may impact efficacy [1].
  • Context-Dependent Metabolism: The finding that type 2 diabetes markedly increases the systemic exposure (AUC) of this compound is critical for drug development. It underscores that disease states can fundamentally alter drug disposition, and pharmacokinetic data from healthy models cannot be directly extrapolated to diseased ones [2].
  • Complex Metabolic Fate: this compound undergoes extensive metabolism, primarily via hydrolysis to its aglycone, genipin, which is then subject to a wide range of Phase I and II reactions, producing a complex metabolite profile [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

388.13694696 Da

Monoisotopic Mass

388.13694696 Da

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145295QLXY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

169799-41-1

Wikipedia

Geniposide

Dates

Last modified: 08-15-2023
1: Yao DD, Shu L, Yang L, Jia XB. [Advance in studies on anti-diabetic mechanism   of Gardeniae Fructus and its active ingredient geniposide]. Zhongguo Zhong Yao Za Zhi. 2014 Apr;39(8):1368-73. Review. Chinese. PubMed PMID: 25039166.

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